trans-2-Hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKRALMXUUNKS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881224 | |
| Record name | (2E)-2-Hexene | |
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Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Hexene | |
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| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | trans-2-Hexene | |
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Boiling Point |
Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Density |
Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Vapor Pressure |
173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |
| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | trans-2-Hexene | |
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| Record name | HEXENE | |
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CAS No. |
4050-45-7, 592-43-8, 25264-93-1 | |
| Record name | trans-2-Hexene | |
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| Record name | 2-Hexene | |
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| Record name | 2-Hexene, (2E)- | |
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| Record name | Hexene | |
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| Record name | trans-2-Hexene | |
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| Record name | Hexene | |
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| Record name | 2-Hexene | |
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| Record name | (2E)-2-Hexene | |
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| Record name | Hex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | trans-hex-2-ene | |
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| Record name | Hexene | |
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| Record name | 2-HEXENE, (2E)- | |
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| Record name | HEXENE | |
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Melting Point |
Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
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Foundational & Exploratory
"trans-2-Hexene" physical properties
An In-depth Technical Guide to the Physical Properties of trans-2-Hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an acyclic alkene, is a fundamental building block and intermediate in organic synthesis. Its utility spans from academic research exploring reaction mechanisms to industrial applications in polymer chemistry and the synthesis of fine chemicals. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and accurate characterization. This guide provides a detailed examination of the core physical and chemical properties of this compound, grounded in established data to support laboratory and development endeavors.
Molecular and Chemical Identity
The unambiguous identification of a chemical substance is the foundation of scientific integrity. This compound is systematically identified by a set of unique descriptors that define its molecular structure and ensure its distinction from isomers such as cis-2-hexene and 1-hexene.
The trans-configuration, designated by the '(E)-' prefix, refers to the orientation of the alkyl groups on opposite sides of the carbon-carbon double bond. This stereochemistry significantly influences the molecule's physical properties when compared to its cis-isomer.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical properties of this compound dictate its behavior under various experimental conditions. The following table summarizes these key characteristics.
| Property | Value | Conditions | Source(s) |
| Appearance | Clear, colorless liquid | Standard Temperature and Pressure | [4][5] |
| Odor | Mild hydrocarbon | - | [2][6] |
| Boiling Point | 68-69 °C | Atmospheric Pressure | [3][4][6][7] |
| Melting Point | -98.5 to -98 °C | - | [3][4][7][8] |
| Density | 0.669 g/mL | 25 °C | [3] |
| 0.680 g/mL | 20 °C | [4] | |
| Refractive Index (n_D) | 1.393 - 1.396 | 20 °C | [3][4][7] |
| Vapor Pressure | 173 mmHg | 25 °C | [1][7] |
| 263 mmHg | 37.7 °C | [3][4] | |
| Flash Point | -20 °C (-4 °F) | Closed Cup | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents (benzene, ether, ethanol) | 25 °C | [1][2][5] |
In-Depth Analysis of Physical Properties
State, Appearance, and Odor
At standard temperature and pressure, this compound exists as a clear, colorless liquid with a mild, non-descript hydrocarbon odor.[2][4][6] Its liquid state under typical laboratory conditions makes it a readily usable reagent and solvent.
Boiling and Melting Points
The boiling point of this compound is consistently reported in the range of 68-69°C.[3][6] The trans-configuration allows for a more linear molecular shape compared to its cis-isomer, leading to slightly different intermolecular packing and forces, which in turn affects boiling and melting points. The reported melting point has a wider range in the literature, with values from -149°C to -98°C, though most sources converge around -98.5°C.[3][6][7][8][9] This variability may stem from differences in measurement techniques or sample purity. For practical purposes, it is considered to have a very low freezing point.
Density and Refractive Index
The density of this compound is approximately 0.67-0.68 g/mL near room temperature, indicating it is significantly less dense than water.[3][4] The refractive index, a measure of how light propagates through the substance, is a critical parameter for purity assessment and is typically measured at 20°C using the sodium D-line (589 nm). The value for this compound is consistently reported around 1.393-1.396.[3][7][10] Any significant deviation from this value can indicate the presence of impurities or isomeric contamination.
Solubility Profile
As a non-polar hydrocarbon, this compound is practically insoluble in water but exhibits high solubility in a wide range of non-polar and weakly polar organic solvents, such as ethanol, ether, and benzene.[1][2] This "like dissolves like" principle is fundamental to its use in organic synthesis, where it can serve as a non-polar reaction medium or be easily separated from aqueous phases during workup procedures.
Vapor Pressure and Flammability
This compound is a volatile compound, as evidenced by its relatively high vapor pressure (173 mmHg at 25°C).[1][7] This volatility, combined with a very low flash point of -20°C, makes it a highly flammable liquid.[6] The flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air. This property underscores the critical need for stringent safety protocols, including storage in a designated flammables area and handling away from all potential ignition sources.[4]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is a crucial step in any research or development workflow. A multi-technique approach provides a self-validating system for quality control.
Experimental Protocol for Identity Verification
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Methodology: A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a GC equipped with a non-polar column. The retention time is compared against a known standard. The eluent is directed into a mass spectrometer.
-
Expected Outcome: A single major peak on the chromatogram indicates high purity. The mass spectrum should show a molecular ion (M+) peak at m/z = 84, corresponding to the molecular weight of hexene, along with a characteristic fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and verify the trans-stereochemistry.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR.
-
Expected Outcome: The ¹H NMR spectrum is definitive for the trans-isomer. The vinylic protons (-CH=CH-) will appear as a multiplet with a characteristic large coupling constant (³J) of approximately 11-18 Hz, which is significantly different from the smaller coupling constant observed for the cis-isomer (6-15 Hz).[11] The ¹³C NMR will show distinct signals for the vinylic, allylic, and methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Methodology: A thin film of the liquid sample is analyzed via FTIR.
-
Expected Outcome: The spectrum should display a characteristic C=C stretching vibration. While not definitive for stereochemistry on its own, it confirms the presence of the alkene functional group.[10][12]
-
Safety, Handling, and Storage
The hazardous nature of this compound necessitates strict adherence to safety protocols.
-
Primary Hazards:
-
Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
-
Keep away from heat, sparks, open flames, and other ignition sources.[15]
-
Use explosion-proof electrical equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Conclusion
This compound is a valuable chemical with well-defined physical properties. Its low boiling point, high volatility, and characteristic spectroscopic signatures are key parameters that inform its application and handling. For researchers and developers, a comprehensive grasp of these properties—from its molecular identity and physicochemical constants to its safety profile—is essential for conducting reliable, safe, and reproducible science.
References
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Stenutz, R. (n.d.). This compound. Retrieved from [Link]
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GTI Laboratory Supplies. (n.d.). This compound, Certified®. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Hexene, (E)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexene. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hexene. NIST Chemistry WebBook. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: trans-2-Hexen-1-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Airgas. (2015). SAFETY DATA SHEET: Flammable Liquid Mixture: 1-Hexene / Cis-2-Hexene / this compound. Retrieved from [Link]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to trans-2-Hexene (CAS: 4050-45-7)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 4050-45-7), a key aliphatic unsaturated hydrocarbon. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its chemical and physical properties, robust synthetic protocols, characteristic reactions, and critical safety and handling procedures. The synthesis section offers a validated, step-by-step protocol for the stereoselective reduction of an alkyne, a cornerstone reaction in organic chemistry that underscores the principles of stereocontrol. The guide also explores the industrial significance of this compound, particularly its role as a comonomer in polymer manufacturing. By integrating theoretical principles with practical, field-proven methodologies, this document aims to be an essential resource for the scientific community engaged in organic synthesis and material science.
Introduction and Chemical Identity
This compound, systematically named (2E)-hex-2-ene, is a colorless, volatile, and highly flammable liquid. As one of the isomers of hexene, its distinct stereochemistry, with alkyl groups positioned on opposite sides of the carbon-carbon double bond, imparts specific physical properties and reactivity. This geometry is generally more thermodynamically stable than its cis-counterpart due to reduced steric strain.[1] Industrially, it is produced from the cracking of petroleum distillates and finds significant application as a comonomer in the production of polyethylene.[2][3][4] In the laboratory, it serves as a valuable intermediate and starting material for a variety of organic transformations.
Physicochemical and Spectroscopic Data
Accurate characterization of a chemical entity is fundamental to its application in research and development. The physicochemical properties of this compound are well-documented and crucial for its handling and use in experimental setups.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 4050-45-7 | |
| Molecular Formula | C₆H₁₂ | [5] |
| Molecular Weight | 84.16 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 0.674 - 0.678 g/mL at 20-25 °C | [3] |
| Boiling Point | 68-69 °C | [3] |
| Melting Point | -99 °C | [3] |
| Flash Point | -20 °C | [3] |
| Refractive Index | 1.393 - 1.394 at 20 °C | [3] |
| Vapor Pressure | 263 mmHg at 37.7 °C | |
| Water Solubility | Difficult to mix; Insoluble | [3] |
| Purity | Available in purities from 97% to >99% | [5] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Key expected signals include those for the methyl and methylene groups of the ethyl and methyl substituents, as well as the vinylic protons of the double bond.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the six carbon atoms, with the sp² hybridized carbons of the double bond appearing in the characteristic downfield region for alkenes.[2]
-
IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. For this compound, a key diagnostic absorption band is expected around 965 cm⁻¹, which is characteristic of the out-of-plane C-H bending vibration for a trans-disubstituted alkene.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 84.16. The fragmentation pattern will be characteristic of a small aliphatic alkene.[2]
Synthesis of this compound: A Protocol for Stereoselective Reduction
The synthesis of trans-alkenes is a classic objective in organic chemistry. One of the most reliable and field-proven methods for preparing this compound is the Birch reduction of an internal alkyne, specifically 2-hexyne, using sodium metal in liquid ammonia.[3][6] This reaction proceeds via a dissolving metal reduction mechanism, which preferentially yields the more stable trans-alkene.
Causality of Method Selection
The choice of the sodium/ammonia system is deliberate and critical for achieving high stereoselectivity. The mechanism involves the single-electron transfer from the sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second electron transfer generates a vinylic anion, which, due to steric repulsion between the alkyl substituents, adopts a trans-configuration before being protonated a final time to yield the trans-alkene.[6] This thermodynamic control is the cornerstone of the reaction's success in producing the desired isomer.
Experimental Workflow: Synthesis of this compound from 2-Hexyne
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"trans-2-Hexene" molecular weight and formula
An In-depth Technical Guide to trans-2-Hexene
Introduction to this compound
This compound, also known by its IUPAC name (2E)-hex-2-ene, is an unsaturated aliphatic hydrocarbon.[1][2] As one of the isomers of hexene, it is characterized by a six-carbon chain with a double bond located between the second and third carbon atoms.[3] The "trans" designation specifies the stereochemistry of the molecule, indicating that the alkyl groups are located on opposite sides of the carbon-carbon double bond. This structural arrangement imparts distinct physical and chemical properties compared to its cis-isomer.[3] this compound serves as a valuable building block in organic synthesis and as a comonomer in the production of polymers like polyethylene.[1][4]
Physicochemical Properties
The molecular formula and weight are fundamental identifiers for any chemical compound. For this compound, these values are critical for stoichiometric calculations in synthesis, analytical quantitation, and formulation development. The properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ | [1][2][4][5] |
| Molecular Weight | 84.16 g/mol | [1][5][6] |
| Monoisotopic Mass | 84.093900383 g/mol | [4] |
| IUPAC Name | (2E)-hex-2-ene | [1][2] |
| CAS Number | 4050-45-7 | [1][2][4][5] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Mild | [1] |
| Density | 0.674 g/cm³ at 20°C | [1] |
| Boiling Point | 68°C to 69°C | [1] |
| Melting Point | -99°C | [1] |
| Flash Point | -20°C (-4°F) | [1] |
| Solubility | Insoluble in water; Soluble in benzene, ether, ethanol | [4][7] |
| Vapor Pressure | 263 mmHg at 37.7 °C |
Molecular Structure and Stereochemistry
The defining characteristic of this compound is the geometry of its double bond. In alkenes, the restricted rotation around the C=C double bond gives rise to geometric isomerism, specifically cis-trans isomerism.[3]
-
trans-Isomer: In this compound, the ethyl group (CH₂CH₃) and the methyl group (CH₃) attached to the double-bonded carbons are positioned on opposite sides of the double bond's axis. This configuration generally results in a less sterically hindered and more stable molecule compared to its cis counterpart.
-
cis-Isomer: In the alternative configuration, cis-2-Hexene ((2Z)-hex-2-ene), these alkyl groups are on the same side of the double bond.[8]
The trans configuration affects the molecule's physical properties, such as its boiling and melting points, due to differences in molecular packing and intermolecular forces.
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An In-depth Technical Guide to the Physicochemical Properties of trans-2-Hexene: Boiling and Melting Points
This technical guide provides a comprehensive analysis of the boiling and melting points of trans-2-hexene, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document moves beyond a simple recitation of values to explore the underlying molecular principles governing these fundamental properties and outlines robust experimental methodologies for their determination.
Executive Summary: Key Physicochemical Data
The accurate characterization of a molecule's physical properties is a cornerstone of chemical research and development. For this compound, a six-carbon aliphatic alkene, its boiling and melting points are critical parameters influencing its handling, purification, and application in various chemical transformations. This guide provides a consolidated and critically evaluated overview of these properties.
| Property | Value (°C) | Value (K) | Source(s) |
| Boiling Point | 68-69 | 341.15-342.15 | [1][2][3] |
| 67-69 | 340.15-342.15 | [4] | |
| 67.9 | 341.05 | [5] | |
| Melting Point | -99 | 174.15 | [1] |
| -98.5 to -98 | 174.65-175.15 | [2][3] | |
| -133 | 140.15 | [5] |
Note on Data Discrepancy: While the boiling point of this compound is consistently reported across various reputable sources, there is a notable discrepancy in the reported melting point. The majority of chemical suppliers and databases cite a melting point in the range of -98 to -99 °C. However, the PubChem database, referencing the CRC Handbook of Chemistry and Physics, lists a value of -133 °C.[5] This significant difference may arise from variations in experimental conditions, sample purity, or the use of different measurement techniques. For practical applications, it is advisable to consider the more frequently cited range of -98 to -99 °C, while acknowledging the conflicting data.
The Molecular Basis of Boiling and Melting Points in Alkenes
The boiling and melting points of any substance are dictated by the strength of the intermolecular forces (IMFs) between its constituent molecules. For non-polar hydrocarbons like this compound, the predominant IMFs are London dispersion forces.
Influence of Molecular Weight and Chain Length
As the molecular weight and chain length of an alkene increase, so do the number of electrons and the surface area of the molecule. This leads to stronger London dispersion forces, requiring more energy to overcome the attractions between molecules in the liquid (for boiling) or solid (for melting) state. Consequently, the boiling and melting points of alkenes generally increase with increasing carbon chain length.[6][7]
The Role of Isomerism: cis vs. trans
A critical determinant of the physical properties of alkenes is their stereochemistry. Trans-isomers, such as this compound, have a more linear and symmetrical shape compared to their cis-counterparts. This higher degree of symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular interactions in the solid state. As a result, trans-alkenes typically exhibit higher melting points than their corresponding cis-isomers.[8][9]
The boiling points of cis and trans isomers are often very similar, as the difference in molecular shape has a less pronounced effect on the London dispersion forces in the liquid state.[9]
Caption: Relationship between molecular structure, intermolecular forces, and physical properties of alkenes.
Experimental Determination of Boiling and Melting Points
The precise experimental determination of boiling and melting points is crucial for the validation of a compound's identity and purity. The following protocols outline standard methodologies.
Protocol for Boiling Point Determination (Distillation Method)
This method is suitable for determining the boiling point of a liquid at atmospheric pressure.
Materials:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Thermometer (calibrated)
Procedure:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Add a sample of this compound to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer such that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the sample gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Protocol for Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid substance melts.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of solidified this compound (previously frozen)
-
Mortar and pestle (if the sample is crystalline)
Procedure:
-
If necessary, finely powder the solid sample of this compound using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted (the completion of melting). The melting point is reported as this range.
Caption: Experimental workflows for determining the boiling and melting points of this compound.
Conclusion
The boiling point of this compound is well-established in the range of 68-69 °C. Its melting point is most commonly cited as -98 to -99 °C, although a conflicting value of -133 °C exists in the literature. The physical properties of this compound are a direct consequence of its molecular structure, primarily the London dispersion forces influenced by its molecular weight and trans stereochemistry. The accurate determination of these properties through standardized experimental protocols is essential for its effective use in scientific research and industrial applications.
References
-
National Center for Biotechnology Information. (n.d.). Hexene. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkenes. Retrieved from [Link]
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Collegedunia. (n.d.). Physical Properties Alkenes: Melting and Boiling Point, Polarity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hexene, (Z)- (CAS 7688-21-3). Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Alkenes: Polarity, Boiling Point & Trends. Retrieved from [Link]
-
RJPT. (n.d.). Boiling Point of Alkanes and Alkenes - From Graph Eccentricity. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Alkenes. Retrieved from [Link]
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A Technical Guide to the Safe Handling of trans-2-Hexene for Laboratory Professionals
This guide provides an in-depth analysis of the safety profile of trans-2-Hexene (CAS No: 4050-45-7), a common reagent in research and development. As a highly flammable liquid with significant health hazards, a comprehensive understanding and strict adherence to safety protocols are paramount for its use. This document moves beyond a simple recitation of safety data sheet (SDS) points to explain the scientific rationale behind handling procedures, empowering researchers to manage risks proactively and effectively.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in a robust risk assessment. This compound is a volatile, colorless liquid whose primary dangers stem from its extremely low flash point and potential for severe health effects upon improper exposure.
| Property | Value | Significance for Safe Handling |
| CAS Number | 4050-45-7 | Unique identifier for accurate hazard information retrieval. |
| Molecular Formula | C₆H₁₂[1] | Indicates a small, volatile hydrocarbon. |
| Molecular Weight | 84.16 g/mol [1] | |
| Appearance | Colorless to Almost Colorless Liquid[1] | Lack of color can make spills difficult to see. |
| Boiling Point | 68 - 69 °C[1][2] | Low boiling point contributes to rapid vaporization, increasing vapor concentration in the air. |
| Flash Point | -20 °C / -4 °F [2] | Critical Hazard. The substance can form an ignitable mixture with air at temperatures well below standard room temperature. |
| Specific Gravity | 0.68[1] | Lighter than water. |
| Vapor Pressure | 173 mmHg @ 25 °C[2] | High vapor pressure indicates a high rate of evaporation and potential for rapid accumulation of flammable vapors. |
Section 2: Comprehensive Hazard Analysis
This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA regulations.[3] The risks are multifaceted, encompassing severe flammability and significant health threats.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[2] |
| Aspiration Toxicity | Category 1 | H304: May be fatal if swallowed and enters airways.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Deep Dive into Core Hazards
Extreme Flammability (Category 2): The most immediate and severe risk associated with this compound is its flammability. A flash point of -20°C means that even in a cold room or refrigerator, its vapors can ignite. Vapors are heavier than air and can travel a considerable distance to an ignition source (e.g., a hot plate, static discharge, electrical equipment) and "flash back" to the source container.[3][4] This necessitates the absolute elimination of ignition sources and meticulous control of static electricity.
Aspiration Toxicity (Category 1): This is the most critical health hazard. Aspiration occurs when a substance is accidentally inhaled into the lungs, which can happen during ingestion or subsequent vomiting. Due to its low viscosity, this compound can rapidly spread throughout the lungs, causing severe chemical pneumonitis, pulmonary edema, and potentially death. This is the scientific basis for the critical first aid instruction: Do NOT induce vomiting if swallowed. [2]
Dermal and Ocular Hazards: As a defatting agent, prolonged or repeated skin contact can cause irritation, dryness, and dermatitis.[3] Direct contact with the eyes will cause serious irritation.[3]
Section 3: Proactive Risk Management and Control Measures
A multi-layered approach to safety, grounded in the hierarchy of controls, is essential for mitigating the risks of working with this compound.
The Hierarchy of Controls
This framework prioritizes the most effective safety measures. For a given laboratory chemical, elimination and substitution are often not feasible. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes safety measures.
Laboratory Handling Protocol
This step-by-step procedure is designed to be a self-validating system, where each step mitigates a specific, identified risk.
-
Preparation and Pre-Use Checks:
-
Rationale: Proactive hazard mitigation.
-
Steps:
-
Verify the functionality of the chemical fume hood.
-
Ensure a certified Class ABC fire extinguisher is accessible.[3]
-
Remove all potential ignition sources from the work area, including hot plates, motors, and personal electronics.[5]
-
Assemble all necessary PPE before handling the chemical.
-
Locate the nearest safety shower and eyewash station.
-
-
-
Chemical Handling and Dispensing:
-
Rationale: Control of vapor release and prevention of static discharge.
-
Steps:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to control flammable and noxious vapors.[3][6]
-
When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity.[2] This is a critical step to prevent a static spark from igniting the vapors.
-
Use only non-sparking tools made of materials like bronze or beryllium-copper for opening and closing containers.[2]
-
Dispense the minimum quantity required for the experiment.
-
Keep the container tightly closed when not in immediate use.
-
-
-
Personal Protective Equipment (PPE):
-
Rationale: Final barrier of protection against direct exposure.
-
Requirements:
-
Eye Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[3]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.[3][2]
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[3] If there is a potential for exposure above established limits, a NIOSH-approved respirator with organic vapor cartridges must be used.[6]
-
-
Section 4: Emergency Response Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Measures
Immediate and appropriate first aid can significantly impact outcomes.
| Exposure Route | First Aid Protocol | Critical Rationale |
| Ingestion | Immediately call a POISON CENTER or physician. Do NOT induce vomiting. [2] If the person is conscious, rinse their mouth with water.[7] | Inducing vomiting dramatically increases the risk of the chemical entering the lungs, which can be fatal due to aspiration toxicity. |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4] | To remove the individual from the hazardous atmosphere and provide oxygen. |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[3] | To quickly remove the chemical and prevent further skin irritation or absorption. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] | To dilute and flush away the chemical to minimize damage to the eye. |
Spill and Leak Response
The response procedure is dictated by the scale of the spill.
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Protocol (Minor Spill):
-
Alert personnel in the immediate area.
-
Ensure all ignition sources are off.[3]
-
Use an inert, non-combustible absorbent material like sand or silica gel to contain and soak up the spill.[3][4]
-
Using non-sparking tools, carefully scoop the material into a sealable, properly labeled container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after cleanup is complete.
Fire Fighting Measures
-
For small fires: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][2]
-
For large fires: Evacuate the area and call emergency services.
-
Critical "Don't": Do not use a direct jet of water, as this can spread the flammable liquid.[6]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3] Use water spray or fog to cool nearby containers to prevent them from exploding due to heat.[3][4][6]
Section 5: Storage and Disposal
Storage: Proper storage is a key preventative safety measure.
-
Store in a dedicated, approved flammables storage cabinet.[4]
-
The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight.[1][4]
-
Keep containers tightly sealed to prevent the escape of flammable vapors.
-
Store away from incompatible materials, especially strong oxidizing agents and acids.[3][4]
-
The container should be stored locked up.
Disposal:
-
This compound and any contaminated materials (e.g., absorbent from a spill) must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations.
-
Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of it down the drain.[3][8]
References
-
Safety Data Sheet: trans-Hexen-2-al . Carl ROTH. [Link]
-
MATERIAL SAFETY DATA SHEET . Transene. [Link]
-
Flammable Liquid Mixture: 1-Hexene / Cis-2-Hexene / this compound - SAFETY DATA SHEET . (2015). Airgas. [Link]
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An In-depth Technical Guide to the Relative Stability of trans-2-Hexene and cis-2-Hexene
This guide provides a comprehensive analysis of the thermodynamic stability of trans-2-hexene versus cis-2-hexene, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles governing their stability, supported by quantitative data and established experimental methodologies.
Introduction to Geometric Isomerism in Alkenes
The restricted rotation around the carbon-carbon double bond in alkenes gives rise to geometric isomerism, also known as cis-trans isomerism.[1] In the case of 2-hexene (C₆H₁₂), two geometric isomers exist: cis-2-hexene and this compound.[2] In cis-2-hexene, the two larger substituent groups (a methyl group and a propyl group) are on the same side of the double bond, whereas in this compound, they are on opposite sides.[1] This seemingly subtle difference in spatial arrangement has a profound impact on the molecule's thermodynamic stability and, consequently, its reactivity.[3]
Foundational Principles of Alkene Stability
The relative stability of alkene isomers is governed by a combination of electronic and steric effects. Two key principles are central to understanding the stability difference between cis- and this compound: steric hindrance and hyperconjugation.
Steric hindrance, or steric strain, refers to the repulsive interactions that occur when atoms or groups of atoms are forced into close proximity. In cis-2-hexene, the methyl and propyl groups on the same side of the double bond lead to van der Waals repulsion between their electron clouds.[4][5] This crowding forces the bond angles to distort, resulting in less effective orbital overlap and an overall increase in the molecule's potential energy, thus destabilizing it.[5][6]
Conversely, in this compound, the larger alkyl groups are positioned on opposite sides of the double bond, minimizing these repulsive forces.[4] This arrangement allows the molecule to adopt a lower energy conformation, making it inherently more stable than its cis counterpart.[3][7] The destabilizing effect of steric strain in cis isomers becomes more pronounced with bulkier substituent groups.[5]
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H or C-C bond) to an adjacent empty or partially filled p-orbital or pi (π) anti-bonding orbital.[5] In the context of alkenes, the σ electrons from the C-H bonds of the alkyl substituents can delocalize into the π* anti-bonding orbital of the double bond.[8] This delocalization of electron density effectively strengthens the double bond and lowers the overall energy of the molecule.[9]
The more alkyl substituents attached to the sp² hybridized carbons of the double bond, the greater the opportunity for hyperconjugation and the more stable the alkene.[10] Both cis- and this compound are di-substituted alkenes and thus benefit from hyperconjugation. While hyperconjugation contributes to the overall stability of both isomers, the destabilizing effect of steric hindrance in the cis isomer is the predominant factor determining their relative stabilities.[5]
Quantitative Assessment of Stability: Heat of Hydrogenation
The most direct and common method for quantifying the relative stabilities of alkene isomers is by measuring their heats of hydrogenation (ΔH°hydrog).[11] This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding alkane.[5] Since both cis- and this compound are hydrogenated to the same product, n-hexane, the difference in their heats of hydrogenation directly reflects the difference in their initial potential energies.[12]
A more stable alkene will have a lower potential energy and therefore release less heat upon hydrogenation (a less negative ΔH°hydrog).[11][13] Conversely, a less stable alkene, being at a higher energy state, will release more heat.[14]
| Isomer | Predicted Relative Stability | Predicted Heat of Hydrogenation (ΔH°hydrog) |
| This compound | More Stable | Less Negative |
| cis-2-Hexene | Less Stable | More Negative |
Table 1: Predicted Thermodynamic Properties of 2-Hexene Isomers
Experimental Protocol: Determination of Heat of Hydrogenation via Calorimetry
To empirically validate the predicted stability, a precise measurement of the heat of hydrogenation for each isomer is required. The following outlines a robust, self-validating protocol using reaction calorimetry.
To experimentally determine and compare the heats of hydrogenation of cis-2-hexene and this compound to quantify their relative thermodynamic stabilities.
-
High-purity cis-2-hexene and this compound (≥99%)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
High-purity hydrogen gas
-
Anhydrous, inert solvent (e.g., ethanol or ethyl acetate)
-
Reaction calorimeter
-
Gas-tight syringe for hydrogen delivery
-
Standard laboratory glassware
Caption: Experimental workflow for determining the heat of hydrogenation.
-
Calorimeter Setup and Calibration:
-
Assemble the reaction calorimeter according to the manufacturer's instructions.
-
Calibrate the instrument using a reaction with a known enthalpy change to determine the heat capacity of the calorimeter system.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of cis-2-hexene and dissolve it in a known volume of the anhydrous solvent.
-
Repeat this process for this compound in a separate, identical flask.
-
-
Catalyst Suspension:
-
In the reaction vessel of the calorimeter, suspend a catalytic amount of Pd/C in the solvent.
-
Purge the system with an inert gas (e.g., argon or nitrogen) and then with hydrogen gas to saturate the catalyst.
-
-
Thermal Equilibration:
-
Introduce the solution of one of the 2-hexene isomers into the reaction vessel.
-
Allow the system to reach thermal equilibrium, ensuring a stable baseline temperature reading.
-
-
Hydrogenation Reaction:
-
Initiate the hydrogenation by introducing a known, excess amount of hydrogen gas into the reaction vessel while stirring vigorously.
-
The reaction is exothermic, and the temperature of the system will rise.
-
-
Data Acquisition:
-
Record the temperature change (ΔT) of the system from the initial baseline to the final, stable temperature after the reaction is complete.
-
-
Heat of Reaction Calculation:
-
Calculate the total heat evolved (q) during the reaction using the formula: q = Ccal * ΔT, where Ccal is the heat capacity of the calorimeter.
-
-
Normalization:
-
Calculate the molar heat of hydrogenation (ΔH°hydrog) by dividing the total heat evolved by the number of moles of the 2-hexene isomer used.
-
-
Comparative Analysis:
-
Repeat steps 3-8 for the other isomer under identical conditions.
-
Compare the calculated ΔH°hydrog values for cis- and this compound. The isomer with the more negative heat of hydrogenation is the less stable one.
-
Visualizing the Core Concepts
The following diagram illustrates the key factors influencing the stability of cis- and this compound.
Caption: Factors influencing the stability of cis- and this compound.
Conclusion for Drug Development and Research
For professionals in drug development and chemical synthesis, a thorough understanding of the relative stabilities of geometric isomers is paramount. The greater thermodynamic stability of the trans isomer of 2-hexene, and alkenes in general, has significant implications:
-
Reaction Pathways and Product Distribution: In reactions where both cis and trans isomers can be formed, the more stable trans isomer will often be the major product under thermodynamic control.
-
Conformational Analysis: The principles of steric hindrance that dictate the stability of these simple alkenes also apply to the complex three-dimensional structures of drug molecules, influencing receptor binding and biological activity.
-
Purification and Characterization: The differences in physical properties arising from the different stabilities and polarities of cis and trans isomers can be exploited in purification techniques such as distillation and chromatography.
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An In-Depth Technical Guide to the Spectroscopic Data of trans-2-Hexene
Introduction
trans-2-Hexene ((E)-hex-2-ene) is a simple alkene, a hydrocarbon featuring a six-carbon chain with a double bond located between the second and third carbon atoms. [1][2][3][4]Its chemical formula is C₆H₁₂ and it has a molecular weight of approximately 84.16 g/mol . [1]The "trans" designation specifies the stereochemistry at the double bond, where the substituent groups (a methyl group and a propyl group) are located on opposite sides of the double bond plane. This specific spatial arrangement profoundly influences its spectroscopic properties, providing a unique fingerprint that allows for its unambiguous identification.
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is fundamental for researchers in organic synthesis, materials science, and quality control, offering critical insights into molecular structure, purity, and isomeric identity.
Caption: Chemical structure of this compound with carbon atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can confirm the connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting), and coupling constants (J).
Expertise & Experience: The key to differentiating trans and cis isomers of alkenes lies in the coupling constant between the vinylic protons (H-2 and H-3). For trans isomers, these protons are anti-periplanar, resulting in a large vicinal coupling constant (³J), typically in the range of 11-18 Hz. [5][6]This is significantly larger than the 6-15 Hz range observed for cis isomers, providing a definitive diagnostic tool. [5] Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 (CH₃) | ~0.9 | Triplet (t) | ~7 |
| H-1 (CH₃) | ~1.6 | Doublet (d) | ~6 |
| H-5 (CH₂) | ~1.4 | Sextet | ~7 |
| H-4 (CH₂) | ~2.0 | Quartet (q) | ~7 |
| H-2, H-3 (CH=CH) | ~5.4 | Multiplet (m) | ³J ≈ 15 (trans) |
Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency. A spectrum from a database shows multiplets around 5.4 ppm and signals for the alkyl protons between 0.8 and 2.0 ppm. [7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is simpler as it typically doesn't show coupling (in broadband-decoupled mode) and provides one signal for each chemically unique carbon atom. For this compound, all six carbon atoms are chemically distinct and should therefore produce six unique signals.
Expertise & Experience: The chemical shifts of the vinylic carbons (C-2 and C-3) are highly characteristic, appearing in the downfield region (120-140 ppm) due to the sp² hybridization. The surrounding alkyl carbons (C-1, C-4, C-5, C-6) appear in the upfield region (< 40 ppm). The stereochemistry also subtly influences the carbon shifts.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-6 | ~13.7 |
| C-1 | ~17.9 |
| C-5 | ~22.8 |
| C-4 | ~34.8 |
| C-3 | ~124.7 |
| C-2 | ~131.2 |
Source: Predicted values based on standard chemical shift tables and database entries. Specific data is available in databases like SpectraBase. [8]
Experimental Protocol: NMR Sample Preparation
Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data, especially for a volatile compound like this compound. [9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules like this compound. [10]2. Concentration: For ¹H NMR, accurately weigh 5-10 mg of this compound. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required to achieve a good signal-to-noise ratio in a reasonable time. [9]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality (shimming), filter the solution into a high-quality 5 mm NMR tube. This can be done by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool. [11]5. Capping and Cleaning: Cap the NMR tube immediately to prevent evaporation. [9]Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
-
Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.
Caption: Workflow for preparing a volatile liquid sample for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Expertise & Experience: For this compound, the most diagnostic absorption is a strong, sharp peak at approximately 965 cm⁻¹. This peak arises from the out-of-plane C-H bending ("wagging") vibration of the two hydrogens on the trans-substituted double bond. [12]This band is characteristically absent in the spectrum of its cis isomer, making it a powerful diagnostic tool for stereochemistry. The C=C stretching vibration is also important, though it can be weak for symmetrically substituted alkenes.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| 3000 - 3100 | =C-H Stretch (sp² C-H) | Medium | Presence of hydrogens on the double bond. |
| 2850 - 2960 | -C-H Stretch (sp³ C-H) | Strong | Confirms the presence of the alkyl (C₄H₉) portion. [13] |
| ~1670 | C=C Stretch | Weak | Indicates the presence of a C=C double bond. [12] |
| ~1460 | -CH₂- Bend (Scissoring) | Medium | Characteristic of methylene groups. |
| ~965 | =C-H Bend (Out-of-plane) | Strong | Diagnostic for a trans-disubstituted alkene. [12]|
Source: Data compiled from the NIST Chemistry WebBook and general IR correlation tables. [2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Trustworthiness: ATR-FTIR is a modern, rapid, and reliable method for analyzing liquid samples that requires minimal sample preparation. [14][15]
-
Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This measures the ambient atmosphere (H₂O, CO₂) which can then be computationally subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).
-
Data Acquisition: Initiate the scan. The instrument directs an infrared beam through the crystal, which reflects internally and interacts with the sample at the surface. [15]4. Cleaning: After the measurement is complete, the sample is simply wiped off the crystal surface with a soft tissue, often moistened with a suitable solvent like isopropanol or acetone, and the crystal is dried. [14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and gain insights into the molecular structure through fragmentation patterns.
Expertise & Experience: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The parent ion, or molecular ion (M⁺˙), will appear at an m/z corresponding to the molecular weight of the molecule (84 for C₆H₁₂). The fragmentation of alkenes is often complex, but key fragments arise from allylic cleavage (cleavage of the bond adjacent to the double bond), which is a favorable process as it leads to a resonance-stabilized carbocation.
Major Ions in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 84 | [C₆H₁₂]⁺˙ | Molecular Ion (M⁺˙) |
| 69 | [C₅H₉]⁺ | Loss of a methyl radical (•CH₃) |
| 55 | [C₄H₇]⁺ | Allylic cleavage: Loss of an ethyl radical (•C₂H₅) |
| 41 | [C₃H₅]⁺ | Allyl cation, a common and stable fragment |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Source: Data interpreted from the NIST Mass Spectrum for (E)-2-Hexene. [16]The base peak (most abundant ion) is often m/z 55, resulting from the stable secondary allylic carbocation formed upon loss of an ethyl radical.
Caption: Simplified fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness: For a volatile and relatively nonpolar compound like this compound, GC-MS is the ideal analytical technique. It separates the compound from any impurities before it enters the mass spectrometer. [17][18]
-
Sample Preparation: Dilute a small amount of the liquid sample in a highly volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the dilute solution into the heated injector port of the gas chromatograph. The high temperature vaporizes the sample.
-
Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column is coated with a stationary phase. Components of the sample are separated based on their boiling points and interactions with this phase. This compound will travel through the column at a characteristic speed, resulting in a specific retention time.
-
Ionization and Detection: As the separated this compound elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized (typically by EI). The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.
Integrated Spectroscopic Analysis
By combining the data from NMR, IR, and MS, a complete and confident structural assignment for this compound can be made.
-
MS confirms the molecular weight is 84, consistent with the formula C₆H₁₂.
-
IR confirms the presence of an alkene (C=C and =C-H stretches) and, most importantly, establishes its trans stereochemistry via the strong absorption at ~965 cm⁻¹.
-
¹³C NMR confirms the presence of six unique carbon environments, consistent with the molecule's structure.
-
¹H NMR confirms the connectivity of all protons, and the large coupling constant (~15 Hz) for the vinylic protons provides definitive proof of the trans configuration, corroborating the IR data.
References
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexene. In NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexene. In NIST Chemistry WebBook. Retrieved from [Link]
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Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Reich, H. J. (n.d.). 1H NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexene. In NIST Chemistry WebBook. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
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Workman, J., & Weyer, L. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 26-31. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 2.8: Mass Spectrometry Problems. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [Link]
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Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane fragmentation pattern. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). Introductory note on the 13C NMR spectrum of E/Z but-2-ene. Retrieved from [Link]
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Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexen-1-ol, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Introduction: The Significance of trans-2-Hexene
An In-depth Technical Guide to the Thermodynamic Properties of trans-2-Hexene
This guide provides a comprehensive overview of the essential thermodynamic properties of this compound (CAS: 4050-45-7), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. By delving into the causality behind experimental observations and methodologies, this document aims to serve as a practical and authoritative resource.
This compound, with the molecular formula C₆H₁₂, is an unsaturated hydrocarbon belonging to the alkene family.[1] Its linear structure and the presence of a double bond make it a valuable intermediate in organic synthesis and a comonomer in the production of polymers like polyethylene.[2] A thorough understanding of its thermodynamic properties is paramount for predicting reaction outcomes, designing efficient chemical processes, and ensuring operational safety. These properties govern the molecule's stability, phase behavior, and energy content, which are critical parameters in both laboratory-scale research and industrial applications.
The thermodynamic data of a relatively simple molecule like this compound also provides a fundamental basis for computational modeling. For scientists in drug development, understanding the thermodynamics of such hydrocarbon fragments is crucial for accurately modeling the behavior of more complex molecules that share similar structural motifs.
Core Thermodynamic State Functions
The stability and behavior of a chemical compound are defined by its fundamental thermodynamic properties. For this compound, these values provide a quantitative measure of its energy content and molecular disorder under various conditions.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's intrinsic stability. A more negative value indicates greater stability.
Critically evaluated data for this compound reveals a distinct difference in stability between its gaseous and liquid phases.[3] This is a crucial consideration for reaction engineering, where the phase of reactants and products can significantly impact the overall energy balance.
Table 1: Standard Enthalpy of Formation of this compound
| Property | Value (kJ/mol) | Method | Source |
| ΔfH° (gas) | -51.0 ± 0.8 | Combustion Hydrogenation | [3] |
| ΔfH° (gas) | -52.1 ± 1.0 | Combustion Hydrogenation | [3] |
| ΔfH° (gas) | -51.6 ± 0.8 | Equilibrium | [3] |
| ΔfH° (liquid) | -82.6 ± 0.8 | Combustion Hydrogenation | [3] |
| ΔfH° (liquid) | -83.7 ± 1.0 | Combustion Hydrogenation | [3] |
| ΔfH° (liquid) | -83.22 ± 0.84 | Equilibrium | [3] |
Note: The variation in values reflects different experimental determinations and associated uncertainties.
The stability of this compound can be contextualized by comparing it to its stereoisomer, cis-2-hexene. The standard enthalpy of formation for gaseous cis-2-hexene is approximately -47.0 kJ/mol.[4] The more negative value for the trans isomer indicates that it is thermodynamically more stable. This increased stability is attributed to reduced steric strain, as the larger alkyl groups are positioned on opposite sides of the double bond, minimizing repulsive interactions.
Caption: Relative energy levels of 2-hexene isomers.
Standard Molar Entropy (S°)
Standard molar entropy is a measure of the molecular disorder or randomness of a system. For a given molecule, entropy is influenced by factors such as molecular weight, structure, and physical state. The National Institute of Standards and Technology (NIST) provides temperature-dependent entropy data for this compound in both its ideal gas and liquid states.[5]
Table 2: Standard Molar Entropy of this compound at 298.15 K
| Property | Value (J/mol·K) | Source |
| S° (ideal gas) | 389.03 | [5] |
| S° (liquid) | 289.45 | [5] |
As expected, the entropy is significantly higher in the gaseous phase due to the greater translational, rotational, and vibrational freedom of the molecules compared to the more ordered liquid state.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an essential parameter for heat transfer calculations in chemical process design. Heat capacity is not constant but varies with temperature.
Table 3: Isobaric Heat Capacity of this compound
| Temperature (K) | Cp (Ideal Gas) (J/mol·K) | Source |
| 298 | 145.42 | [5] |
| 400 | 178.69 | [5] |
| 500 | 209.52 | [5] |
| 600 | 237.28 | [5] |
The data clearly shows that the heat capacity increases with temperature. This is because at higher temperatures, more vibrational modes within the molecule become active, allowing it to store more energy for a given temperature increase.
Phase Transition Energetics
The transitions between solid, liquid, and gas phases are accompanied by specific enthalpy changes. These values are critical for applications involving distillation, evaporation, or crystallization.
Table 4: Phase Change Properties of this compound
| Property | Value | Units | Source |
| Boiling Point | 68-69 | °C | [2] |
| Melting Point | -99 | °C | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 31.5 - 32.2 | kJ/mol | [6] |
| Enthalpy of Fusion (ΔfusH°) | 11.50 | kJ/mol | [6] |
The enthalpy of vaporization is a measure of the energy required to overcome intermolecular forces (primarily van der Waals forces in this nonpolar molecule) in the liquid phase. The enthalpy of fusion is the energy needed to break down the crystal lattice structure of the solid.
Experimental Determination of Thermodynamic Properties
The trustworthiness of thermodynamic data hinges on the rigor of the experimental methods used for its determination. As a Senior Application Scientist, it is imperative to understand the principles behind these techniques.
Combustion Calorimetry
This is the primary technique for determining the enthalpy of formation of organic compounds. The underlying principle is the precise measurement of the heat released during the complete combustion of a known amount of the substance in a high-pressure oxygen environment.
Generalized Protocol for Bomb Calorimetry:
-
Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or ampule) is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.
-
Calculation: The heat of combustion is calculated from ΔT and the predetermined heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation from residual nitrogen).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known enthalpies of formation of the products (CO₂ and H₂O).
Caption: Experimental workflow for bomb calorimetry.
Applications in Research and Process Development
The thermodynamic data presented herein has direct applications in scientific and industrial settings.
-
Chemical Synthesis: The enthalpy of formation is used to calculate the enthalpy of reaction (ΔrH°) for any reaction involving this compound. This allows researchers to predict whether a reaction will be exothermic or endothermic, which is crucial for thermal management and reactor design. For instance, in hydrogenation reactions, this data helps determine the heat load for which the reactor must be designed.
-
Process Design & Safety: Properties like boiling point, vapor pressure, and enthalpy of vaporization are fundamental to the design of separation and purification processes such as distillation. Safety parameters, including the flash point (-20°C) and autoignition temperature, are directly related to the molecule's thermodynamic properties and are essential for defining safe handling and storage protocols.[2]
-
Computational Modeling: Experimental thermodynamic values are the gold standard for validating and parameterizing computational chemistry models. Accurate force fields used in molecular dynamics simulations, which are increasingly employed in drug discovery to model ligand-protein interactions, rely on precise underlying thermodynamic data for their development.
Conclusion
The thermodynamic properties of this compound are well-characterized, providing a solid foundation for its application in research and industry. Its enthalpy of formation confirms its greater stability relative to its cis-isomer, a key principle of stereochemistry. The comprehensive data on heat capacity, entropy, and phase transitions enables precise control over chemical processes. By leveraging this information, researchers and engineers can optimize reaction conditions, design safer industrial processes, and enhance the accuracy of computational models, thereby accelerating innovation in chemical science and drug development.
References
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National Institute of Standards and Technology. (n.d.). (E)-2-hexene. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hexene, (E)- (CAS 4050-45-7). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hexene, (Z)- (CAS 7688-21-3). Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). (Z)-2-hexene. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hexene. In PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexene, (E)-. Retrieved from [Link]
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The Elusive Alkene: A Technical Guide to the Natural Occurrence of trans-2-Hexene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate symphony of chemical signals that orchestrate life, the so-called "green leaf volatiles" (GLVs) represent a crescendo of communication, particularly in the plant kingdom. This family of C6 compounds, released upon tissue damage, is responsible for the characteristic scent of freshly cut grass and plays a pivotal role in plant defense, intra- and inter-plant signaling, and interactions with insects. While much of the scientific focus has been on the aldehyde, trans-2-hexenal, and the alcohol, trans-2-hexen-1-ol, their alkene counterpart, trans-2-Hexene , remains a more enigmatic member of this vital chemical class. This guide provides a comprehensive technical overview of the natural occurrence of this compound, delving into its biosynthesis, ecological significance, and the analytical methodologies required for its detection and study. For the purpose of this guide, we will explore this compound in the context of its better-understood congeners, as its presence and function are intrinsically linked to the broader C6 volatile pathway.
Section 1: Natural Occurrence of this compound and Related C6 Volatiles
The emission of C6 volatiles is a near-universal response to mechanical damage in the green tissues of higher plants.[1] These compounds are also found in various fruits and vegetables, contributing to their aroma profiles.[2][3] While trans-2-hexenal is widely reported as a major GLV in numerous plant species, the direct reporting of this compound is less common in the literature. Its presence is often detected as a minor component of the complex volatile blends emitted by plants.
The table below summarizes the occurrence of key C6 GLVs, including the closely related precursors and derivatives of this compound, in a selection of plant species. The relative abundance of these compounds can vary significantly depending on the plant species, developmental stage, and the nature of the stress or damage.
| Plant Species | Compound(s) Detected | Reference(s) |
| Tomato (Solanum lycopersicum) | trans-2-hexenal | [2][4] |
| Tea (Camellia sinensis) | trans-2-hexenal | [2][4] |
| Apple (Malus domestica) | trans-2-hexenal, trans-2-hexen-1-ol | [5] |
| Grape (Vitis vinifera) | cis-3-hexenal, trans-2-hexenal, cis-3-hexenol, trans-2-hexenol | [6] |
| Cruciferous Plants (e.g., Brassica napus) | trans-2-hexen-1-ol | [7] |
The comparatively lower reported incidence of this compound may be attributable to its high volatility and potential for rapid atmospheric reactions, or it may be that its biosynthesis is more restricted than that of its oxygenated relatives. Further research employing highly sensitive analytical techniques is required to fully map the distribution of this compound across the plant kingdom.
Section 2: Biosynthesis of C6 Green Leaf Volatiles
The biosynthesis of C6 GLVs is initiated by the enzymatic breakdown of polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from cell membranes upon wounding.[3][8] This cascade, known as the lipoxygenase (LOX) pathway, is a cornerstone of plant defense and signaling.
The key steps in this pathway are as follows:
-
Lipase Activity: Upon tissue damage, lipases hydrolyze phospholipids and galactolipids in the cell membranes, releasing free fatty acids.
-
Lipoxygenase (LOX) Action: LOX enzymes introduce molecular oxygen into the fatty acid backbone, creating unstable hydroperoxides.
-
Hydroperoxide Lyase (HPL) Cleavage: HPLs cleave these hydroperoxides into a C12 oxo-acid and a C6 aldehyde. In the case of α-linolenic acid, this initial product is (Z)-3-hexenal (cis-3-hexenal).
-
Isomerization: (Z)-3-hexenal is often rapidly and non-enzymatically isomerized to the more thermodynamically stable (E)-2-hexenal (trans-2-hexenal).[2][6]
-
Further Conversions: trans-2-Hexenal can be further metabolized. Alcohol dehydrogenases (ADHs) can reduce it to trans-2-hexen-1-ol.
The direct biosynthetic route to ** this compound** from trans-2-hexenal is not well-elucidated in plants. It is hypothesized that it may be formed through a subsequent enzymatic reduction or decarboxylation step, though the specific enzymes responsible have yet to be identified.
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Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of trans-2-Hexene
Introduction: The Importance of Stereochemical Control in Alkene Synthesis
The geometric isomerism of alkenes plays a pivotal role in determining the biological activity, physical properties, and reactivity of organic molecules. The ability to selectively synthesize one stereoisomer over another is a cornerstone of modern organic chemistry, with profound implications in drug development, materials science, and agrochemicals. trans-2-Hexene, a simple yet illustrative example of a trans-disubstituted alkene, serves as a valuable building block in organic synthesis. Its stereospecific synthesis from an alkyne precursor, 2-hexyne, via dissolving metal reduction, provides a classic and robust method for achieving high stereoselectivity. This application note provides a comprehensive guide to the theoretical underpinnings, a detailed experimental protocol, and characterization methods for the synthesis of this compound, tailored for researchers and professionals in the chemical sciences.
Theoretical Background: The Dissolving Metal Reduction of Alkynes
The reduction of internal alkynes to trans-alkenes is most effectively achieved using a dissolving metal system, typically sodium or lithium metal in liquid ammonia.[1][2][3] This reaction, often referred to as the Birch reduction of alkynes, proceeds through a radical anion intermediate, the stereochemistry of which dictates the exclusive formation of the trans-product.[4][5]
The mechanism can be elucidated in the following steps:
-
Electron Transfer: A sodium atom donates a single electron to the alkyne, forming a radical anion intermediate.[2][4]
-
Protonation: The radical anion is protonated by the solvent, liquid ammonia, to yield a vinylic radical.[2]
-
Second Electron Transfer: A second sodium atom transfers an electron to the vinylic radical, forming a vinylic anion.[4]
-
Stereochemical Determination: The vinylic anion intermediate can exist in either a cis or trans configuration. The trans isomer is sterically more favorable, as it minimizes the electrostatic repulsion between the anionic lone pair and the alkyl substituent. This energetic preference ensures that the trans-vinylic anion is the predominant species in solution.[1][4]
-
Final Protonation: The trans-vinylic anion is then protonated by another molecule of ammonia to afford the final trans-alkene product.[2]
This stereospecificity is a key advantage of the dissolving metal reduction, offering a complementary approach to the catalytic hydrogenation of alkynes using Lindlar's catalyst, which exclusively yields cis-alkenes.[6]
Figure 1: Mechanism of the dissolving metal reduction of 2-hexyne.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from its precursor, 2-hexyne. The synthesis of 2-hexyne itself can be achieved by the alkylation of the acetylide ion of propyne with 1-bromopropane.[4]
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Hexyne | C₆H₁₀ | 82.15 | (To be calculated) | Starting material. |
| Sodium Metal | Na | 22.99 | ~2.3 eq. | Highly reactive, handle with care. |
| Liquid Ammonia | NH₃ | 17.03 | Sufficient volume | Anhydrous, condensed from a cylinder. |
| Ammonium Chloride | NH₄Cl | 53.49 | (To be calculated) | For quenching the reaction. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying the organic layer. |
Safety Precautions
-
Sodium Metal: Sodium is a highly reactive and flammable metal that reacts violently with water.[7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored under mineral oil.[7] Use forceps for handling and cut it on a dry surface. Personal protective equipment (PPE), including safety goggles, a face shield, and flame-resistant gloves, is mandatory.[8][9]
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance with a low boiling point (-33 °C).[10] It should be handled in a well-ventilated fume hood.[10] Contact with skin can cause severe frostbite. Wear cryogenic gloves and a face shield when handling.[8]
-
Reaction Quenching: The quenching of the reaction must be performed with extreme caution, as unreacted sodium metal will react vigorously with protic solvents.[8][11] The quenching agent should be added slowly to the cold reaction mixture.[11][12][13][14]
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel, all under an inert atmosphere of nitrogen or argon.
-
Ammonia Condensation: Cool the flask to approximately -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume.
-
Dissolving Sodium: Carefully add small, freshly cut pieces of sodium metal to the liquid ammonia with gentle stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[15]
-
Addition of 2-Hexyne: Dissolve 2-hexyne in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution over a period of 30 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir for 2-3 hours at -78 °C. The persistence of the blue color indicates the presence of excess sodium.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.[12][14] This step should be performed at -78 °C.
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in the fume hood.
-
Work-up: To the remaining residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.[3][5][7][16]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][17] The key diagnostic signals for this compound are the chemical shifts and coupling constants of the vinylic protons in the ¹H NMR spectrum and the chemical shifts of the sp² hybridized carbons in the ¹³C NMR spectrum.[9][18][19][20][21][22]
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃-CH₂- | ~0.95 | Triplet | ~7.5 |
| -CH₂-CH= | ~2.00 | Multiplet | - |
| =CH-CH₂- | ~5.40 | Multiplet | trans vicinal: ~15 |
| =CH-CH₃ | ~5.40 | Multiplet | trans vicinal: ~15 |
| -CH=CH-CH₃ | ~1.65 | Doublet | ~6.5 |
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C H₃-CH₂- | ~13.7 |
| -C H₂-CH= | ~25.7 |
| =C H-CH₂- | ~124.8 |
| =C H-CH₃ | ~131.2 |
| -CH=CH-C H₃ | ~17.9 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. The large vicinal coupling constant (~15 Hz) between the vinylic protons is characteristic of a trans-alkene.[9][22]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[17][23] For this compound, the key absorption bands are the C-H stretch of the vinylic hydrogens and the C=C stretch of the double bond. A strong, characteristic out-of-plane C-H bending vibration is also observed for trans-disubstituted alkenes.[14][24][25]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C-H Stretch | 3000 - 3100 | Medium |
| C-H Stretch (alkyl) | 2850 - 2960 | Strong |
| C=C Stretch | 1665 - 1675 | Weak to Medium |
| trans =C-H Bend | 960 - 975 | Strong |
Alternative Synthetic Routes and Comparative Analysis
While dissolving metal reduction is the preferred method for synthesizing trans-alkenes, it is instructive to compare it with other alkyne reduction methods.
-
Catalytic Hydrogenation (Lindlar's Catalyst): This method involves the reaction of an alkyne with hydrogen gas in the presence of a "poisoned" palladium catalyst (Lindlar's catalyst).[6] The reaction proceeds via syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-alkene.[6]
-
Complete Hydrogenation: Using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), with excess hydrogen will lead to the complete reduction of the alkyne to the corresponding alkane (hexane in this case).
Figure 2: Comparison of alkyne reduction methods.
Conclusion
The synthesis of this compound via the dissolving metal reduction of 2-hexyne is a robust and highly stereoselective transformation. The careful control of reaction conditions and adherence to strict safety protocols are paramount for the successful and safe execution of this procedure. The detailed protocol and characterization data provided in this application note serve as a valuable resource for researchers engaged in stereoselective organic synthesis.
References
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-
Show how you would synthesize this compound from propyne. Indicate the reagents used in each... - Homework.Study.com. ([Link])
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2-hexyne gives this compound on treatment with - Infinity Learn. ([Link])
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2-hexyne gives this compound on treatment with (A) Pt/H₂ (B) Li/NH₃ - askIITians. ([Link])
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Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes - Master Organic Chemistry. ([Link])
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Lab Safety Manual: Working with Hazardous Materials - Hampshire College. ([Link])
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Organic Chemistry - Dissolve Metal Reduction (Reduction of Alkynes into Trans Alkenes) - YouTube. ([Link])
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12.7: Reduction of Alkynes - Chemistry LibreTexts. ([Link])
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Quenching Reactive Substances - KGROUP. ([Link])
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The Infrared Spectroscopy of Alkenes - Spectroscopy. ([Link])
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distillation & purification of hexane - YouTube. ([Link])
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Improper Quenching of Sodium - UCLA Chemistry and Biochemistry. ([Link])
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Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers) - Doc Brown's Chemistry. ([Link])
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Working with Hazardous Chemicals - Organic Syntheses. ([Link])
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Standard Operating Procedure SODIUM - Stony Brook University Environmental Health and Safety. ([Link])
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Dissolving Metal Reduction of Alkynes - YouTube. ([Link])
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Quenching of Water Reactive Materials - The Sarpong Group. ([Link])
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1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed. ([Link])
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12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. ([Link])
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Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers) - Doc Brown's Chemistry. ([Link])
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What safety precautions should you take into consideration when handling ammonia? - Quora. ([Link])
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Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. ([Link])
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FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. ([Link])
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H NMR coupling and coupling constants - YouTube. ([Link])
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How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology. ([Link])
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NMR Spectra and Molecular Structure - Thieme. ([Link])
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Application Notes & Protocols: Stereoselective Synthesis of trans-2-Hexene
Introduction: The Importance of Stereocontrol in Alkene Synthesis
The precise spatial arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern chemical synthesis, particularly in the fields of materials science and drug development. Alkenes, hydrocarbons containing at least one carbon-carbon double bond, can exist as stereoisomers, designated as cis (Z) or trans (E), depending on the relative orientation of substituents around the double bond. The synthesis of a specific stereoisomer is a critical challenge, as different isomers can exhibit vastly different physical, chemical, and biological properties.
trans-2-Hexene is a simple yet illustrative example of a disubstituted alkene where stereocontrol is paramount. Its synthesis serves as a fundamental model for the construction of more complex molecules containing trans-alkene moieties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the most reliable and stereoselective methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven protocols and explaining the rationale behind experimental choices to ensure both high yield and high stereoselectivity.
Method 1: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly for its strong preference for forming the thermodynamically more stable trans (E) isomer.[1][2][3] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2][3] The key to its high E-selectivity lies in the steric hindrance within the reaction intermediates, which favors a transition state leading to the trans product.
Mechanistic Rationale for E-Selectivity
The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde (in this case, butanal) to form an oxaphosphetane intermediate.[1][4] The subsequent elimination of a phosphate ester from this intermediate yields the alkene. The stereochemical outcome is determined by the relative energies of the transition states leading to the cis and trans products. The thermodynamically controlled elimination process strongly favors the formation of the more stable trans-alkene.[5]
Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the HWE synthesis of this compound.
Experimental Protocol: HWE Synthesis of this compound
This protocol details the synthesis of this compound from butanal and triethyl phosphonoacetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Triethyl phosphonoacetate | 224.16 | 10.0 | 2.24 g |
| Sodium hydride (60% disp.) | 24.00 | 11.0 | 0.44 g |
| Anhydrous THF | - | - | 50 mL |
| Butanal | 72.11 | 10.0 | 0.72 g |
| Saturated NH₄Cl (aq) | - | - | 20 mL |
| Diethyl ether | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 30 mL) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (2.24 g, 10.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
-
Reaction with Butanal:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of butanal (0.72 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the phosphonate carbanion solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Method 2: Dissolving Metal Reduction of an Alkyne
The reduction of internal alkynes with sodium or lithium metal in liquid ammonia is a classic and highly effective method for the stereoselective synthesis of trans-alkenes.[6][7] This reaction, often referred to as a "dissolving metal reduction," proceeds via a radical anion intermediate, and the stereochemical outcome is a direct consequence of the thermodynamic stability of the intermediates.[6]
Mechanistic Rationale for trans-Selectivity
The reaction is initiated by the transfer of an electron from the sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second electron transfer from another sodium atom to the vinylic radical produces a vinylic anion. The vinylic anion adopts the more stable trans configuration to minimize steric repulsion between the substituents.[8] A final protonation by ammonia yields the trans-alkene.[6][8][9][10]
Diagram 2: Alkyne Reduction Mechanism
Caption: Mechanism of the dissolving metal reduction of 2-hexyne.
Experimental Protocol: Reduction of 2-Hexyne
This protocol describes the reduction of 2-hexyne to this compound using sodium in liquid ammonia. Caution: This reaction must be performed in a well-ventilated fume hood due to the use of liquid ammonia and sodium metal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Hexyne | 82.14 | 10.0 | 0.82 g |
| Liquid Ammonia | 17.03 | - | ~50 mL |
| Sodium Metal | 22.99 | 22.0 | ~0.51 g |
| Ammonium Chloride | 53.49 | - | As needed |
| Pentane | - | - | 50 mL |
Procedure:
-
Setup and Condensation of Ammonia:
-
Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a stopper in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 50 mL of ammonia gas into the flask.
-
-
Dissolving Metal Reduction:
-
Once the liquid ammonia is collected, add small pieces of sodium metal (total of ~0.51 g, 22.0 mmol) to the stirred liquid ammonia. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Slowly add 2-hexyne (0.82 g, 10.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours.
-
-
Quenching and Workup:
-
After 2 hours, carefully quench the reaction by adding solid ammonium chloride in small portions until the blue color disappears.
-
Remove the dry ice/acetone bath and allow the ammonia to evaporate under a gentle stream of nitrogen.
-
To the remaining residue, add 50 mL of pentane and stir.
-
Filter the mixture to remove inorganic salts.
-
Carefully concentrate the pentane solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.
-
Method 3: The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the original Julia olefination that provides excellent E-selectivity in the synthesis of disubstituted alkenes.[11][12] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde.[11] The use of specific heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is key to the high stereoselectivity and efficiency of this one-pot procedure.[13]
Mechanistic Rationale for E-Selectivity
The reaction begins with the deprotonation of the sulfone to form a carbanion. This carbanion then adds to the aldehyde to form a β-alkoxysulfone intermediate.[13] A key step is the subsequent Smiles rearrangement to form a more stable intermediate, which then undergoes β-elimination to furnish the alkene.[13] The transition state geometry of the elimination step strongly favors the formation of the trans-alkene.
Diagram 3: Julia-Kocienski Olefination Overview
Caption: Simplified workflow of the Julia-Kocienski olefination.
Experimental Protocol: Julia-Kocienski Synthesis of this compound
This protocol outlines the synthesis of this compound using an ethyl PT-sulfone and butanal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl PT-sulfone | 254.28 | 1.1 | 0.28 g |
| Anhydrous DME | - | - | 10 mL |
| KHMDS (0.5 M in toluene) | - | 1.1 | 2.2 mL |
| Butanal | 72.11 | 1.0 | 0.072 g |
| Saturated NaHCO₃ (aq) | - | - | 10 mL |
| Ethyl acetate | - | - | 30 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
Sulfone Deprotonation:
-
In a flame-dried flask under an inert atmosphere, dissolve ethyl PT-sulfone (0.28 g, 1.1 mmol) in anhydrous dimethoxyethane (DME, 10 mL).
-
Cool the solution to -78 °C.
-
Add potassium hexamethyldisilazide (KHMDS, 2.2 mL of a 0.5 M solution in toluene, 1.1 mmol) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
-
Reaction with Aldehyde:
-
Add butanal (0.072 g, 1.0 mmol) dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 4 hours.
-
-
Workup and Purification:
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
-
Conclusion
The stereoselective synthesis of this compound can be reliably achieved through several robust methodologies. The Horner-Wadsworth-Emmons reaction offers excellent E-selectivity and operational simplicity. The dissolving metal reduction of 2-hexyne is a classic and highly effective method, particularly for large-scale synthesis. The Julia-Kocienski olefination provides a modern and efficient one-pot procedure with high trans-selectivity. The choice of method will depend on factors such as substrate availability, scale, and the specific requirements of the research or development project. Each of these protocols, when executed with care, provides a reliable pathway to high-purity this compound, a valuable building block in organic synthesis.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]
-
JoVE. (2023). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]
-
Wikipedia. (n.d.). Semi-hydrogenation of alkynes. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Allen. (n.d.). Reduction of 2 - butyne with sodium in liquid ammonia gives predominantly. Retrieved from [Link]
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
Reich, H. J. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
YouTube. (2022). Alkynes on reduction with sodium in liquid ammonia form trans alkenes. Will the butene thus forme.... Retrieved from [Link]
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- 4. youtube.com [youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
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- 7. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]
- 8. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 9. Reduction of 2 - butyne with sodium in liquid ammonia gives predominantly [allen.in]
- 10. Khan Academy [khanacademy.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: Stereoselective Synthesis of trans-2-Hexene via the Schlosser Modification of the Wittig Reaction
Abstract
The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] However, controlling the stereochemical outcome to favor the thermodynamically more stable trans (E)-alkene, particularly with non-stabilized ylides, presents a significant challenge. Standard Wittig conditions with such ylides typically yield the cis (Z)-alkene as the major product.[2] This application note provides a comprehensive guide and a detailed, field-proven protocol for the synthesis of trans-2-hexene by employing the Schlosser modification. This method leverages precise temperature control and sequential addition of organolithium reagents to override the kinetic product distribution, selectively affording the desired E-isomer. This guide is intended for researchers and professionals in organic synthesis and drug development seeking a reliable method for stereocontrolled alkene formation.
Introduction: The Challenge of Stereoselectivity in the Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[2][3] The driving force is the formation of a highly stable phosphine oxide (typically triphenylphosphine oxide), which facilitates the conversion of a C=O bond and a C=P bond into a C=C bond and a P=O bond.[4]
The stereoselectivity of the reaction is critically dependent on the nature of the ylide:
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., ester, ketone) are relatively stable. The reaction intermediates are able to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to yield the (E)-alkene .[2]
-
Non-Stabilized Ylides: Ylides with simple alkyl substituents (e.g., ethyl, butyl) are highly reactive. The reaction proceeds rapidly under kinetic control through a syn-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene .[2][5]
For the synthesis of this compound, the reaction between butanal and ethylidenetriphenylphosphorane (a non-stabilized ylide) would normally favor the cis isomer. To overcome this inherent selectivity, the Schlosser modification is employed.
Mechanistic Insight: The Schlosser Modification
The Schlosser modification is a powerful variation of the Wittig reaction that enables the selective synthesis of E-alkenes from ylides that would typically produce Z-alkenes.[6] The procedure intercepts the initial betaine intermediate before it can collapse into an oxaphosphetane.
The key steps, which dictate the experimental protocol, are:
-
Ylide Formation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) at low temperature to form the reactive ylide.
-
Betaine Formation: The ylide reacts with an aldehyde at -78 °C to form a mixture of diastereomeric lithium-complexed betaines (syn and anti).
-
Betaine Deprotonation: A second equivalent of a strong base (typically phenyllithium or n-butyllithium) is added. This base deprotonates the carbon alpha to the phosphorus atom, forming a β-oxido phosphorus ylide.
-
Stereochemical Control: The solution is treated with a proton source (e.g., t-butanol). Protonation occurs to form the thermodynamically more stable threo (or anti) betaine diastereomer.
-
E-Alkene Elimination: Upon warming, the threo-betaine undergoes syn-elimination to selectively yield the trans (E)-alkene.
The entire sequence relies on the generation of a lithiated betaine intermediate, which can be epimerized to the more stable diastereomer, thereby directing the reaction towards the trans product.[2][6]
Caption: Step-by-step workflow for the synthesis of this compound.
Expected Product Characteristics:
| Property | Value |
|---|---|
| Chemical Name | (E)-2-Hexene |
| Molecular Formula | C₆H₁₂ |
| Molecular Weight | 84.16 g/mol |
| Boiling Point | 67-68 °C |
| Appearance | Colorless liquid |
| Typical Yield | 60-75% |
| Typical E/Z Ratio | >95:5 |
Trustworthiness and Troubleshooting
-
Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of water and atmospheric moisture, which would quench the highly basic organolithium reagents and the ylide. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of an inert gas.
-
Temperature Control: Maintaining the temperature at -78 °C until the protonation step is complete is essential for achieving high E-selectivity. Premature warming can lead to the collapse of the initial betaine mixture, resulting in a higher proportion of the Z-isomer.
-
Reagent Quality: The n-butyllithium solution should be titrated before use to determine its exact concentration, as this reagent degrades over time. Inaccurate stoichiometry will directly impact yield and selectivity.
-
Poor Stereoselectivity: If the E/Z ratio is low, suspect inadequate temperature control or impure reagents. Ensure the t-butanol solution is also pre-cooled before addition.
-
Low Yield: This can result from poor ylide formation (due to moisture) or loss of the volatile product during workup and distillation. Ensure all joints are well-sealed during distillation and the receiving flask is cooled.
References
Sources
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. synarchive.com [synarchive.com]
Application Notes & Protocols: The Strategic Use of trans-2-Hexene in Olefin Metathesis Reactions
Introduction: A Modern Perspective on Carbon-Carbon Bond Formation
Olefin metathesis has emerged as one of the most powerful and versatile transformations in modern organic synthesis, enabling the precise cleavage and reformation of carbon-carbon double bonds.[1][2] This metal-catalyzed reaction effectively allows fragments of two different alkenes to be exchanged, opening new pathways for the synthesis of complex molecules, polymers, and pharmaceuticals.[1][3] The industrial and academic significance of this reaction was recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock for their foundational contributions.
The generally accepted mechanism, first proposed by Chauvin, involves the [2+2] cycloaddition of an olefin with a metal alkylidene (carbene) catalyst to form a four-membered ring intermediate known as a metallacyclobutane.[4][5][6] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal alkylidene, which continues the catalytic cycle.[7] The development of well-defined, functional-group-tolerant catalysts, particularly those based on ruthenium (Grubbs-type) and molybdenum (Schrock-type), has dramatically expanded the scope and applicability of this reaction.[5][8]
This guide focuses on the specific applications of trans-2-hexene, an internal olefin, in the context of cross-metathesis reactions. While many metathesis strategies rely on the evolution of gaseous ethylene from terminal olefins to drive the reaction equilibrium forward, the use of a liquid, low-boiling internal olefin like this compound offers a distinct set of synthetic tools for molecular modification, particularly for chain cleavage and functional group manipulation.
Core Application: Cross-Metathesis for Strategic Molecular Modification
Cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes.[9] When reacting a substrate of interest (R¹-CH=CH-R²) with this compound (CH₃CH₂-CH=CH-CH₃), a transalkylidenation occurs, yielding a mixture of products. The desired outcome is often the formation of new, truncated olefins (R¹-CH=CH-CH₂CH₃ and R²-CH=CH-CH₃) and the self-metathesis product of this compound, which is 3-hexene. The key volatile byproduct that drives the reaction is propylene (CH₃-CH=CH₂), formed from the reaction of the catalyst with one of the primary products.
Causality in Catalyst Selection
The choice of catalyst is paramount and dictated by the substrate's complexity and the desired reactivity.
-
Grubbs Catalysts (Ruthenium-based): These are the workhorses for complex molecule synthesis due to their remarkable stability in the presence of air and moisture and their high tolerance for a wide array of functional groups (e.g., esters, amides, alcohols).[5]
-
First-Generation (G1): Suitable for simple, less sterically hindered substrates.
-
Second-Generation (G2): Incorporate an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and broader substrate scope, making them ideal for sterically demanding or electron-deficient olefins.[5]
-
Hoveyda-Grubbs Catalysts: Feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for catalyst recovery and reuse in some cases. They are often preferred for their high initiation rates.
-
-
Schrock Catalysts (Molybdenum- or Tungsten-based): These catalysts exhibit very high reactivity and are particularly effective for sterically hindered or electron-poor substrates.[5] However, their high sensitivity to air, moisture, and certain functional groups necessitates stringent handling under inert conditions, making them less common in drug development settings but invaluable for polymerizations and challenging transformations.[5][10]
| Catalyst Family | Reactivity | Functional Group Tolerance | Air/Moisture Stability | Primary Application Area |
| Grubbs | Moderate to High | High | High (as solids) | Complex organic synthesis, drug discovery |
| Schrock | Very High | Poor | Poor | Polymer synthesis, sterically demanding substrates |
Table 1: Comparative analysis of Grubbs and Schrock catalyst families for olefin metathesis.
Visualizing the Cross-Metathesis Workflow
The following diagram illustrates the catalytic cycle for the cross-metathesis of a generic internal olefin with this compound, initiated by a Grubbs-type catalyst.
Caption: Catalytic cycle for cross-metathesis.
Protocol 1: General Procedure for Cross-Metathesis with this compound
This protocol provides a robust starting point for the cross-metathesis of a generic substrate with this compound using a second-generation Grubbs catalyst. Optimization of solvent, temperature, and catalyst loading may be required for specific substrates.
A. Materials & Equipment
-
Substrate: 1.0 equivalent
-
This compound (≥97%): 2.0–5.0 equivalents
-
Grubbs 2nd Generation Catalyst: 1–5 mol%
-
Anhydrous Solvent: Dichloromethane (DCM) or Toluene (degassed)
-
Catalyst Quenching Agent: Ethyl vinyl ether
-
Standard Glassware: Round-bottom flask, condenser, septa
-
Inert Atmosphere System: Schlenk line or glovebox with nitrogen or argon gas
-
Purification: Silica gel for column chromatography
B. Safety & Handling Precautions
-
This compound: Highly flammable liquid and vapor. Causes skin and eye irritation. May be fatal if swallowed and enters airways.[11] Handle in a well-ventilated fume hood away from ignition sources.[12]
-
Ruthenium Catalysts: While generally air-stable as solids, they are best handled under an inert atmosphere to prevent gradual degradation, especially in solution.[9] Avoid inhalation of dust.
-
Solvents: Anhydrous and degassed solvents are critical. Peroxides in solvents like ether can irreversibly poison the catalyst.[9]
C. Step-by-Step Experimental Protocol
-
Reaction Setup:
-
Flame- or oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of inert gas (nitrogen or argon).
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the substrate (e.g., 100 mg, 1.0 eq) in anhydrous, degassed solvent (concentration typically 0.05–0.1 M).
-
Add this compound (2.0–5.0 eq) to the solution via syringe. Using an excess of the more volatile partner helps drive the reaction.
-
-
Catalyst Addition & Reaction:
-
Weigh the Grubbs 2nd Generation catalyst (1–5 mol%) in a glovebox or under a positive pressure of inert gas and add it to the reaction flask as a solid in one portion.
-
Rationale: Adding the catalyst last, to a well-mixed solution of substrates, ensures rapid initiation and minimizes potential side reactions or catalyst degradation.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C for DCM or 80 °C for toluene).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is complete when the starting substrate is consumed. Typical reaction times range from 2 to 24 hours.
-
-
Catalyst Quenching:
-
Once the reaction is complete, add a few drops of ethyl vinyl ether and stir for 20-30 minutes.
-
Rationale: The quencher is a highly reactive olefin that rapidly consumes any remaining active catalyst, preventing further reactions during workup and simplifying purification.
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
-
Application Note 2: Ethenolysis and Chain Cleavage Transformations
Ethenolysis is a powerful industrial and laboratory process that uses ethylene to cleave internal C=C bonds, producing valuable terminal olefins.[13][14] This is particularly relevant in the valorization of renewable feedstocks like unsaturated fatty acids from vegetable oils.[15]
While this compound is not ethylene, its application in cross-metathesis achieves a similar strategic outcome: the cleavage of a larger molecule into smaller, more functional fragments. Consider a long-chain internal olefin R¹-CH=CH-R². Reacting this with this compound can break the internal bond to yield R¹-CH=CH-CH₂CH₃ and R²-CH=CH-CH₃. This transformation is synthetically valuable for:
-
Degradative Analysis: Breaking down complex natural products or polymers into smaller, identifiable pieces.
-
Strategic Truncation: Shortening a carbon chain in a controlled manner to access different synthetic intermediates.
Visualizing the Chain Cleavage Workflow
This diagram illustrates the logical flow of using this compound for strategic molecular fragmentation.
Caption: Workflow for chain cleavage via CM.
Troubleshooting & Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (impurities in solvent/reagents).2. Unfavorable reaction equilibrium.3. Highly sterically hindered substrate. | 1. Use freshly purified, degassed solvents and high-purity reagents.2. Increase excess of this compound; gently heat or bubble with N₂ to remove volatile byproducts.[9]3. Switch to a more active catalyst (e.g., G2, Schrock's) and/or increase catalyst loading. |
| Formation of Multiple Products | 1. Statistical nature of cross-metathesis.2. Isomerization of the double bond in the starting material or product.[16] | 1. Adjust stoichiometry; sometimes using a large excess of one partner simplifies the mixture.2. Add a mild acid scavenger (e.g., 1,4-benzoquinone) if hydride-mediated isomerization is suspected. Minimize reaction time and temperature. |
| Poor E/Z Selectivity | The thermodynamic stability of the trans (E) isomer is often favored, but kinetic products can form. | Forcing conditions (longer reaction times, higher temperatures) can favor the thermodynamic trans product. For specific stereochemical outcomes, specialized stereoretentive catalysts may be required.[17] |
| Difficulty in Purification | Products may have similar polarity to byproducts (e.g., 3-hexene). | If boiling points are sufficiently different, consider distillation before chromatography. Alternatively, use a different metathesis partner that produces more easily separable byproducts. |
Table 2: Common troubleshooting guide for cross-metathesis reactions.
Conclusion
This compound serves as a valuable and specialized reagent in the olefin metathesis toolkit. While not a direct substitute for ethylene, its application in cross-metathesis provides a powerful method for the strategic cleavage and functionalization of internal olefins. By understanding the principles of catalyst selection, reaction equilibrium, and proper experimental technique, researchers can leverage this compound to efficiently modify complex molecules, aiding in the synthesis of novel compounds for research, materials science, and drug development.
References
-
A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds - SciSpace. (2021). Journal of Chemistry. [Link]
-
Olefin metathesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Olefin Metathesis - YouTube. (2020). Khan Academy. [Link]
-
Olefin Metathesis - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Cross Metathesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Ahmed, T. S., & Grubbs, R. H. (2017). High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention. Organic Letters, 19(15), 4130–4133. [Link]
-
Recent advances of olefin metathesis and it's applications in organic synthesis. (2011). International Journal Of Pharmacy&Technology. [Link]
- Olefin Metathesis: Catalysts and Catalysis. (n.d.).
-
Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. (2007). UTC Scholar. [Link]
-
Olefin Metathesis, Grubbs Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Olefin Metathesis - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Olefin Cross Metathesis. (2008). University of Illinois Urbana-Champaign. [Link]
-
The Future of Ethenolysis in Biobased Chemistry. (2020). ResearchGate. [Link]
-
Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. (2020). The Journal of Organic Chemistry. [Link]
-
Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives. (n.d.). Oléagineux, Corps gras, Lipides. [Link]
-
SAFETY DATA SHEET: Flammable Liquid Mixture: 1-Hexene / Cis-2-Hexene / this compound. (2015). Airgas. [Link]
-
The intriguing modeling of cis–trans selectivity in ruthenium-catalyzed olefin metathesis. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Ethenolysis Without Ethene: A Practical and Safe Lab Method to Introduce Terminal Alkene Groups via Metathesis Exemplified for Chiral Natural Product Chemistry. (2020). ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 12. More is on the way! | Airgas [airgas.com]
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Application Notes and Protocols for the Stereospecific Epoxidation of trans-2-Hexene
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Epoxides in Modern Synthesis
Epoxides, or oxiranes, are highly valuable three-membered cyclic ether building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a powerful and stereocontrolled method for the introduction of vicinal difunctionality. This reactivity profile makes epoxides critical intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. The epoxidation of alkenes, the direct conversion of a C=C double bond to an epoxide, is a cornerstone transformation in synthetic chemistry. The stereochemical outcome of this reaction is of paramount importance, as the configuration of the resulting epoxide often dictates the stereochemistry of subsequent products. This application note provides a detailed guide to the stereospecific epoxidation of trans-2-hexene, a model substrate for understanding the synthesis of trans-disubstituted epoxides.
Mechanistic Insights: The Stereospecific Epoxidation of this compound
The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established and reliable method. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is transferred from the peroxy acid to the alkene in a single, stereospecific step.
The key features of this mechanism are:
-
Concerted Nature: All bond-forming and bond-breaking events occur simultaneously in a cyclic transition state. This concerted pathway is crucial for the stereospecificity of the reaction.
-
Syn-Addition: The oxygen atom is delivered to one face of the alkene, resulting in the formation of the two C-O bonds on the same side of the ring.
-
Stereospecificity: The stereochemistry of the starting alkene is retained in the epoxide product. A trans-alkene will yield a trans-epoxide, and a cis-alkene will yield a cis-epoxide.
In the case of this compound, which is an achiral molecule, the epoxidation can occur from either the top or bottom face of the planar double bond with equal probability. This leads to the formation of a racemic mixture of two enantiomeric trans-epoxides: (2R,3R)-2,3-epoxyhexane and (2S,3S)-2,3-epoxyhexane.[1]
Diagram of the Reaction Mechanism
Caption: Concerted mechanism of this compound epoxidation.
Experimental Protocol: Synthesis of trans-2,3-Epoxyhexane
This protocol details the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade, ≥99% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent Grade, ≤77% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | - |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |
| Silica gel | 60 Å, 230-400 mesh | - |
| Hexanes | ACS Grade | - |
| Ethyl acetate | ACS Grade | - |
Safety Precautions:
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding and heating. It is also a skin and eye irritant.
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 59.4 mmol) in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of m-CPBA: While stirring, add m-CPBA (77% purity, 15.6 g, 69.5 mmol, 1.17 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Workup - Quenching: Cool the reaction mixture to 0 °C and quench the excess peroxy acid by the slow addition of 50 mL of a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and 50 mL of brine. The aqueous washes will remove the meta-chlorobenzoic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude epoxide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure trans-2,3-epoxyhexane as a colorless oil.
Analysis and Characterization of trans-2,3-Epoxyhexane
The successful synthesis of trans-2,3-epoxyhexane can be confirmed by a combination of spectroscopic techniques.
Expected Yield: ~75-85%
Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Approximately 118-120 °C |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The protons on the epoxide ring are expected to appear in the range of δ 2.5-3.5 ppm.
-
Due to the trans relationship, the coupling constant between the two epoxide protons (at C2 and C3) will be relatively small (typically 2-4 Hz).
-
The signals for the propyl and methyl groups will appear in the upfield region (δ 0.9-1.7 ppm).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
The carbon atoms of the epoxide ring are expected to resonate in the range of δ 50-65 ppm.
-
Literature data for trans-2,3-epoxyhexane in CDCl₃ shows peaks at approximately: δ 13.9, 17.5, 20.7, 34.8, 57.2, and 58.6 ppm.
-
-
IR (Infrared) Spectroscopy:
-
The characteristic C-O-C stretching of the epoxide ring is typically observed in the region of 1250 cm⁻¹ and also between 950-810 cm⁻¹.
-
The absence of a strong, broad peak around 3300 cm⁻¹ (O-H stretch) and a sharp peak around 1650 cm⁻¹ (C=C stretch) confirms the consumption of the starting material and the absence of ring-opened diol products.
-
A vapor phase IR spectrum for trans-2,3-epoxyhexane is available in public databases for comparison.
-
Conclusion
The epoxidation of this compound with m-CPBA is a reliable and stereospecific method for the synthesis of trans-2,3-epoxyhexane as a racemic mixture. The concerted "butterfly" mechanism ensures the retention of the trans stereochemistry of the starting alkene. The provided protocol, coupled with the outlined analytical techniques, offers a robust framework for researchers in organic synthesis and drug development to produce and characterize this important class of intermediates. Careful adherence to safety protocols, particularly when handling m-CPBA, is essential for the successful and safe execution of this procedure.
References
-
Study.com. (n.d.). Does the epoxidation of this compound produce a single enantiomer, a meso compound, or a racemic mixture? Retrieved from [Link]
-
PubChem. (n.d.). trans-2,3-Epoxyhexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
- Paulson, D. R., Tang, F. Y., & Moran, G. F. (1975). Epoxidation of alkenes with m-chloroperoxybenzoic acid. The Journal of Organic Chemistry, 40(2), 184–187.
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Application Notes and Protocols: Polymerization of trans-2-Hexene and its Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The polymerization of internal olefins, such as trans-2-hexene, presents a significant challenge in polymer chemistry due to the steric hindrance around the double bond, which impedes the approach of the monomer to the catalyst's active site. Unlike their α-olefin counterparts (e.g., 1-hexene), which are readily polymerized to high molecular weight polymers using established methods, internal olefins generally exhibit low reactivity, often resulting in oligomers or low molecular weight polymers. This guide provides a comprehensive overview of the theoretical and practical aspects of the polymerization of this compound and its derivatives. It delves into the challenges associated with polymerizing internal olefins and explores potential catalytic systems, including Ziegler-Natta, metallocene, late-transition metal, and cationic catalysts. Detailed, albeit in some cases prospective, protocols are provided to guide the researcher in this challenging area of polymer synthesis. The potential properties and applications of the resulting oligo- or poly(this compound) are also discussed, with a focus on their use as synthetic lubricants and additives.
Introduction: The Challenge of Internal Olefin Polymerization
The vast majority of commercial polyolefins are derived from the polymerization of α-olefins, such as ethylene and propylene. The terminal position of the double bond in these monomers allows for facile insertion into the metal-carbon bond of the growing polymer chain, catalyzed by a variety of transition metal complexes. In contrast, internal olefins, like this compound, possess a disubstituted double bond, which presents significant steric barriers to polymerization.
The primary challenges in the polymerization of this compound include:
-
Steric Hindrance: The presence of alkyl groups on both sides of the double bond hinders the coordination of the monomer to the active site of the catalyst.
-
Lower Reactivity: The electron-donating nature of the alkyl groups reduces the electrophilicity of the double bond, making it less susceptible to attack by the catalytic species.
-
Isomerization: Under certain catalytic conditions, the double bond in this compound may isomerize to other positions, leading to a complex mixture of products.
Despite these challenges, the synthesis of polymers from internal olefins is of academic and industrial interest, as it could lead to materials with unique microstructures and properties. The resulting oligomers and low molecular weight polymers have potential applications as synthetic lubricants, viscosity modifiers, and chemical intermediates.[1][2]
Catalytic Approaches to the Polymerization of this compound
Several classes of catalysts can be considered for the polymerization of this compound, each with its own set of advantages and limitations.
Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum co-catalysts, are highly effective for the polymerization of α-olefins.[3][4] However, their application to internal olefins is severely limited. The active sites of heterogeneous Ziegler-Natta catalysts are located on the crystal surface of the titanium halide, and the steric bulk of this compound would likely prevent its efficient coordination and insertion.
Plausible Outcome: Polymerization of this compound with traditional Ziegler-Natta catalysts is expected to be very slow, yielding at best, low molecular weight oligomers.
Caption: General workflow for attempting the polymerization of this compound using a Ziegler-Natta catalyst.
Metallocene Catalysis
Metallocene catalysts are single-site catalysts that offer better control over polymer microstructure compared to traditional Ziegler-Natta systems.[5][6][7] While also primarily used for α-olefins, some highly open metallocene complexes have shown activity towards internal olefins, albeit significantly lower than for terminal olefins. The choice of metallocene ligand and co-catalyst (typically methylaluminoxane, MAO) is critical.
Plausible Outcome: Low to moderate conversion to oligomers or low molecular weight polymers. The molecular weight and yield will be highly dependent on the specific metallocene catalyst used.
Late-Transition Metal Catalysis
More recently, late-transition metal catalysts, particularly those based on nickel, palladium, iron, and cobalt, have emerged as promising candidates for the polymerization of challenging olefins.[8][9][10][11] These catalysts can be more tolerant of steric hindrance and can sometimes promote "chain-walking" isomerization, which could potentially lead to different polymer microstructures.
Plausible Outcome: This is a promising area of research. While high polymers are still unlikely, these catalysts may offer higher activities and better control over the oligomerization of this compound compared to early-transition metal systems.
Cationic Oligomerization of this compound
Cationic polymerization is initiated by an electrophile, which adds to the double bond to form a carbocation. This carbocation then propagates by adding to another monomer molecule. For internal olefins like this compound, the resulting secondary carbocation is relatively stable, but steric hindrance can limit the chain growth, leading to the formation of oligomers.[12]
Plausible Outcome: Cationic polymerization of this compound is expected to produce a mixture of dimers, trimers, and other low molecular weight oligomers.[1][2][13]
Caption: Step-by-step workflow for the cationic oligomerization of this compound.
Polymerization of Functionalized this compound Derivatives
The introduction of functional groups onto the this compound backbone can open up new possibilities for creating functional materials. However, the presence of polar functional groups can be detrimental to many traditional polymerization catalysts. Late-transition metal catalysts are often more tolerant to functional groups.[14][15]
A hypothetical approach would be to first synthesize a functionalized this compound derivative, for example, by introducing a protected hydroxyl or ester group at a position remote from the double bond. Then, a suitable late-transition metal catalyst could be employed for the polymerization.
Challenges:
-
Monomer Synthesis: The synthesis of functionalized internal olefins can be multi-step and challenging.
-
Catalyst Poisoning: The functional group, even if protected, can still interact with and deactivate the catalyst.
-
Low Reactivity: The inherent low reactivity of the internal double bond remains a challenge.
Properties and Potential Applications
Given the difficulty in achieving high molecular weights, the products of this compound polymerization are best described as oligomers or low molecular weight polymers. Their properties will be significantly different from high molecular weight polyolefins.
Expected Properties:
-
Physical State: Likely viscous liquids or waxy solids at room temperature.
-
Thermal Properties: Low glass transition temperatures and melting points (if any).
-
Solubility: Soluble in nonpolar organic solvents.
Potential Applications:
-
Synthetic Lubricants: The branched structure and low pour point of these oligomers could make them suitable as base oils for synthetic lubricants.[1][16]
-
Fuel and Lubricant Additives: They could be used as viscosity index improvers or pour point depressants.[2]
-
Chemical Intermediates: The oligomers could be further functionalized to produce surfactants or other specialty chemicals.
Protocols
Protocol 1: Exploratory Polymerization of this compound with a Metallocene Catalyst
Objective: To attempt the polymerization of this compound using a representative metallocene catalyst system and to characterize the resulting product.
Materials:
-
This compound (purified by distillation over sodium)
-
Toluene (anhydrous)
-
rac-Et(Ind)₂ZrCl₂ (or other suitable metallocene)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Methanol (acidified with HCl)
-
Schlenk flask and line
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous toluene to a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 10 mL of purified this compound to the flask.
-
In a separate Schlenk tube, dissolve 10 mg of rac-Et(Ind)₂ZrCl₂ in 5 mL of toluene.
-
To the main reaction flask, add the required amount of MAO solution (e.g., to achieve an Al:Zr molar ratio of 1000:1).
-
Stir the solution for 10 minutes at the desired reaction temperature (e.g., 50°C).
-
Inject the metallocene solution into the reaction flask to initiate the polymerization.
-
Allow the reaction to proceed for an extended period (e.g., 12-24 hours) with vigorous stirring.
-
Quench the reaction by slowly adding 20 mL of acidified methanol.
-
Precipitate the product by pouring the reaction mixture into a large volume of methanol.
-
Collect the product (if any) by filtration or decantation.
-
Wash the product with fresh methanol and dry under vacuum.
-
Characterize the product by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H and ¹³C NMR spectroscopy to determine the microstructure.
Expected Results: Low yield of a low molecular weight product (oligomer). The GPC trace is expected to show a distribution of low molecular weight species.
Protocol 2: Cationic Oligomerization of this compound
Objective: To synthesize oligomers of this compound using a Lewis acid initiator.
Materials:
-
This compound (purified by passing through activated alumina)
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 100 mL of anhydrous dichloromethane and 20 mL of purified this compound.
-
Cool the flask to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 0.5 mL of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane.
-
Slowly add the initiator solution to the stirred monomer solution over a period of 15 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 2 hours.
-
Quench the reaction by adding 20 mL of methanol.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the resulting oil by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the distribution of oligomers (dimers, trimers, etc.) and by NMR spectroscopy.
Expected Results: A viscous oil comprising a mixture of oligomers. GC-MS analysis will likely show a series of peaks corresponding to different oligomerization products.
Quantitative Data Summary
| Polymerization Method | Catalyst System | Plausible Mₙ ( g/mol ) | Plausible PDI | Expected Yield |
| Ziegler-Natta | TiCl₄ / AlEt₃ | < 1,000 | > 2.0 | Very Low |
| Metallocene | rac-Et(Ind)₂ZrCl₂ / MAO | 500 - 2,000 | 1.5 - 2.5 | Low |
| Cationic | BF₃·OEt₂ | 200 - 800 | > 1.5 | Moderate to High |
Note: The values in this table are estimates and the actual results may vary significantly depending on the specific reaction conditions.
Conclusion
The polymerization of this compound is a challenging but potentially rewarding area of research. While the formation of high molecular weight polymers is unlikely with current catalytic systems, the controlled synthesis of oligomers offers opportunities for the development of new materials for applications in lubrication and as specialty chemical intermediates. Late-transition metal catalysis represents a particularly promising avenue for future research in this field. The protocols and information provided in this guide are intended to serve as a starting point for researchers venturing into the polymerization of this and other challenging internal olefins.
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Application Notes & Protocols: The Strategic Utility of trans-2-Hexene in Fine Chemical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Alkene
trans-2-Hexene (CAS RN: 4050-45-7), a six-carbon internal alkene, represents a versatile and economically significant building block in the landscape of fine chemical synthesis. While its structural simplicity might be deceiving, the specific placement and trans configuration of its double bond offer a reactive handle for a multitude of stereoselective and regioselective transformations.[1] Unlike its terminal isomer, 1-hexene, the internal position of the double bond in this compound presents unique synthetic challenges and opportunities, particularly in controlling the outcome of addition reactions. This guide elucidates the core applications of this compound, providing not just protocols, but the underlying chemical principles that govern its reactivity and utility in producing high-value molecules for the pharmaceutical, flavor, and fragrance industries.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ |
| Molecular Weight | 84.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 68 °C |
| Flash Point | -20 °C |
| Purity (Typical) | >99.0% (GC) |
| CAS Number | 4050-45-7 |
Data sourced from Tokyo Chemical Industry Co., Ltd.[4]
Core Application 1: Stereospecific Epoxidation
One of the most fundamental and valuable transformations of this compound is its conversion to trans-2,3-epoxyhexane. Epoxides, or oxiranes, are highly sought-after intermediates due to the strained three-membered ring, which can be opened by a variety of nucleophiles to introduce bifunctionality with defined stereochemistry.
Causality of Experimental Choice: The Peroxy Acid Route
The epoxidation of alkenes is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[5] This choice is predicated on the electrophilic nature of the terminal oxygen atom of the peroxy acid, which readily interacts with the nucleophilic π-bond of the alkene.[6] The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly Mechanism," where the oxygen is delivered to one face of the double bond in a single step.[6][7]
This concerted nature is the cornerstone of the reaction's stereospecificity. The geometry of the starting alkene is directly translated to the product.[7] For this compound, the oxygen atom can add to the top or bottom face of the planar double bond with equal probability. This results in the formation of a racemic mixture of the two trans-enantiomers of the epoxide, not a meso compound.[5] The stereochemistry of the alkene is retained because there is no opportunity for bond rotation in a single-step mechanism.[7]
Workflow & Mechanism Diagram
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Application Note: Unambiguous Identification of trans-2-Hexene using ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For industries ranging from pharmaceuticals to materials science, the precise characterization of geometric isomers is critical, as stereochemistry often dictates a molecule's physical, chemical, and biological properties. This application note provides a detailed guide for the unambiguous identification of trans-2-hexene using both ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of chemical shifts and coupling constants that allow for clear differentiation from its cis isomer and provide robust, field-proven protocols for sample preparation and data acquisition.
The Decisive Power of NMR in Stereoisomer Elucidation
The electronic environment of atomic nuclei in a molecule is exquisitely sensitive to their spatial arrangement. This sensitivity is the foundation of NMR's ability to distinguish between stereoisomers like cis- and trans-alkenes. In the case of 2-hexene, the trans configuration of the double bond leads to characteristic and predictable patterns in both the proton and carbon NMR spectra.
¹H NMR Spectroscopy: The Telltale Coupling Constant
The most definitive feature in the ¹H NMR spectrum for identifying this compound is the magnitude of the vicinal coupling constant (³J) between the two olefinic protons (H2 and H3). Due to the dihedral angle of approximately 180° between these protons in the trans isomer, the through-bond interaction is maximized, resulting in a large coupling constant, typically in the range of 12-18 Hz.[1] This is in stark contrast to the cis isomer, where the dihedral angle of roughly 0° leads to a significantly smaller coupling constant (6-12 Hz).[1]
The chemical shifts of the protons are also informative. The olefinic protons in alkenes are deshielded due to the anisotropic magnetic field generated by the circulating π electrons of the double bond, causing them to resonate at a lower field (higher ppm) compared to alkane protons.
¹³C NMR Spectroscopy: The Influence of Steric Effects
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms provide complementary information for structural confirmation. The olefinic carbons of alkenes typically resonate in the downfield region of the spectrum (around 100-150 ppm). Furthermore, the steric environment around the carbons influences their chemical shifts. While less pronounced than the effect on coupling constants in ¹H NMR, the chemical shifts of the allylic carbons can differ between cis and trans isomers due to the γ-gauche effect. In the cis isomer, steric hindrance can cause a shielding effect (upfield shift) on the allylic carbons compared to the less sterically hindered trans isomer.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound in a deuterated solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₃) | ~ 1.64 | Doublet of Triplets | ³JH1-H2 ≈ 6-7 Hz, ⁴JH1-H3 ≈ 1.5 Hz |
| H2 (CH) | ~ 5.42 | Doublet of Quintets | ³JH2-H3 ≈ 15 Hz, ³JH2-H1 ≈ 6-7 Hz |
| H3 (CH) | ~ 5.45 | Doublet of Triplets | ³JH3-H2 ≈ 15 Hz, ³JH3-H4 ≈ 6-7 Hz |
| H4 (CH₂) | ~ 1.95 | Quintet | ³JH4-H3 ≈ 6-7 Hz, ³JH4-H5 ≈ 7 Hz |
| H5 (CH₂) | ~ 1.36 | Sextet | ³JH5-H4 ≈ 7 Hz, ³JH5-H6 ≈ 7.5 Hz |
| H6 (CH₃) | ~ 0.89 | Triplet | ³JH6-H5 ≈ 7.5 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C1 (CH₃) | ~ 17.8 | No Signal | Positive |
| C2 (CH) | ~ 124.7 | Positive | Positive |
| C3 (CH) | ~ 131.2 | Positive | Positive |
| C4 (CH₂) | ~ 34.8 | No Signal | Negative |
| C5 (CH₂) | ~ 22.8 | No Signal | Negative |
| C6 (CH₃) | ~ 13.8 | No Signal | Positive |
Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[3] A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[3]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the identification of this compound.
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High-Resolution Gas Chromatography for the Analysis of trans-2-Hexene as a Volatile Organic Compound (VOC) Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the robust analysis of trans-2-Hexene using gas chromatography (GC). As a representative C6 olefin, this compound serves as a critical standard in the analysis of volatile organic compounds (VOCs) across environmental, petrochemical, and industrial applications. We delve into the foundational principles guiding method development, from the selection of an appropriate capillary column to the optimization of instrumental parameters. This document presents detailed, self-validating protocols for both quantitation by Flame Ionization Detection (GC-FID) and confirmation by Mass Spectrometry (GC-MS), ensuring scientific integrity and reproducible results.
Foundational Principles: A Rationale for Method Development
The successful application of this compound as a GC standard hinges on a deep understanding of its physicochemical properties and how they dictate chromatographic behavior. The choices made during method development are not arbitrary; they are deliberate decisions rooted in chemical principles to achieve optimal separation and detection.
Physicochemical Characteristics and Chromatographic Implications
This compound is a nonpolar aliphatic hydrocarbon with significant volatility, properties that make it an ideal candidate for GC analysis.[1] Its behavior within a GC system is primarily governed by its boiling point and its interaction with the stationary phase of the column. For nonpolar compounds like hexene isomers, the elution order on a nonpolar column is predominantly determined by their boiling points; lower boiling point isomers are more volatile and elute faster, resulting in shorter retention times.[2]
A summary of the key physical properties of this compound is presented below, providing the empirical basis for the subsequent protocol design.
| Property | Value | Significance in GC Analysis |
| Molecular Formula | C₆H₁₂ | Defines the mass for MS identification. |
| Molecular Weight | 84.16 g/mol | Foundational for quantitative calculations.[3][4] |
| Boiling Point | 68-69 °C | Dictates volatility and is a primary factor in determining retention time.[3][5] |
| Density | ~0.674 g/mL at 20°C | Important for preparing accurate standards on a mass/volume basis.[3] |
| Vapor Pressure | 263 mmHg at 37.7 °C | High vapor pressure indicates high volatility, making it suitable for headspace or direct injection techniques. |
| Flash Point | -20 °C | Indicates high flammability, necessitating stringent safety protocols during handling and storage.[3][5] |
| Purity | Commercially available at >99.0% | High purity is essential for a compound to serve as a primary calibration standard.[5] |
The Causality of Column Selection
The separation of analytes in GC is achieved through their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The principle of "like dissolves like" is paramount. For a nonpolar analyte such as this compound, a nonpolar stationary phase is the logical choice to facilitate the interactions that lead to effective separation from other components in a mixture.
A low-polarity stationary phase, such as one composed of 5% Phenyl / 95% Dimethylpolysiloxane, is an industry-standard choice. This phase provides excellent resolving power for a wide range of nonpolar to moderately polar VOCs and ensures a symmetrical peak shape for this compound. The selection of column dimensions involves critical trade-offs between resolution, analysis time, and sample capacity.[6][7]
Caption: Decision workflow for selecting an appropriate GC column.
Rationale for Detector Selection
-
Flame Ionization Detector (FID): The FID is the workhorse for quantitative analysis of hydrocarbons. It offers high sensitivity, a wide linear range, and robust performance. Since the FID's response is proportional to the number of carbon atoms being burned, it is an excellent choice for the precise measurement of this compound concentration.
-
Mass Spectrometer (MS): When unambiguous identification is required, an MS detector is indispensable. It provides structural information by fragmenting the analyte into a characteristic pattern of mass-to-charge ratios, serving as a chemical fingerprint. This is crucial for confirming the identity of a peak in a complex matrix, distinguishing it from isomers or co-eluting compounds.
Comprehensive Analytical Workflow
The process of analyzing this compound as a standard is a systematic workflow that begins with careful preparation and culminates in validated data. Each step is designed to minimize error and ensure the final result is both accurate and reproducible.
Caption: End-to-end workflow for GC analysis of this compound.
Detailed Experimental Protocols
These protocols are designed to be self-validating, incorporating quality control checks to ensure the integrity of the generated data. Adherence to safety guidelines is mandatory, especially given the highly flammable nature of this compound.[1][5]
Required Materials and Reagents
-
Standard: this compound, >99.0% purity (e.g., TCI Product No. H0380, Sigma-Aldrich Cat. No. 110892).[5]
-
Solvent: Purge-and-trap grade Methanol or Hexane.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), and Air (FID).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Pipettes/Syringes: Calibrated volumetric flasks and gas-tight microsyringes.
Protocol: Standard Preparation
-
Safety First: Conduct all work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.
-
Stock Solution (1000 µg/mL): a. Tare a 10 mL volumetric flask on an analytical balance. b. Add approximately 5 mL of methanol to the flask. c. Using a glass syringe, add 10 mg of this compound directly into the methanol, avoiding contact with the neck of the flask. Record the exact mass added. d. Immediately cap the flask and re-weigh to confirm the mass by difference. e. Dilute to the 10 mL mark with methanol, cap, and invert 15-20 times to ensure homogeneity. f. Calculate the precise concentration in µg/mL.
-
Calibration Standards (e.g., 1-100 µg/mL): a. Perform serial dilutions from the stock solution to create a series of at least five calibration standards. For example, prepare standards at 1, 5, 10, 50, and 100 µg/mL. b. Transfer each standard to a labeled autosampler vial. Store refrigerated when not in use.
Protocol: GC-FID Instrumentation and Method
This method is optimized for the quantification of this compound.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust platform for VOC analysis. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film | Industry-standard low-polarity column offering excellent performance for VOCs. |
| Injector | Split/Splitless | |
| Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated standards. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm I.D. column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temp | 40 °C, hold for 2 min | Allows for separation from the solvent front. |
| Ramp | 15 °C/min to 150 °C | A moderate ramp to elute this compound efficiently. |
| Final Hold | Hold for 1 min | Ensures elution of any higher-boiling contaminants. |
| FID Detector | ||
| Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Standard fuel flow. |
| Air Flow | 300 mL/min | Standard oxidant flow. |
| Makeup Gas (He) | 25 mL/min | Sweeps analyte through the detector efficiently. |
Protocol: GC-MS Method (for Confirmation)
Use this method for positive identification. Parameters are similar to GC-FID, with changes to the detector.
| Parameter | Setting |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Scan (m/z 35-200) |
| Solvent Delay | 2 minutes |
System Validation and Quality Control
A robust analytical method is a self-validating one. The following steps ensure the data produced is reliable and defensible, consistent with principles outlined by the International Council for Harmonisation (ICH).[8]
System Suitability Testing (SST)
Before running a sequence, inject a mid-level standard (e.g., 10 µg/mL) five times. The system is ready for use if the following criteria are met:
-
Retention Time %RSD: < 1%
-
Peak Area %RSD: < 5%
-
Peak Asymmetry (Tailing Factor): 0.9 - 1.5
Method Validation
-
Linearity: Plot the peak area versus concentration for the calibration standards. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.995.[8][9]
-
Accuracy: Analyze a standard of known concentration from a separate stock preparation. The calculated concentration should be within 85-115% of the true value.[8]
-
Precision: The relative standard deviation (%RSD) of the five replicate injections from the SST serves as the measure of repeatability (intra-day precision).[8]
Expected Results
Under the GC-FID conditions specified, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4.5 - 5.5 minutes . The exact retention time is dependent on the specific instrument and column condition and should be confirmed daily with a standard injection.[10] A typical calibration curve will demonstrate excellent linearity across the specified concentration range.
| Validation Parameter | Acceptance Criterion | Typical Result |
| Retention Time | ~4.5 - 5.5 min | 5.1 min |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Accuracy (% Recovery) | 85 - 115% | 98.7% |
| Precision (%RSD) | < 5% | 1.8% |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the analysis of this compound as a GC standard. By explaining the causality behind key methodological choices—from column selection to detector parameters—and embedding self-validating QC steps, this guide equips researchers with a robust and reliable tool for the quantification and identification of this important VOC. The methods described are suitable for a wide range of applications, ensuring data of the highest integrity for both routine analysis and advanced research.
References
-
Pharmaffiliates. (n.d.). trans-2-Hexen-1-ol. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-2: Method for the Determination of VOCs in Ambient Air by Carbon Molecular Sieve Adsorption and GC/MS. Retrieved from [Link]
-
ASTM International. (2021). D5466 Standard Test Method for Determination of Volatile Organic Compounds in Atmospheres (Canister Sampling, Mass Spectrometry Analysis Methodology). Retrieved from [Link]
-
BioCrick. (n.d.). trans-2-Hexen-1-al | CAS:6728-26-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexene. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
SCION Instruments. (n.d.). VOCs In Paint - Paint Analysis Using GC | ASTM D6886. Retrieved from [Link]
-
Journal of Public Health in Africa. (2019). Validation of analytical method of 2,5-hexanedione on urine by gas chromatography. Retrieved from [Link]
-
ASTM International. (2024). D6886 Standard Test Method for Determination of the Weight Percent Individual Volatile Organic Compounds in Air-Dry Low VOC Coatings by Gas Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Make A Calibration Curve For Gas Chromatography? YouTube. Retrieved from [Link]
-
Lotus Consulting. (2008). Unlocking Retention Times in Gas Chromatography. Retrieved from [Link]
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- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.cn]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. lotusinstruments.com [lotusinstruments.com]
Application Notes & Protocols: trans-2-Hexene as a Mechanistic Probe in Organic Reactions
Introduction: The Utility of a Simple Alkene in Complex Mechanistic Elucidation
In the intricate world of organic reaction mechanisms, the choice of a model substrate is paramount to obtaining clear, interpretable results. trans-2-Hexene, with its simple, well-defined structure, serves as an exemplary tool for such investigations. Its dissymmetrical nature, possessing a stereochemically defined internal double bond, allows for the unambiguous study of regioselectivity and stereoselectivity in a variety of addition and transformation reactions. Unlike terminal alkenes, the steric and electronic environments of the two carbons of the double bond are sufficiently different to probe subtle selectivities, yet the molecule is small and simple enough to avoid confounding secondary interactions. This guide provides detailed application notes and protocols for the use of this compound in the mechanistic study of several cornerstone organic reactions.
Elucidating Stereoselectivity in Epoxidation Reactions
The epoxidation of alkenes is a fundamental transformation in organic synthesis. Understanding the stereochemical outcome of this reaction is crucial for the synthesis of complex molecules. This compound provides a straightforward model to investigate whether an epoxidation reaction proceeds with retention of the alkene geometry.
Mechanistic Insight
The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to produce trans-2,3-epoxyhexane. The concerted nature of the oxygen transfer from the peroxy acid to the alkene dictates that the stereochemistry of the starting alkene is preserved in the epoxide product. The use of a trans-alkene allows for a clear distinction between a stereospecific reaction (formation of the trans-epoxide) and a non-stereospecific one (formation of a mixture of cis- and trans-epoxides). Computational studies have delved into the stereoselectivity of cis/trans-2-hexene epoxidation, providing theoretical support for experimental observations.[1]
Experimental Protocol: Epoxidation of this compound with m-CPBA
Objective: To verify the stereospecificity of m-CPBA epoxidation using this compound.
Materials:
-
This compound (99% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
NMR tubes, deuterated chloroform (CDCl₃)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 11.9 mmol) in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (approx. 2.9 g, taking into account the purity, ~1.2 equivalents) in 30 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with 2 x 20 mL of saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to determine the stereochemical purity of the resulting 2,3-epoxyhexane.
Data Interpretation
| Product | Expected ¹H NMR Signals (δ, ppm) | Expected Stereochemistry |
| trans-2,3-Epoxyhexane | ~2.6-2.8 (m, 2H, epoxide CH) | Racemic mixture of (2R,3S) and (2S,3R) enantiomers |
The formation of a racemic mixture of the trans-epoxide is anticipated because the planar alkene can be attacked from either face with equal probability.[2][3] The absence of the cis-epoxide confirms the stereospecific nature of the reaction.
Caption: Workflow for hydroboration-oxidation of this compound.
Probing Steric Effects in Catalytic Hydrogenation
Catalytic hydrogenation of alkenes is a process of adding hydrogen across the double bond, typically in the presence of a metal catalyst. The stereochemistry of the addition is usually syn. For an internal alkene like this compound, hydrogenation leads to the formation of hexane. However, the rate of hydrogenation can be influenced by the steric environment around the double bond, which can be probed by comparing its reactivity to other isomers, such as 1-hexene.
Mechanistic Insight
The mechanism of catalytic hydrogenation involves the adsorption of the alkene onto the surface of the metal catalyst (e.g., Pt, Pd, Ni). Hydrogen atoms are also adsorbed on the surface and are added sequentially to the carbons of the double bond. The alkene typically approaches the catalyst surface from the less sterically hindered face, leading to syn-addition of the two hydrogen atoms. By comparing the hydrogenation rates of different hexene isomers under the same conditions, one can probe the steric accessibility of the double bond to the catalyst surface. For instance, terminal alkenes like 1-hexene often hydrogenate faster than internal alkenes like this compound. [4]
Experimental Protocol: Competitive Catalytic Hydrogenation
Objective: To compare the relative rates of hydrogenation of 1-hexene and this compound.
Materials:
-
1-Hexene
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (balloon or H₂ generator)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
In a round-bottom flask, prepare a solution containing equimolar amounts of 1-hexene and this compound in ethanol.
-
Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).
-
Seal the flask with a septum and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture, filter it through a short plug of celite to remove the catalyst, and dilute with ethanol.
-
Analyze the aliquots by GC-FID to determine the relative concentrations of 1-hexene, this compound, and hexane.
-
Plot the concentration of each alkene versus time to determine the initial rates of reaction.
Expected Results
| Alkene | Relative Rate of Hydrogenation | Mechanistic Rationale |
| 1-Hexene | Faster | Less steric hindrance at the double bond allows for more efficient adsorption onto the catalyst surface. |
| This compound | Slower | Increased steric bulk around the internal double bond hinders approach to the catalyst surface. [4] |
This experiment provides a clear illustration of how steric factors influence the rate of a heterogeneously catalyzed reaction.
Sources
- 1. Insight into the stereoselectivity of TS-1 in epoxidation of cis/trans-2-hexene: a computational study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chegg.com [chegg.com]
- 3. chegg.com [chegg.com]
- 4. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
Application Notes & Protocols: Trans-2-Hexene as a Model Compound for Fuel Combustion Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Model Compounds in Combustion Science
Modern transportation fuels are complex mixtures of hundreds to thousands of hydrocarbon species, including alkanes, cycloalkanes, alkenes, and aromatics. Understanding the intricate combustion chemistry of such real fuels is a formidable challenge. To deconstruct this complexity, combustion scientists employ "fuel surrogates" or "model compounds"—simpler mixtures or even single components that are chosen to represent the chemical and physical properties of a real fuel under specific conditions.[1][2] The study of these model compounds provides fundamental insights into reaction kinetics, ignition behavior, and pollutant formation, which are essential for developing next-generation engines with higher efficiency and lower emissions.[1][3]
Alkenes (olefins) are a significant class of compounds found in gasoline, formed during the crude oil refining process.[4] They are also critical intermediate species formed during the oxidation of larger alkane molecules, playing a pivotal role in autoignition chemistry.[4] Trans-2-hexene (C₆H₁₂), a six-carbon alkene, serves as an excellent model compound for several reasons. Its structure is simple enough for detailed kinetic modeling yet complex enough to exhibit key chemical pathways relevant to larger olefins found in practical fuels. This document provides a detailed guide for researchers on the application of this compound in fundamental combustion experiments, outlining its properties, key experimental protocols, and the underlying scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of a model fuel is the foundation for accurate experimental design and data interpretation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂ | [5] |
| Molecular Weight | 84.16 g/mol | [5][6] |
| CAS Number | 4050-45-7 | [5] |
| Appearance | Clear, colorless liquid | [5][7] |
| Boiling Point | 68-69 °C | [7][8] |
| Melting Point | -98.5 °C to -99 °C | [8] |
| Density | ~0.669 - 0.674 g/mL at 25 °C | [8] |
| Vapor Pressure | 263 mmHg at 37.7 °C | |
| Flash Point | -20 °C (-4 °F) | [8] |
| Autoignition Temp. | 245 °C (473 °F) | |
| Solubility | Insoluble in water; Soluble in ether, ethanol, benzene. | [5][6] |
Foundational Combustion Parameters & Experimental Rationale
Research using this compound typically focuses on quantifying fundamental combustion parameters that can be used to validate and refine detailed chemical kinetic models.[4] The three most common targets of investigation are ignition delay time, laminar flame speed, and species concentration profiles.
-
Ignition Delay Time (IDT): This is the time lapse between the creation of a combustible mixture at high temperature and pressure and the onset of ignition.[9] It is a critical global metric of fuel reactivity, especially relevant to engine knock and advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI). IDT is typically measured in shock tubes and rapid compression machines.[4][9][10]
-
Laminar Flame Speed (Sₗ): This is a fundamental thermochemical property representing the speed at which a laminar (non-turbulent) flame front propagates relative to the unburned gas mixture.[11][12] It encapsulates information about a fuel's overall reaction rate and its transport properties (thermal and mass diffusivity).[11] This parameter is crucial for modeling and understanding flame propagation in all combustion devices.
-
Reaction Kinetics: The ultimate goal is to understand the elementary reaction steps that govern the oxidation of the fuel. This involves identifying and quantifying the intermediate chemical species formed during combustion over a range of temperatures, pressures, and fuel-to-air ratios.[13] These data provide the most rigorous validation targets for chemical kinetic models.
Experimental Protocols for this compound Combustion Analysis
The following protocols describe standardized methodologies for measuring the key combustion parameters of this compound. These protocols are designed to be self-validating systems, emphasizing precision in mixture preparation, control of experimental conditions, and robust data analysis.
Protocol 1: Ignition Delay Time Measurement in a Shock Tube
Causality & Principle: Shock tubes are ideal for studying high-temperature combustion chemistry (T > 1000 K).[9][14] A strong shock wave rapidly and homogeneously heats a test gas mixture to a specific temperature and pressure, initiating chemical reactions.[2][9] The time until ignition is measured, providing a direct assessment of the fuel's reactivity at well-defined conditions, free from complex fluid dynamics.
Methodology:
-
Mixture Preparation:
-
Prepare a gaseous mixture of this compound, an oxidizer (e.g., synthetic air: 21% O₂, 79% N₂), and a diluent (typically >95% Argon) in a high-pressure mixing vessel.
-
Rationale: Argon is used as the primary diluent because its simple and well-known thermodynamic properties make it easier to calculate post-shock conditions.
-
The partial pressures of each component are measured with high-precision manometers to achieve a precise equivalence ratio (Φ) and concentration. The mixture should be allowed to homogenize for several hours.
-
-
Shock Tube Operation:
-
Evacuate both the driver and driven sections of the shock tube to a high vacuum (<10⁻⁵ Torr) to remove impurities.
-
Fill the driven section with the prepared this compound mixture to a specific initial pressure (P₁).
-
Fill the driver section with a high-pressure driver gas (e.g., Helium or a Helium/Argon mixture).
-
Rupture the diaphragm separating the two sections. This generates a shock wave that propagates through the test gas.
-
-
Data Acquisition:
-
The shock wave reflects off the end wall of the driven section, creating a region of stagnant, high-temperature (T₅) and high-pressure (P₅) gas.
-
Mount pressure transducers and optical detectors along the side wall near the end plate.
-
Record the pressure history using a fast-response pressure transducer. The arrival of the reflected shock is marked by a sharp pressure rise.
-
Simultaneously, monitor the emission from excited radical species like OH* (~307 nm) or CH* (~431 nm) using a photodetector with an appropriate bandpass filter. The sharp increase in this emission signal signifies the onset of ignition.[9][15]
-
-
Data Analysis:
-
The Ignition Delay Time (IDT) is defined as the time interval between the arrival of the reflected shock wave (observed from the pressure trace) and the sharp rise in the OH* or pressure signal indicating ignition.[9][16]
-
The post-shock temperature and pressure are calculated from the measured shock velocity and the initial mixture conditions using one-dimensional shock relations.
-
Protocol 2: Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)
Causality & Principle: RCMs are used to study low-to-intermediate temperature (600 K - 1100 K) autoignition chemistry, a region critical for understanding engine knock.[10][17] An RCM simulates a single compression stroke of an internal combustion engine, compressing a fuel-air mixture to a relevant pressure and temperature.[18][19] The use of a creviced piston helps to minimize boundary layer effects and maintain a more homogeneous core gas region for the reaction.[19]
Methodology:
-
Mixture Preparation:
-
Similar to the shock tube protocol, prepare a precise gas mixture of this compound, oxidizer, and diluent in a mixing vessel.
-
Heat the RCM reaction chamber and intake lines to a temperature that prevents fuel condensation but is below the reaction initiation temperature.
-
-
RCM Operation:
-
Evacuate the reaction chamber and fill it with the premixed gas.
-
Pneumatically or hydraulically drive a piston to rapidly compress the gas mixture to a top-dead-center (TDC) position. The compression time is typically on the order of 10-20 ms.
-
The compressed gas reaches a specific temperature (T_c) and pressure (P_c).
-
-
Data Acquisition:
-
Use a high-resolution pressure transducer mounted in the reaction chamber to record the pressure history before, during, and after the compression stroke.
-
-
Data Analysis:
-
The ignition delay time is defined as the time from the end of compression (TDC) to the point of maximum rate of pressure rise during the subsequent ignition event.
-
The compressed gas temperature (T_c) is calculated from the measured pressure at TDC (P_c) and the initial conditions using an adiabatic compression assumption, often with corrections for heat loss.
-
Protocol 3: Laminar Flame Speed Measurement via Spherical Propagation
Causality & Principle: Laminar flame speed is a fundamental property of a fuel-oxidizer mixture.[11] The outwardly propagating spherical flame method is a common and reliable technique. A flame is ignited at the center of a constant-volume chamber, and its spherical expansion is recorded.[12] By analyzing the flame's growth rate, the stretched flame speed can be determined, and then extrapolated to zero stretch to find the true laminar flame speed.
Methodology:
-
Mixture Preparation:
-
Prepare a homogenous mixture of this compound and oxidizer (e.g., air) in a mixing tank based on partial pressures.
-
Evacuate a spherical or cylindrical constant-volume combustion vessel.
-
Fill the vessel with the prepared mixture to a predetermined initial pressure (typically atmospheric or higher).
-
-
Ignition and Imaging:
-
Allow the mixture inside the vessel to become quiescent.
-
Generate a spark between two centrally located electrodes to ignite the mixture, creating a small flame kernel.
-
Use a high-speed camera (e.g., >5,000 frames/sec) coupled with a Schlieren or shadowgraph imaging system to record the growth of the spherical flame front.[11][20]
-
-
Data Acquisition:
-
Record the images of the propagating flame.
-
Simultaneously record the pressure inside the vessel with a pressure transducer. The experiment is valid only during the initial period where the pressure rise is negligible.
-
-
Data Analysis:
-
From the high-speed images, determine the flame radius (r_f) as a function of time (t).
-
Calculate the stretched flame propagation speed (S_n) as the derivative of the flame radius with respect to time (dr_f/dt).
-
Calculate the stretch rate (α) which is related to the change in flame surface area.
-
Plot the stretched flame speed against the stretch rate. A linear extrapolation to zero stretch (α = 0) yields the unstretched flame propagation speed.
-
The laminar flame speed (Sₗ) is then calculated by correcting for the density change across the flame front: Sₗ = S_n * (ρ_b / ρ_u), where ρ_u and ρ_b are the densities of the unburned and burned gas, respectively.
-
Key Reaction Pathways of this compound
The combustion of this compound, like other alkenes, proceeds through a complex network of elementary reactions. Kinetic models are developed to simulate this process.[4][21] At high temperatures, the dominant initial reactions involve the breaking of C-C bonds.
For this compound, a key decomposition pathway involves the scission of the allylic C-C bond, which is weakened by the presence of the double bond. This leads to the formation of a resonantly-stabilized butenyl radical and an ethyl radical.[22]
CH₃CH=CHCH₂CH₂CH₃ → CH₃CH=CHĊHCH₂ + Ċ₂H₅
The significance of this pathway is that the ethyl radical (Ċ₂H₅) rapidly decomposes to produce ethylene (C₂H₄) and a hydrogen atom (H).[22]
Ċ₂H₅ → C₂H₄ + H
This production of H atoms is a powerful chain-branching route, as the H atom reacts with O₂ in one of the most important reactions in combustion:[22]
H + O₂ → OH + O
This reaction produces two highly reactive radicals (OH and O) from one, dramatically accelerating the overall oxidation rate. This makes the initial decomposition pathway of 2-hexene a key factor in its high reactivity compared to some other isomers.[22]
Conclusion
This compound is a valuable model compound for probing the fundamental combustion chemistry of unsaturated hydrocarbons. Its study provides crucial data for the development and validation of detailed chemical kinetic mechanisms that form the core of modern predictive combustion simulations. The protocols outlined in this guide for measuring ignition delay times and laminar flame speeds represent robust, field-proven methodologies. By carefully applying these experimental techniques, researchers can generate high-quality data to advance our understanding of fuel combustion, paving the way for the design of more efficient and cleaner energy conversion technologies.
References
-
Stenutz, R. This compound. [Link]
-
Toppr. What is the combustion product for 1-hexene, cis-2-hexene, this compound, 2-methyl-2-pentene, 2,3-dimethyl-2-butene?. [Link]
-
Ribaucour, M., Minetti, R., Sochet, L.R. (2008). Oxidation and combustion of the n-hexene isomers: a wide range kinetic modeling study. Office of Scientific and Technical Information (OSTI). [Link]
-
National Center for Biotechnology Information. Hexene. PubChem Compound Database. [Link]
-
The Organic Chemistry Tutor. (2022). How to Write the Structural Formula for 2-Hexene. YouTube. [Link]
-
Hanson Research Group, Stanford University. Laminar Flame Speed Measurements. [Link]
-
National Renewable Energy Laboratory. Experimental and Computational Kinetics for Fuel Combustion. [Link]
-
Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
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Khaled, F., Badra, J. A., & Farooq, A. (2016). A shock tube study of C4–C6 straight chain alkenes + OH reactions. Proceedings of the Combustion Institute. [Link]
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Curran, H. J. (2006). A Comprehensive Detailed Chemical Kinetic Reaction Mechanism for Combustion of n-Alkane Hydrocarbons from n-Octane to n-Hexadecane. ResearchGate. [Link]
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ABCM. LAMINAR FLAME SPEED MEASUREMENTS OF NATURAL GAS / AIR MIXTURES USING A FLAT FLAME BURNER. [Link]
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DTU Research Database. Experimental Study of Liquid Fuel Spray Combustion. [Link]
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Lumen Learning. 19.7. Oxidation of alkenes. Organic Chemistry II. [Link]
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Shikhgasanov, I. et al. (2023). Shock Tube Study of Ignition Delay Times for Hydrogen–Oxygen Mixtures. MDPI. [Link]
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U.S. Department of Energy. Chemical Kinetic Models for Advanced Engine Combustion. [Link]
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RWTH Aachen University. Rapid Compression Machine RCM. [Link]
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Al-Abbad, M. et al. (2018). Shock tube ignition delay times and methane time-histories measurements during excess CO2. Office of Scientific and Technical Information (OSTI). [Link]
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Redalyc. determination of laminar flame speed of methane- air flames at subatmospheric conditions using the. [Link]
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ACS Omega. (2022). Experimental and Computational Investigation upon Combustion Characteristics of Liquid Fuel in a Novel Combustor with Hybrid Swirl and Recirculation Bowl. [Link]
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The Organic Chemistry Tutor. (2016). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. [Link]
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Sandia National Laboratories. Experimental Turbulent Combustion Research. [Link]
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TESTEM GmbH. Rapid Compression Machine. [Link]
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Ranzi, E. Chemical Kinetic Modelling for Combustion. [Link]
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Combustion Research. (2022). Ignition Delay Time in Combustion Shock Tube. YouTube. [Link]
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ResearchGate. Measurement of laminar burning velocity–A new PIV approach. [Link]
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ACS Publications. (2024). Natural Gas-Derived Synthetic Fuels: A Comprehensive Review of Pathways for Carbon Offset and Sustainability. [Link]
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MDPI. (2024). Experimental Investigation of Non-Premixed Combustion Process in a Swirl Burner with LPG and Hydrogen Mixture. [Link]
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Taylor & Francis. Laminar flame speed – Knowledge and References. [Link]
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Homework.Study.com. 1. Does the epoxidation of this compound produce a single enantiomer, a meso compound, or a.... [Link]
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ResearchGate. (2014). Shock-tube investigation of ignition delay times of model fuels. [Link]
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Sarathy, S. M. et al. (2014). Combustion chemistry of alkenes and alkadienes. ResearchGate. [Link]
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Chemistry LibreTexts. 9.12: Oxidation of Alkenes - Epoxidation. [Link]
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U.S. Department of Energy. Rapid Compression Machine – A Key Experimental Device to Effectively Collaborate with Basic Energy Sciences. [Link]
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Frontiers. Simulation of a rapid compression machine for evaluation of ignition chemistry and soot formation using gasoline/ethanol blends. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of trans-2-Hexene
Welcome to the technical support guide for the purification of trans-2-Hexene from its cis isomer. This document is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. We will explore the underlying principles of separation, provide detailed experimental protocols, and offer solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and this compound?
Separating geometric isomers like cis- and this compound is challenging due to their identical molecular weight and similar chemical properties. The primary difficulty lies in their very close physical properties, particularly their boiling points.
This small difference of less than 1°C makes standard fractional distillation inefficient without specialized equipment.[2] Therefore, separation must exploit more subtle differences in their molecular structure and polarity. The cis isomer has a slight dipole moment, making it more polar than the largely nonpolar trans isomer, whose bond dipoles cancel out due to symmetry.[3]
Q2: What are the most effective methods for purifying this compound?
While several methods exist, their effectiveness varies based on the required scale, purity, and available equipment.
-
Argentation Chromatography (Silver Ion Chromatography): This is the most highly recommended method for achieving high purity. It leverages the reversible interaction between silver ions (Ag⁺) and the π-electrons of the double bond. The interaction is stronger with the more sterically accessible double bond of the cis isomer, causing it to be retained more strongly on the column.[4]
-
Fractional Distillation: Theoretically possible, but practically difficult. It requires a distillation column with a very high number of theoretical plates (e.g., a spinning band distillation column) to achieve meaningful separation due to the minimal boiling point difference.[5][6]
-
Adsorptive Separation: Specialized adsorbents like synthetic zeolites (e.g., chabazite) can selectively adsorb the cis isomer, allowing for the enrichment of the trans isomer in the unadsorbed fraction.[7] This is often used in industrial-scale separations.
-
Preparative Gas Chromatography (Prep-GC): This can provide very high purity but is typically limited to small sample sizes. The choice of the stationary phase is critical for resolving the two isomers.[8]
Q3: Why is argentation chromatography so effective for this specific separation?
Argentation chromatography's effectiveness stems from the unique stereoelectronic interaction between silver ions and alkene double bonds. According to the Dewar-Chatt-Duncanson model, the silver ion forms a π-complex with the alkene.[4] The π-electrons of the cis-2-hexene double bond are more exposed and sterically available for complexation compared to the trans isomer, where the alkyl groups can hinder the approach of the silver ion. This results in a stronger, more stable complex with the cis isomer, leading to a longer retention time on a silver-impregnated stationary phase and allowing the this compound to elute first.
Physical Properties Comparison
A clear understanding of the physical properties is essential for designing a purification strategy.
| Property | This compound (E-isomer) | cis-2-Hexene (Z-isomer) | Data Source(s) |
| Boiling Point | 67.9 °C | 68.8 °C | [1] |
| Density | 0.687 g/mL at 20 °C | 0.677 g/mL at 20 °C | [1] |
| Refractive Index | 1.3936 at 20 °C | 1.3979 at 20 °C | [1] |
| Polarity | Nonpolar | Slightly Polar | [3] |
Experimental Protocol: Purification via Argentation Column Chromatography
This protocol provides a detailed workflow for separating this compound from a cis/trans mixture with high purity.
Workflow Overview
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Catalyst Poisoning in trans-2-Hexene Reactions
Welcome to the Technical Support Center for catalyst applications in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing trans-2-hexene in their reactions and encountering challenges related to catalyst performance. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
This is a living document, and we encourage you to reach out with specific challenges you encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding Catalyst Poisoning
Here, we address some of the common questions that arise when dealing with catalyst deactivation in this compound reactions.
Q1: My hydrogenation/isomerization of this compound has stalled or is showing significantly reduced conversion. What are the likely causes?
A1: A sudden or gradual drop in catalytic activity is a classic sign of catalyst poisoning. The primary culprits are impurities in your starting materials, solvents, or gas streams that strongly adsorb to the active sites of your catalyst, blocking access for the this compound substrate. Common poisons for palladium and nickel catalysts used in hydrogenation and isomerization include sulfur and nitrogen-containing compounds.[1][2] For ruthenium-based metathesis catalysts, nitrogen-containing heterocycles are particularly detrimental. Even trace amounts of these impurities can have a significant impact. Another possibility is the formation of carbonaceous deposits (coke) on the catalyst surface, especially at elevated temperatures.
Q2: How can I differentiate between catalyst poisoning and other issues like poor reaction setup or substrate quality?
A2: This is a critical diagnostic step. Before assuming catalyst poisoning, it's essential to rule out other variables.
-
Systematically check your setup: Ensure all connections are secure, the reaction is properly sealed (especially for hydrogenations), and your stirring is efficient.
-
Verify substrate and reagent purity: Use fresh, high-purity this compound and solvents. If possible, analyze your starting materials for common impurities.
-
Run a control reaction: Use a fresh batch of catalyst with a well-characterized, high-purity substrate. If this reaction proceeds as expected, it strongly suggests that your original catalyst or reaction components were compromised.
If these checks do not resolve the issue, catalyst poisoning becomes the primary suspect.
Q3: Can a "poisoned" catalyst be useful in some contexts?
A3: Interestingly, yes. The concept of a "poisoned catalyst" is intentionally employed in certain reactions to control selectivity. A prime example is the Lindlar catalyst , which is palladium on calcium carbonate "poisoned" with lead acetate and quinoline. This deactivation of the palladium surface prevents the over-reduction of alkynes to alkanes, allowing for the selective hydrogenation to cis-alkenes. While this is a deliberate application, it underscores the principle that modifying the catalyst's active sites can dramatically alter its behavior.
Section 2: Troubleshooting Guide - Diagnosing and Addressing Catalyst Deactivation
This section provides a more in-depth, systematic approach to troubleshooting catalyst poisoning in your this compound reactions.
Identifying the Poison: A Multi-faceted Approach
Identifying the specific poison is crucial for effective remediation. The following table outlines common poisons for different reaction types involving this compound and the analytical techniques that can be used for their detection.
| Reaction Type | Common Catalysts | Potential Poisons | Analytical Techniques for Diagnosis |
| Hydrogenation | Palladium (Pd/C), Platinum (PtO₂), Nickel (Ra-Ni) | Sulfur compounds (thiols, sulfides, H₂S), Nitrogen compounds (amines, pyridines)[1][3][4] | X-ray Photoelectron Spectroscopy (XPS): To identify elemental composition on the catalyst surface.[5][6][7][8] Inductively Coupled Plasma (ICP-OES/MS): For bulk elemental analysis of the catalyst. |
| Isomerization | Palladium complexes, Ruthenium complexes, Acidic catalysts | Nitrogen compounds (amines, amides), Water (for some systems) | Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups of adsorbed species. Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe changes in the catalyst's ligand environment.[9][10][11] |
| Metathesis | Grubbs-type Ruthenium catalysts, Schrock-type Molybdenum catalysts | Nitrogen heterocycles (pyridines, imidazoles), Phosphines, Oxygen | ¹³C NMR Spectroscopy: Can be used to probe the catalyst's carbene moiety for changes. Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities in the reaction mixture. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting catalyst poisoning.
Caption: A logical workflow for diagnosing and resolving catalyst poisoning.
Section 3: Experimental Protocols - Catalyst Regeneration
Regeneration of a poisoned catalyst can be a cost-effective and sustainable approach. Below are detailed protocols for the regeneration of common catalysts used in this compound reactions.
Protocol for Regeneration of Palladium on Carbon (Pd/C)
This protocol is designed to remove organic residues and some chemisorbed poisons.
Materials:
-
Spent Pd/C catalyst
-
Deionized water
-
Methanol
-
Reducing agent (e.g., sodium borohydride or hydrazine hydrate)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and flasks
Procedure:
-
Washing with Deionized Water:
-
Suspend the spent Pd/C in deionized water (approximately 5-10 mL per gram of catalyst).
-
Stir the slurry vigorously for 30 minutes at room temperature.
-
Filter the catalyst and wash with fresh deionized water until the filtrate is clear and neutral. This step removes water-soluble impurities.[12]
-
-
Washing with Methanol:
-
Transfer the water-washed catalyst to a flask and add methanol (approximately 5-10 mL per gram of catalyst).
-
Stir the slurry for 30 minutes. This helps to remove organic residues.
-
Filter the catalyst. Repeat the methanol wash if the filtrate is colored.[12]
-
-
Reduction Treatment:
-
Suspend the washed catalyst in deionized water or ethanol under an inert atmosphere.
-
Slowly add a solution of a reducing agent (e.g., a 5% aqueous solution of sodium borohydride) dropwise with stirring. Caution: Hydrogen gas will be evolved. Ensure proper ventilation.
-
Continue stirring for 1-2 hours after the addition is complete. This step aims to reduce any oxidized palladium species on the surface.
-
-
Final Washing and Drying:
-
Filter the catalyst and wash thoroughly with deionized water to remove any residual reducing agent and salts.
-
Wash the catalyst with methanol to aid in drying.
-
Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Visualizing the Pd/C Regeneration Workflow
Caption: Step-by-step workflow for the regeneration of a spent Pd/C catalyst.
Section 4: Advanced Topics - Proactive Strategies and Mechanistic Insights
4.1 Preventing Catalyst Poisoning: A Proactive Approach
The most effective strategy for dealing with catalyst poisoning is to prevent it in the first place.
-
Feedstock Purification: If you suspect your this compound or solvent is contaminated, consider passing it through a column of activated alumina or silica gel to remove polar impurities. For gaseous reagents like hydrogen, using an in-line trap can remove trace contaminants.
-
Use of Scavengers: In some cases, adding a sacrificial agent or "scavenger" to the reaction mixture can preferentially bind to the poison, protecting the catalyst. The choice of scavenger depends on the nature of the poison.
-
Catalyst Selection: Some catalysts are inherently more resistant to certain poisons. For example, bimetallic catalysts can exhibit enhanced tolerance. If you consistently face poisoning issues, exploring alternative catalyst formulations may be beneficial.
4.2 Mechanistic Insight into Poisoning
Catalyst poisons typically deactivate the catalyst through one of two primary mechanisms:
-
Strong Chemisorption: The poison molecule forms a strong chemical bond with the active metal center, rendering it inaccessible to the reactant molecules. Sulfur compounds are notorious for this type of poisoning on palladium and other noble metal catalysts.[3][4]
-
Electronic Modification: The adsorbed poison can alter the electronic properties of the catalyst's active sites, which can inhibit key steps in the catalytic cycle. For instance, electron-withdrawing poisons can reduce the electron density on the metal center, affecting its ability to activate the substrate.
Understanding these mechanisms can help in designing strategies to mitigate poisoning. For example, if electronic effects are at play, modifying the ligands on a homogeneous catalyst could counteract the influence of the poison.
References
-
Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing. [Link]
-
Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. ResearchGate. [Link]
-
Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Catalysis. [Link]
-
Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ResearchGate. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Operando NAP-XPS Studies of a Ceria-Supported Pd Catalyst for CO Oxidation. MDPI. [Link]
-
Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes. ACS Publications. [Link]
-
Unfogging metathesis catalyst deactivation. Catalysis Science & Technology Blog. [Link]
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Kinetics of n-hexane isomerization over supported palladium catalysts. ResearchGate. [Link]
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NMR characterization of the Ru@PGS catalyst. ResearchGate. [Link]
-
Palladium Hydride Promoted Stereoselective Isomerization of Unactivated Di(exo)methylenes to Endocyclic Dienes. Organic Letters. [Link]
-
Practical guide for x-ray photoelectron spectroscopy: Applications to the study of catalysts. AVS Publications. [Link]
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Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. [Link]
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Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
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Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
-
Selective Acetylene Hydrogenation: Influence of Carbon Supports on the Stabilization of Pd4S-like Active Sites. MDPI. [Link]
-
Investigation of Palladium Catalysts in n-hexane Isomerization Reaction. ResearchGate. [Link]
-
Study on the Deactivation Mechanism of Ru/C Catalysts. MDPI. [Link]
-
Palladium-catalysed alkene chain-running isomerization. RSC Publishing. [Link]
-
Preparing 5% Palladium on Carbon Catalyst. YouTube. [Link]
-
Study on the Deactivation Mechanism of Ru/C Catalysts. PSE Community.org. [Link]
-
X-ray Photoelectron Spectroscopy (XPS) for Catalysts Characterization. ResearchGate. [Link]
-
The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. [Link]
-
1H HR-MAS NMR Based Metabolic Profiling of Cells in Response to Treatment with a Hexacationic Ruthenium Metallaprism as Potential Anticancer Drug. PubMed. [Link]
-
Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. NIH. [Link]
-
XPS Paladio. Scribd. [Link]
- Palladium/carbon catalyst regeneration and mechanical application method.
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- 12. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for trans-2-Hexene Synthesis
Welcome to the technical support center for the synthesis of trans-2-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important alkene. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your experimental outcomes.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound in Birch Reduction
Question: I am performing a Birch reduction of 2-hexyne to synthesize this compound using sodium in liquid ammonia, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in a Birch reduction for this transformation can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and solutions:
-
Incomplete Dissolution of Sodium: The characteristic deep blue color of the reaction mixture indicates the presence of solvated electrons, which are crucial for the reduction.[1] If the sodium metal does not fully dissolve, the concentration of these solvated electrons will be insufficient for complete reaction.
-
Solution: Ensure your liquid ammonia is sufficiently cold (around -78 °C) before adding the sodium. Add the sodium in small, freshly cut pieces to maximize the surface area for dissolution. Vigorous stirring is essential to promote dissolution and maintain a homogeneous reaction mixture.
-
-
Presence of Protic Impurities: Water, or even atmospheric moisture, will quench the solvated electrons, consuming the reducing agent and preventing the alkyne reduction.
-
Solution: All glassware must be rigorously dried (flame-dried or oven-dried) before use. Use a high-purity grade of anhydrous liquid ammonia. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from the air from entering the reaction vessel.
-
-
Over-reduction to Hexane: While the Birch reduction of an alkyne to a trans-alkene is generally selective, prolonged reaction times or an excess of the reducing agent can lead to the further reduction of the alkene to the corresponding alkane (hexane).
-
Solution: Use a stoichiometric amount of sodium relative to the 2-hexyne. Monitor the reaction progress closely using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Once the starting material is consumed, the reaction should be quenched promptly.
-
-
Sub-optimal Quenching: The choice of quenching agent is critical to neutralize the reaction and protonate the intermediate without causing unwanted side reactions.
-
Solution: A common and effective quenching agent is ammonium chloride. It provides a proton source to complete the reaction without being overly acidic, which could potentially lead to isomerization of the double bond.
-
Issue 2: Poor trans-Stereoselectivity (High cis-2-Hexene Impurity)
Question: My final product contains a significant amount of cis-2-hexene along with the desired trans isomer. How can I improve the trans-selectivity of my synthesis?
Answer:
Achieving high trans-selectivity is a key challenge in alkene synthesis. The choice of reaction and careful control of conditions are paramount.
-
Birch Reduction: The Birch reduction of an internal alkyne is inherently stereoselective for the trans-alkene.[1] The mechanism involves a radical anion intermediate, and the thermodynamic preference for the substituents to be on opposite sides of the developing double bond leads to the trans product.[2] If you are observing poor selectivity with this method, it could be due to:
-
Isomerization during Workup or Purification: Exposure to acidic conditions can catalyze the isomerization of the trans-alkene to the more stable cis-isomer.
-
Solution: Ensure that the workup procedure is neutral or slightly basic. Avoid strong acids during extraction and purification. When performing distillations, use the lowest possible temperature to minimize the risk of thermal isomerization.
-
-
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
For trans-selectivity, a stabilized ylide is generally preferred. However, for the synthesis of this compound, you would likely use a non-stabilized ylide derived from propyltriphenylphosphonium bromide. Standard Wittig conditions with non-stabilized ylides tend to favor the cis-alkene.
-
Solution: The Schlosser Modification. To achieve high E (trans)-selectivity with non-stabilized ylides, the Schlosser modification is the method of choice. This involves using an excess of a strong base (like phenyllithium) at low temperatures to deprotonate the betaine intermediate, allowing it to equilibrate to the more stable anti-betaine, which then collapses to the trans-alkene upon addition of a proton source.[3]
-
-
-
Julia-Kocienski Olefination: This reaction is an excellent alternative that generally provides high E (trans)-selectivity.[4] It involves the reaction of a sulfone with an aldehyde.
-
Solution: If high trans-selectivity is your primary goal and other methods are proving problematic, consider exploring the Julia-Kocienski olefination. The byproducts of this reaction are often easier to remove than triphenylphosphine oxide from the Wittig reaction.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most reliable methods for synthesizing this compound with high stereoselectivity?
A1: The two most reliable methods for achieving high trans-selectivity in the synthesis of 2-hexene are:
-
Birch Reduction of 2-Hexyne: The reduction of 2-hexyne with a dissolving metal, such as sodium or lithium in liquid ammonia, is a classic and highly effective method for producing this compound.[1][2][5] The reaction mechanism inherently favors the formation of the trans isomer.[2]
-
Julia-Kocienski Olefination: This method provides excellent E (trans) selectivity and is often preferred in modern organic synthesis due to its mild reaction conditions and the ease of byproduct removal.[4][6]
Q2: How can I prepare the 2-hexyne precursor for the Birch reduction?
A2: A common route to 2-hexyne starts from a terminal alkyne, such as propyne. The propyne can be deprotonated with a strong base like sodium amide (NaNH₂) to form the corresponding acetylide. This acetylide can then be reacted with an appropriate alkyl halide, such as 1-bromopropane, via an SN2 reaction to form 2-hexyne.[7]
Q3: What are the key safety precautions when working with sodium in liquid ammonia?
A3: Reactions involving sodium in liquid ammonia require strict safety protocols:
-
Ventilation: The reaction must be performed in a well-ventilated fume hood due to the toxicity and flammability of ammonia gas.[8][9]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Cryogenic Temperatures: Liquid ammonia is a cryogenic substance (-33 °C boiling point). Appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, must be worn.
-
Quenching: Sodium is highly reactive with water. The reaction must be carefully quenched with a suitable reagent like ammonium chloride or ethanol before any aqueous workup.
-
Disposal: Any residual sodium must be safely quenched and disposed of according to institutional safety guidelines.
Q4: How can I effectively purify this compound from the cis-isomer and other reaction byproducts?
A4: The purification of this compound often involves a combination of techniques:
-
Extraction: After quenching the reaction, an extractive workup with a nonpolar organic solvent (e.g., pentane or hexane) and water can be used to remove water-soluble byproducts.
-
Fractional Distillation: cis- and this compound have slightly different boiling points, which allows for their separation by fractional distillation. Careful control of the distillation temperature and the use of an efficient distillation column are necessary for good separation.
-
Chromatography: For high-purity samples, column chromatography on silica gel can be effective. The less polar trans-isomer will typically elute before the cis-isomer. Gas chromatography (GC) is an excellent analytical technique to monitor the purity and isomer ratio.[10]
Q5: How can I confirm the stereochemistry of my final product?
A5: The most definitive method for determining the stereochemistry of the 2-hexene isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constant (J-coupling) between the vinylic protons (the hydrogens on the double bond) is diagnostic. For trans-alkenes, the coupling constant is typically larger (in the range of 11-18 Hz) compared to cis-alkenes (6-15 Hz).[11]
-
¹³C NMR: The chemical shifts of the allylic carbons can also be used to distinguish between the isomers due to the γ-gauche effect, which causes shielding in the cis-isomer.[11] Spectroscopic data for cis- and this compound are available in spectral databases for comparison.[12][13][14]
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Method | Starting Materials | Reagents | Typical trans:cis Ratio | Key Advantages | Key Disadvantages |
| Birch Reduction | 2-Hexyne | Na or Li in liquid NH₃ | >95:5 | High trans-selectivity, well-established method. | Requires cryogenic conditions and handling of reactive metals. |
| Wittig Reaction (Schlosser Mod.) | Propanal, Propyltriphenylphosphonium bromide | Strong base (e.g., PhLi) | >90:10 | Good for unstabilized ylides, versatile. | Requires stoichiometric amounts of phosphonium salt, byproduct (Ph₃PO) can be difficult to remove. |
| Julia-Kocienski Olefination | Propanal, appropriate sulfone | Base (e.g., KHMDS) | >95:5 | High trans-selectivity, mild conditions, easy byproduct removal. | Requires synthesis of the sulfone starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Birch Reduction of 2-Hexyne
Materials:
-
2-Hexyne
-
Sodium metal
-
Anhydrous liquid ammonia
-
Ammonium chloride (solid)
-
Pentane
-
Deionized water
-
Anhydrous magnesium sulfate
-
Dry, three-neck round-bottom flask with a condenser, dropping funnel, and gas inlet
-
Dry ice/acetone bath
-
Stir plate and stir bar
Procedure:
-
Assemble the dry glassware under an inert atmosphere (argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
With vigorous stirring, add small, freshly cut pieces of sodium metal to the liquid ammonia. The solution should turn a deep blue color, indicating the formation of solvated electrons.
-
Slowly add a solution of 2-hexyne in a minimal amount of dry ether or THF to the reaction mixture via the dropping funnel.
-
Stir the reaction at -78 °C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, add pentane and deionized water.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
Reaction Mechanism: Birch Reduction of 2-Hexyne
Caption: Mechanism of the Birch reduction of 2-hexyne to this compound.
Experimental Workflow: Synthesis and Purification of this compound
Caption: General experimental workflow for the synthesis of this compound.
References
-
Study.com. (n.d.). Draw the starting material and products in the reduction of 2-hexyne to this compound. Identify the reagents needed for the transformation. Retrieved from [Link]
-
Infinity Learn. (n.d.). 2-hexyne give trans -2-hexene on treatment with. Retrieved from [Link]
-
askIITians. (2025, August 1). 2-hexyne gives this compound on treatment with (A) Pt/H₂ (B) Li/NH₃. Retrieved from [Link]
-
Vedantu. (n.d.). 2-hexyne gives this compound on treatment with (A). Retrieved from [Link]
-
Study.com. (n.d.). Show how you would synthesize this compound from propyne. Indicate the reagents used in each.... Retrieved from [Link]
-
Filo. (2025, June 1). Question No 21 2-Hexyne can be converted into this compound by the action of. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
YouTube. (2023, February 1). Draw the cis and trans isomers of hex-2-ene. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
PubMed. (n.d.). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Ammonia - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Google Patents. (n.d.). RU2206557C1 - 1-hexene purification method.
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2021, March 20). Birch Reduction for preparation of Trans alkene. Retrieved from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from [Link]
-
MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
Quora. (2014, October 30). What safety measures should I take when dealing with ammonium hydroxide?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
YouTube. (2019, July 12). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Schlosser modification of the Wittig reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Ammonia & Chlorine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) GC chromatograms for the separation of hexane and 2-methylpentane.... Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hexene, (2Z)-. Retrieved from [Link]
-
Novi AMS. (n.d.). Ammonia & Chlorine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]
-
SlideShare. (n.d.). 2-Hexene. Retrieved from [Link]
-
Vedantu. (n.d.). What are the geometrical isomers of 2hexene class 11 chemistry CBSE. Retrieved from [Link]
Sources
- 1. 2-hexyne give trans -2-hexene on treatment with [infinitylearn.com]
- 2. 2-hexyne gives this compound on treatment with (A) Pt/H₂ (B) Li/NH₃ - askIITians [askiitians.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 12. CIS-2-HEXENE(4050-45-7) 1H NMR spectrum [chemicalbook.com]
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- 14. 2-Hexene, (2Z)- | C6H12 | CID 643835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reduction of 2-Hexyne to trans-2-Hexene
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of internal alkynes. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of trans-2-hexene from 2-hexyne, with a focus on identifying and mitigating the formation of common byproducts.
Section 1: Troubleshooting Guide & Diagnostics
The reduction of 2-hexyne to this compound, most commonly achieved via a dissolving metal reduction (e.g., sodium or lithium in liquid ammonia), is a powerful transformation prized for its high stereoselectivity.[1] However, deviations from optimal conditions can lead to a mixture of products, complicating purification and reducing overall yield. This section addresses the most common issues encountered during this synthesis.
Question 1: My GC-MS analysis shows three major peaks, but I only expected this compound. What are the other components likely to be?
Answer: When reducing 2-hexyne, the appearance of multiple products typically indicates one or more side reactions have occurred. The three most common species in your product mixture are:
-
This compound (Desired Product): The thermodynamically favored product from the dissolving metal reduction.
-
cis-2-Hexene (Byproduct): The stereoisomer of the desired product.
-
n-Hexane (Byproduct): The result of over-reduction.
A fourth, less common byproduct could be 1-hexene , resulting from isomerization. The relative ratios of these components are highly dependent on your reaction conditions.
| Compound | Typical Reason for Formation | Key Diagnostic Signal (Mass Spec) |
| This compound | Desired product of stereoselective reduction. | Molecular Ion (M+) at m/z = 84 |
| cis-2-Hexene | Incomplete stereoselection; often from residual catalytic activity or non-optimal quenching. | Molecular Ion (M+) at m/z = 84 |
| n-Hexane | Over-reduction of the alkyne or alkene. | Molecular Ion (M+) at m/z = 86 |
| 1-Hexene | Base-catalyzed isomerization. | Molecular Ion (M+) at m/z = 84 |
Underlying Causality: The mechanism for forming the trans product involves the sequential addition of two electrons and two protons.[2][3] A key intermediate is a vinyl radical, which rapidly equilibrates to its more stable trans configuration to minimize steric hindrance between the alkyl groups before the final protonation step.[3][4] Conditions that disrupt this equilibrium or introduce alternative reaction pathways will generate byproducts.
Question 2: I have a significant amount of n-hexane in my product. How can I prevent this over-reduction?
Answer: The formation of n-hexane is a classic case of over-reduction. While dissolving metal systems are highly selective for reducing alkynes to alkenes, they can, under certain conditions, further reduce the newly formed alkene to an alkane.[5]
Primary Causes & Solutions:
-
Excess Reducing Metal: Using a significant excess of sodium or lithium (e.g., >2.5 equivalents) increases the concentration of solvated electrons, driving the further reduction of the intermediate this compound.
-
Solution: Carefully control the stoichiometry. Use 2.0 to 2.2 equivalents of the alkali metal relative to the alkyne. This provides a slight excess to account for any reaction with trace moisture without promoting over-reduction.
-
-
Elevated Reaction Temperature: The reduction of alkenes is more likely at higher temperatures (i.e., above the boiling point of ammonia, -33 °C).[1]
-
Solution: Maintain a low reaction temperature. Ensure your cold bath (typically dry ice/acetone) remains consistently at or below -78 °C to keep the ammonia from refluxing too vigorously and to suppress the alkene reduction pathway.
-
-
Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the 2-hexyne has been consumed provides more opportunity for the slower reduction of this compound to occur.
-
Solution: Monitor the reaction by thin-layer chromatography (TLC). Once the starting alkyne spot has disappeared, proceed with the quenching step promptly.
-
Question 3: My NMR analysis confirms a mixture of cis- and this compound. How can I improve the stereoselectivity for the trans isomer?
Answer: Achieving high trans selectivity (>95:5) is a hallmark of the dissolving metal reduction.[1] The presence of significant amounts of the cis isomer points to a competing reaction mechanism or post-reaction isomerization.
Primary Causes & Solutions:
-
Incorrect Reduction Method: The most common laboratory synthesis of cis-alkenes is the catalytic hydrogenation of an alkyne using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline).[3][6] If you have used any form of catalytic hydrogenation instead of a dissolving metal reduction, the cis isomer is the expected product due to the syn-addition of hydrogen atoms to the catalyst surface.[7]
-
Insufficient Equilibration of the Vinyl Radical Intermediate: The high trans selectivity is dependent on the rapid equilibration of the intermediate vinyl radical to the more stable trans form before it is trapped by the second electron transfer and protonation.[3]
-
Solution: Ensure the reaction is not quenched prematurely and that the ammonia solvent is of high purity. The presence of impurities can alter the reaction pathway.
-
-
Post-Reaction Isomerization: Although less common, it is possible for the trans-alkene to isomerize to the cis-alkene under certain workup conditions, though the equilibrium heavily favors the trans isomer.
Question 4: I've detected 1-hexene in my product mixture. Why did the double bond migrate?
Answer: The presence of 1-hexene indicates that isomerization of the double bond from the 2-position to the terminal 1-position has occurred.[10] This is typically a base-catalyzed process.
Primary Cause & Solution:
-
Residual Strong Base During Workup: The dissolving metal reduction generates sodium amide (NaNH₂), a very strong base, as a byproduct when ammonia acts as the proton source.[4] If this base is not properly neutralized during the reaction quench, it can remain active during workup (especially upon warming) and catalyze the migration of the double bond to the thermodynamically less stable terminal position.
-
Solution - Proper Quenching: The reaction must be carefully quenched at low temperature. The most common method is the addition of a proton source that is stronger than ammonia but will not interfere with the reaction, such as absolute ethanol or solid ammonium chloride (NH₄Cl). Add the quenching agent slowly at -78 °C until the characteristic deep blue color of the solvated electrons disappears, then allow the ammonia to evaporate before proceeding with the aqueous workup.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of the deep blue color in a dissolving metal reduction? A: The intense blue color is the visual indicator of solvated electrons.[3] Alkali metals like sodium or lithium dissolve in liquid ammonia to form metal cations and free electrons, which are stabilized by the polar ammonia solvent. These solvated electrons are the actual reducing agents that attack the alkyne triple bond.[2][11] The disappearance of the blue color signifies that all the solvated electrons have been consumed, either by the substrate or the quenching agent.
Q2: Can I use lithium instead of sodium? A: Yes, lithium is often used interchangeably with sodium for this reduction.[1] Both are effective at generating solvated electrons in liquid ammonia. Some literature suggests lithium may offer slightly better yields or solubility, but for most standard reductions of 2-hexyne, sodium is perfectly adequate and more cost-effective.
Q3: Why is liquid ammonia used as the solvent? A: Liquid ammonia is essential for several reasons:
-
Solvates Electrons: It is polar enough to dissolve the alkali metal and stabilize the resulting solvated electrons.[3]
-
Proton Source: It acts as the proton source to protonate the radical anion and vinyl anion intermediates.[11]
-
Low Temperature: Its low boiling point (-33 °C) ensures the reaction is run at a cold temperature, which helps prevent over-reduction of the alkene product.[4]
Q4: My reaction never turned blue. What went wrong? A: If the characteristic deep blue color never appears, it almost certainly means your system is contaminated with a substance that reacts with the solvated electrons as soon as they are formed. The most common culprits are:
-
Water: Even trace amounts of water (from wet glassware or solvent) will be rapidly protonated by the solvated electrons. Ensure all glassware is oven-dried and the ammonia is anhydrous.
-
Oxygen: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from consuming the reducing agent.
Section 3: Key Experimental Protocol
Optimized Protocol for the Reduction of 2-Hexyne to this compound
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
2-Hexyne
-
Sodium metal, clean and cut into small pieces
-
Anhydrous liquid ammonia
-
Solid ammonium chloride (for quenching)
-
Anhydrous diethyl ether or pentane (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet for an inert atmosphere (N₂ or Ar). Ensure all glassware is rigorously oven-dried.
-
Solvent Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 10 mL of anhydrous ammonia per 1 mmol of alkyne into the flask.
-
Formation of Solvated Electrons: To the stirred liquid ammonia, add small, freshly cut pieces of sodium metal (2.1 equivalents). Allow the sodium to dissolve completely, which should produce a persistent, deep blue solution.
-
Alkyne Addition: Dissolve the 2-hexyne (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by periodically taking a small aliquot, quenching it, and analyzing by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by cautiously adding solid ammonium chloride in small portions until the deep blue color is completely discharged.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate gently under a stream of nitrogen.
-
Workup: To the remaining residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature. The crude product can be purified further by fractional distillation if necessary.
References
-
Vedantu. (n.d.). 2-hexyne gives this compound on treatment with (A). Retrieved from [Link]
-
Infinity Learn. (n.d.). 2-hexyne give trans -2-hexene on treatment with. Retrieved from [Link]
-
Filo. (2023, November 17). 2-Hexyne gives trans -2-Hexene on treatment with (A) LiAlH_{4} (B) Pt/... Retrieved from [Link]
-
Allen. (n.d.). Which of the following used for conversion of 2-hexyne into this compound? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]
-
Ashenhurst, J. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved from [Link]
-
OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 2). Reduction of alkynes using Na in NH3. YouTube. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 9.5: Reduction of Alkynes. Retrieved from [Link]
-
Unacademy. (2023, January 15). Hydrocarbons 01 || Preparation of ALKENE || Na in liq NH3 || trans-but-2-ene from Butyne. YouTube. Retrieved from [Link]
-
Johnson, M. A., et al. (2023, August 30). Catalytic, contra-Thermodynamic Alkene Isomerization. DSpace@MIT. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 11). 12.7: Reduction of Alkynes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (2023, August 30). Strain-Inducing Positional Alkene Isomerization. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. 2nd quarter. Retrieved from [Link]
Sources
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- 10. dspace.mit.edu [dspace.mit.edu]
- 11. 2-hexyne give trans -2-hexene on treatment with [infinitylearn.com]
Technical Support Center: Stabilizing trans-2-Hexene During Storage
Welcome to the Technical Support Center for trans-2-Hexene. This guide is designed for our valued partners in research, science, and drug development. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success of your experiments. Unwanted polymerization of reactive monomers like this compound during storage can lead to impurity issues, altered reaction kinetics, and potential safety hazards.
This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the long-term stability and reliability of your this compound samples. Our approach is rooted in a deep understanding of the chemical mechanisms at play, offering you not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample potentially unstable during storage?
This compound, like other alkenes, possesses a carbon-carbon double bond (C=C) that is susceptible to addition reactions. Under certain conditions, this can lead to a chain-reaction process called polymerization, where individual hexene molecules (monomers) link together to form larger molecules (oligomers and polymers). This process is often initiated by the formation of highly reactive species known as free radicals.[1][2]
Several factors can trigger the formation of free radicals and initiate polymerization:
-
Heat: Elevated temperatures increase molecular motion and can provide the energy needed to initiate polymerization.[1]
-
Light: UV light can provide the activation energy to break chemical bonds and form initiating radicals.
-
Oxygen: While seemingly counterintuitive, oxygen can react with alkenes to form peroxides, which can then decompose to form radicals that initiate polymerization.[3]
-
Contaminants: Impurities such as metal ions or acidic residues can act as catalysts for polymerization.
Q2: What are the tell-tale signs of polymerization in my this compound sample?
Early detection of polymerization is crucial. Here are some indicators to watch for:
-
Increased Viscosity: The most apparent sign is a noticeable thickening of the liquid. As oligomers and polymers form, the viscosity of the solution will increase.
-
Formation of Solids: In advanced stages, you may observe the formation of a gel, waxy precipitate, or hard solid polymer at the bottom of the container.
-
Discoloration: The initially colorless liquid may develop a yellowish tint.
-
Changes in Analytical Data: If you routinely test your starting materials, you may observe the appearance of new, higher molecular weight peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) data.[4]
Troubleshooting Guide
Issue: I've noticed my this compound has become more viscous.
-
Immediate Action: Do not heat the sample in an attempt to reduce its viscosity. This will likely accelerate the polymerization process.
-
Assessment: The sample has likely begun to oligomerize. It is crucial to determine if the material is still usable for your application.
-
Recommended Protocol: Analytical Verification
-
Carefully extract a small aliquot of the sample.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] This will allow you to quantify the remaining monomer and identify the presence of dimers, trimers, and other oligomers.
-
Compare the results to the certificate of analysis for the fresh material. If the purity of the this compound monomer is no longer within your required specifications, the material should be disposed of.
-
Issue: There are solid particles in my this compound.
-
Immediate Action: At this stage, the polymerization is significant. The material is likely unsuitable for most applications.
-
Safety Precaution: Do not attempt to filter the solid from the liquid. The friction and potential for localized heating during filtration could exacerbate the polymerization.
-
Disposal: The entire container should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines.[7][8][9][10] Do not mix it with other waste streams. Clearly label the container as "Polymerized this compound".[8]
Best Practices for Preventing Polymerization
Proactive measures are the most effective way to ensure the long-term stability of this compound.
The Role of Inhibitors
For long-term storage, the addition of a polymerization inhibitor is highly recommended. These are chemical compounds that scavenge free radicals, effectively terminating the polymerization chain reaction.
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action |
| Phenolic | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-methoxyphenol (MEHQ) | 10 - 200 ppm (0.001% - 0.02% by weight)[1][2][11][12] | Donate a hydrogen atom to a growing polymer radical, forming a stable radical that does not propagate the chain reaction. |
| Nitroxides | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 5 - 100 ppm (0.0005% - 0.01% by weight)[13] | Highly efficient radical scavengers that directly react with and terminate growing polymer chains. |
Note: The choice and concentration of inhibitor may need to be optimized for your specific application, as some inhibitors can interfere with downstream chemistry. It is often possible to remove inhibitors prior to use by distillation or by washing with an alkaline solution.
Optimal Storage Conditions
-
Temperature: Store this compound in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage. Avoid exposure to heat sources.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, which can contribute to peroxide formation and subsequent radical initiation.
-
Container: Use a tightly sealed, opaque container to protect the contents from light and moisture. Amber glass bottles with a secure cap are ideal. Ensure the container is properly labeled with the chemical name, date received, and any added inhibitor.
-
Material Compatibility: Ensure the container and any transfer equipment are made of compatible materials (e.g., glass, stainless steel). Avoid materials that could leach impurities that might catalyze polymerization.
Regular Monitoring and Shelf Life
Even with proper storage and inhibition, it is good practice to monitor your this compound for any signs of degradation. For inhibited this compound stored under optimal conditions, a shelf life of 12-24 months can be expected.[14][15] However, it is recommended to re-analyze the material after 12 months to confirm its purity. Uninhibited this compound has a much shorter shelf life and should be used promptly after opening.
Experimental Protocols & Visual Guides
Protocol: Adding an Inhibitor to this compound
This protocol describes the addition of Butylated hydroxytoluene (BHT) to achieve a concentration of 100 ppm.
-
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
A clean, dry amber glass bottle with a screw cap
-
Micropipette or analytical balance
-
-
Procedure:
-
Calculate the required amount of BHT. For 100g of this compound, you will need 10mg of BHT.
-
In a fume hood, carefully add the calculated amount of BHT to the empty, clean storage bottle.
-
Transfer the this compound into the bottle containing the BHT.
-
Purge the headspace of the bottle with the inert gas for 1-2 minutes to displace any air.
-
Tightly seal the bottle and gently swirl to dissolve the BHT.
-
Label the bottle clearly, indicating the contents, the added inhibitor, and the date.
-
Store the inhibited this compound at the recommended temperature (2-8°C).
-
Diagram: Decision-Making Workflow for Stored this compound
Caption: Decision-making process for handling and storing this compound.
References
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). Retrieved January 28, 2026, from [Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (2018). PMC. Retrieved January 28, 2026, from [Link]
- Ethylene polymerization process using an inhibitor. (2015). Google Patents.
-
Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Opinion on Butylated Hydroxytoluene (BHT). (2021). European Commission. Retrieved January 28, 2026, from [Link]
-
A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (2019). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. (2021). ACS Omega. Retrieved January 28, 2026, from [Link]
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Adhesive Resins with High Shelf-Life Stability Based on Tetra Unsaturated Monomers with Tertiary Amines Moieties. (2021). PMC. Retrieved January 28, 2026, from [Link]
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Enhancing the shelf life of natural scale inhibitors using bio preservatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Oligomerization reactions of 1-hexene with metallocene catalysts: Detailed data on reaction chemistry and kinetics. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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The Polymerization of Ethene. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved January 28, 2026, from [Link]
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Inhibition of Free Radical Polymerization: A Review. (2023). PMC. Retrieved January 28, 2026, from [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Ti Group Metallocene-Catalyzed Synthesis of 1-Hexene Dimers and Tetramers. (2021). PMC. Retrieved January 28, 2026, from [Link]
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The determination of monomers and oligomers from polyester-based can coatings into foodstuffs over extended storage periods. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. Retrieved January 28, 2026, from [Link]
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Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. (2023). MDPI. Retrieved January 28, 2026, from [Link]
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A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (2019). MDPI. Retrieved January 28, 2026, from [Link]
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Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (2018). NIH. Retrieved January 28, 2026, from [Link]
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Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. (2020). PMC. Retrieved January 28, 2026, from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved January 28, 2026, from [Link]
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Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved January 28, 2026, from [Link]
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Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. (2003). Atmospheric Chemistry and Physics. Retrieved January 28, 2026, from [Link]
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The effect of inhibitors on enzyme activity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography : a study on well defined oligothiophenes. (2007). Eindhoven University of Technology. Retrieved January 28, 2026, from [Link]
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Industrial & Engineering Chemistry Research Vol. 65 No. 3. (2026). ACS Publications. Retrieved January 28, 2026, from [Link]
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7.7: Stability of Alkenes. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo. (2021). NIH. Retrieved January 28, 2026, from [Link]
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One-Step Method for Separation and Identification of n-Alkanes/Oligomers in HDPE Using High-Temperature High-Performance Liquid Chromatography. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]
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Standard Operating Procedure for Management of Hazardous Materials. (n.d.). University of Washington. Retrieved January 28, 2026, from [Link]
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Troubleshooting low yields in "trans-2-Hexene" synthesis
Technical Support Center: Synthesis of trans-2-Hexene
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this olefination. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot low yields and improve stereoselectivity.
Troubleshooting Guide: Low Yields & Poor Selectivity
This section addresses the most pressing issues encountered during the synthesis of this compound. Each answer explains the underlying chemical principles to empower you to make informed decisions and adapt protocols to your specific laboratory conditions.
Q1: My overall isolated yield of 2-hexene is disappointingly low. What are the most common culprits?
Low yield is a multifaceted problem that can originate from reagent quality, reaction conditions, or workup procedures. A systematic approach is the key to diagnosis.
Potential Causes & Solutions:
-
Reagent Integrity:
-
Wet Solvents/Reagents: Olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) employ highly basic, water-sensitive intermediates (ylides or phosphonate carbanions).[1] Trace amounts of water will quench these intermediates, halting the reaction. Ensure all solvents (e.g., THF, ether) are rigorously dried, and reagents are handled under an inert atmosphere (Nitrogen or Argon).[2]
-
Aldehyde Purity: Butanal (butyraldehyde) is prone to oxidation to butyric acid and self-condensation (aldol reaction).[3] Using old or improperly stored aldehyde is a frequent cause of low yields. It is best practice to use freshly distilled or newly purchased butanal.
-
Inactive Base: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to generate the reactive carbanion.[4] These reagents degrade upon exposure to air and moisture. Titrate your n-BuLi solution before use or use a fresh bottle of NaH.
-
-
Reaction Conditions:
-
Incorrect Stoichiometry: Ensure a slight excess (typically 1.1 to 1.2 equivalents) of the phosphorus reagent (phosphonium salt or phosphonate) and base relative to the aldehyde to drive the reaction to completion.
-
Suboptimal Temperature: The initial deprotonation to form the ylide or phosphonate carbanion is often performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.[5] However, the subsequent reaction with the aldehyde may require warming to room temperature to proceed at a reasonable rate.[5] Consult specific protocols for the chosen method.
-
-
Workup & Purification Losses:
-
Emulsion during Extraction: The triphenylphosphine oxide byproduct from the Wittig reaction can sometimes act as a surfactant, leading to problematic emulsions during aqueous workup. Use brine (saturated NaCl solution) to help break emulsions.[5]
-
Inefficient Purification: 2-Hexene is a volatile compound (boiling point ~68 °C). Significant product loss can occur during solvent removal under reduced pressure. Use a cooled trap and avoid excessive vacuum or heat. For separating trans and cis isomers, fractional distillation is often effective, though it requires careful execution to avoid co-distillation.[5][6]
-
Q2: My reaction produces a mixture of cis- and this compound. How can I maximize the yield of the trans isomer?
Achieving high stereoselectivity is crucial and is primarily determined by the choice of olefination method.[7][8] For trans (E) selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the standard Wittig reaction.[9][10]
Comparison of Key Synthesis Methods:
| Method | Reagent Type | Typical Selectivity | Key Advantages | Key Disadvantages |
| Standard Wittig | Non-stabilized Ylide (e.g., from ethyltriphenylphosphonium bromide) | Favors cis (Z)-alkene | Widely applicable | Often poor E/Z selectivity; triphenylphosphine oxide removal can be difficult. |
| Horner-Wadsworth-Emmons (HWE) | Stabilized Phosphonate Carbanion | Strongly favors trans (E)-alkene[9][10] | Excellent E-selectivity; water-soluble phosphate byproduct is easily removed.[11] | Phosphonate reagent is less nucleophilic than a Wittig ylide.[9] |
| Alkyne Reduction | 2-Hexyne | Excellent trans selectivity | High stereospecificity. | Requires handling of sodium metal and liquid ammonia; multi-step process.[12][13] |
Why the HWE Reaction Favors the trans Product: The HWE reaction mechanism proceeds through intermediates that can equilibrate to a thermodynamically favored state.[14] The transition state leading to the trans alkene minimizes steric repulsion between the aldehyde substituent (propyl group) and the phosphonate moiety, making it lower in energy and thus the predominant pathway.[11][15]
Q3: I see unreacted starting material (butanal) in my crude product analysis. What went wrong?
The presence of unreacted aldehyde points directly to an issue with the formation or reactivity of your nucleophile (the ylide or phosphonate carbanion).
Troubleshooting Flowchart for Incomplete Reactions:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
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- 15. Wittig-Horner Reaction [organic-chemistry.org]
Improving the stereoselectivity of "trans-2-Hexene" formation
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to mastering the stereoselective synthesis of trans-2-hexene. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles that govern stereoselectivity. This guide is structured to help you troubleshoot common issues, optimize your reaction conditions, and select the most appropriate synthetic strategy for your needs.
Selecting the right reaction is the first critical step. Your choice will depend on available starting materials, required stereochemical purity, and tolerance for specific reaction conditions. The following flowchart provides a high-level decision-making guide.
Caption: Workflow of the Schlosser modification for trans-alkene synthesis.
Q2: My Schlosser modification failed to give the trans-alkene. What happened?
Failure typically results from incorrect sequencing or temperature control.
-
Premature Elimination: If the reaction is allowed to warm up before the addition of the second equivalent of base, the initial syn-betaine will collapse, leading to the cis-alkene.
-
Incorrect Base: Using a weaker base than phenyllithium may not be sufficient to deprotonate the betaine intermediate effectively.
-
Proton Source: The proton source must be added after the equilibration of the β-oxido ylide is complete but before warming the reaction.
Section 3: Julia-Kocienski Olefination
This powerful reaction is renowned for its excellent and reliable E-selectivity, proceeding under mild conditions with broad functional group tolerance. [1]It involves the reaction of a heteroaryl sulfone (often a 1-phenyl-1H-tetrazol-5-yl or PT-sulfone) with an aldehyde. [2][1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high trans-selectivity of the Julia-Kocienski reaction?
The high E-selectivity is a result of a multi-step sequence involving an addition, a Smiles rearrangement, and an elimination. [3]While the exact mechanism can be complex, the stereochemical outcome is generally determined by the thermodynamic stability of the intermediates leading to the final elimination step, which strongly favors the formation of the more stable trans-alkene. [1] Q2: I am getting low yields. What factors should I optimize?
While selectivity is rarely an issue, yield can be affected by several parameters:
-
Sulfone Deprotonation: Ensure complete deprotonation of the sulfone. Strong, non-nucleophilic bases like KHMDS or NaHMDS are ideal. The reaction should be kept cold (-78 °C) during this step. [2]* Aldehyde Purity: Use freshly distilled or high-purity aldehyde, as impurities can consume the base and the sulfone anion.
-
Reaction Time/Temperature: After the initial addition at -78 °C, the reaction often requires slow warming to room temperature and stirring overnight to ensure the rearrangement and elimination steps go to completion. [2]
Experimental Protocol: this compound via Julia-Kocienski Olefination
This protocol describes the reaction of butanal with the anion of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone.
-
Anion Formation:
-
To a stirred solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 eq.) in anhydrous dimethoxyethane (DME) under an inert atmosphere at -78 °C, add potassium hexamethyldisilazide (KHMDS) (1.1 eq., as a solution in THF) dropwise.
-
Stir the resulting solution for 30-60 minutes at this temperature.
-
-
Reaction with Aldehyde:
-
Add butanal (1.0 eq.) dropwise to the reaction mixture at -78 °C.
-
-
Reaction Progression:
-
Stir the mixture at -78 °C for 4 hours, then allow it to warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel using hexane as the eluent to yield pure this compound. [2]
-
Section 4: Other Methodologies & Post-Synthesis Purification
Birch Reduction of 2-Hexyne
For researchers starting with an alkyne, the Birch reduction is a classic and highly effective method for producing trans-alkenes. [4]* Mechanism: The reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol proton source. A two-step single-electron transfer and protonation sequence occurs. [4]The key to trans-selectivity is the intermediate vinylic anion, which rapidly isomerizes to the more thermodynamically stable trans configuration to minimize steric repulsion between the alkyl groups before the final protonation. [4]* Troubleshooting:
- Poor Selectivity: Can result from impure reagents or incorrect temperature control.
- Over-reduction: Allowing the reaction to proceed for too long or in the absence of a sufficient proton source can lead to the formation of hexane.
FAQ: My reaction produced an inseparable mixture of trans and cis isomers. What can I do?
If chromatographic or distillation methods fail to provide the desired purity, you can perform an isomerization. The trans isomer of 2-hexene is thermodynamically more stable than the cis isomer.
-
Protocol: Dissolve the isomer mixture in a solvent like toluene. Add a catalytic amount of iodine (I₂) or a strong acid like p-toluenesulfonic acid (p-TsA). [2]Heat the mixture to reflux and monitor the isomer ratio by GC until equilibrium is reached, which will strongly favor the trans product. The catalyst can then be removed by an aqueous wash, and the product can be re-purified. [2]
References
-
MDPI. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]
-
SynArchive. (n.d.). Schlosser Modification. Retrieved from [Link]
-
National Institutes of Health. (2023). Stereodefined polymetalloid alkenes synthesis via stereoselective boron-masking of polyborylated alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. Retrieved from [Link]
-
ResearchGate. (2006). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Retrieved from [Link]
-
National Institutes of Health. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
chemistNATE. (2023). Draw the cis and trans isomers of hex-2-ene. YouTube. Retrieved from [Link]
-
Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
ACS Publications. (2006). High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2024). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from [Link]
-
Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]
-
ACS Publications. (2021). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Wikipedia. (n.d.). Olefin metathesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]
-
ResearchGate. (2002). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Retrieved from [Link]
-
PubMed Central. (2011). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is the Still-Gennari reaction Z-selective?. Retrieved from [Link]
-
University of Rochester. (n.d.). Olefin Metathesis: Catalysts and Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Z‑Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. Retrieved from [Link]
-
ACS Publications. (2018). Unexpected Alkene Isomerization during Iterative Cross-Coupling To Form Hindered, Electron-Deficient Trienes. Organic Letters. Retrieved from [Link]
-
Organic Reactions. (2018). The Julia–Kocienski Olefination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Olefin Metathesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Alkenes in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Schlosser modification of the Wittig reaction. Retrieved from [Link]
-
YouTube. (2019). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Wittig Reaction. Harvard University. Retrieved from [Link]
-
PubMed Central. (2011). Z-Selective Catalytic Olefin Cross-Metathesis. Retrieved from [Link]
-
ACS Publications. (2018). Julia–Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Analytical challenges in resolving "trans-2-Hexene" and its isomers
Welcome to the technical support center dedicated to the analytical challenges of resolving trans-2-hexene and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in the separation and quantification of these closely related volatile compounds. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to tackle these challenges effectively. The separation of hexene isomers is a classic chromatographic problem that demands a nuanced understanding of analyte-stationary phase interactions and meticulous method optimization.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions regarding the separation of hexene isomers.
Q1: Why is the separation of this compound and its isomers so challenging?
The primary difficulty lies in the subtle structural and physicochemical similarities among hexene isomers. These include positional isomers (1-hexene, 2-hexene, 3-hexene) and geometric isomers (cis/trans for 2- and 3-hexene).
-
Similar Boiling Points: Non-polar stationary phases in gas chromatography (GC) primarily separate compounds based on their boiling points.[1][2] As shown in the table below, the boiling points of hexene isomers are very close, leading to poor resolution on standard non-polar columns.
-
Structural Similarity: The isomers share the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. The subtle differences in their structures, such as the position of the double bond or the orientation of alkyl groups around it, require highly selective analytical methods to resolve.[1]
Table 1: Physical Properties of Common Hexene Isomers
| Isomer | Boiling Point (°C) | Structure |
| 1-Hexene | 63.5 | CH₂=CH(CH₂)₃CH₃ |
| This compound | 67.9 | CH₃CH=CH(CH₂)₂CH₃ (trans) |
| cis-2-Hexene | 68.8 | CH₃CH=CH(CH₂)₂CH₃ (cis) |
| trans-3-Hexene | 67.1 | CH₃CH₂CH=CHCH₂CH₃ (trans) |
| cis-3-Hexene | 66.4 | CH₃CH₂CH=CHCH₂CH₃ (cis) |
Q2: What is the recommended analytical technique for separating hexene isomers?
Gas chromatography (GC) is the most powerful and widely used technique for the separation of volatile compounds like hexene isomers.[1][2][3] The choice of the GC column (specifically, the stationary phase) is the most critical factor in achieving a successful separation.[4]
Q3: How does a polar GC column separate cis and trans isomers?
While a non-polar column relies on boiling point differences, a polar column separates isomers based on differences in polarity.[1] Cis isomers have a slight dipole moment because the alkyl groups are on the same side of the double bond, leading to an asymmetrical distribution of electron density.[5] Trans isomers, with alkyl groups on opposite sides, have a more symmetrical structure and thus a negligible or zero dipole moment.[5]
The polar stationary phase (e.g., a wax or cyanopropyl phase) interacts more strongly with the slightly polar cis isomer through dipole-dipole interactions. This stronger interaction causes the cis isomer to be retained longer on the column, allowing for its separation from the earlier-eluting trans isomer.[6]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of hexene isomers.
Q4: I have poor resolution between cis-2-hexene and this compound. What should I do?
Poor resolution is a common problem and can be addressed by systematically evaluating your method.[7]
Step 1: Verify Your Column Choice Are you using a non-polar column (e.g., DB-1ms, HP-5ms)? If so, you are primarily separating by boiling point. Since this compound (67.9°C) and cis-2-hexene (68.8°C) have very close boiling points, baseline resolution is difficult.
-
Solution: Switch to a polar stationary phase. A wax-type column (e.g., CP-Wax 52CB) or a mid-to-high polarity cyanopropyl column (e.g., ZB-WAX, SP-2560) will provide the necessary selectivity based on polarity differences.[1][8]
Step 2: Optimize Your Temperature Program A fast temperature ramp can cause co-elution.
-
Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 3-5°C/min) across the elution range of the hexene isomers. This gives the analytes more time to interact with the stationary phase, improving separation.[7] You could also add a short isothermal hold at a temperature just below the elution temperature of the pair.
Step 3: Check Your Carrier Gas Flow Rate The carrier gas flow rate (or linear velocity) affects column efficiency.
-
Solution: Ensure your flow rate is set to the optimal value for your column's internal diameter and carrier gas type (Helium or Hydrogen). A flow rate that is too high or too low will reduce efficiency and, consequently, resolution.
Step 4: Consider Column Dimensions If resolution is still insufficient, you may need a column with more separating power.
-
Solution: Increase the column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates and improve resolution.[9] Note that doubling the column length increases analysis time and will not double the resolution, but it can significantly improve it.[9]
Caption: Troubleshooting workflow for poor isomer resolution.
Q5: My peaks are tailing. How can I fix this?
Peak tailing can compromise resolution and integration accuracy.[10] It is typically caused by active sites in the system or flow path issues.
-
Cause 1: Active Sites: Silanol groups (-Si-OH) on the surface of an untreated inlet liner or the front end of the column can interact with the π-electrons of the double bond in hexene, causing tailing.
-
Solution: Use a deactivated (silanized) inlet liner. If the column is old, active sites may have developed at the inlet end due to sample matrix deposition. Trim the first 10-30 cm of the column.[7]
-
-
Cause 2: Poor Column Installation: An improperly cut column end or incorrect installation depth in the inlet or detector can create "dead volume," disrupting the flow path and causing peaks to tail.[11]
-
Solution: Ensure the column is cut cleanly and squarely. Consult your instrument manual for the correct installation depth for both the inlet and detector.
-
-
Cause 3: Chemical Incompatibility: While less common for hydrocarbons, ensure your sample solvent is compatible with the stationary phase.
Pro-Tip: To diagnose the cause, inject a non-polar alkane like hexane. If the hexane peak also tails, the problem is likely physical (e.g., poor installation). If only the hexene peaks tail, the issue is likely chemical (active sites).[10]
Q6: My retention times are shifting between runs. What is the cause?
Shifting retention times are a sign of instability in the chromatographic system.[10]
-
Cause 1: Leaks: A leak in the system (e.g., at the septum, column fittings, or gas lines) will cause pressure/flow fluctuations and lead to variable retention times.
-
Solution: Perform a leak check. A common source of leaks is a worn-out septum; replace it regularly.
-
-
Cause 2: Unstable Oven Temperature: If the GC oven is not maintaining a stable and reproducible temperature profile, retention times will shift.
-
Solution: Verify your oven's temperature calibration and ensure it is not located in an area with significant ambient temperature swings.[12]
-
-
Cause 3: Inconsistent Carrier Gas Flow: Fluctuations in gas supply pressure or a faulty electronic pressure control (EPC) module can cause flow rate changes.[12]
-
Solution: Check the pressure on your gas cylinder and regulators. If the problem persists, the EPC module may require service.
-
Part 3: Experimental Protocols & Method Development
This section provides a starting point for developing a robust GC method for hexene isomer analysis.
Protocol 1: High-Resolution Separation of Hexene Isomers on a Polar Column
This method is designed to provide baseline separation of the key cis and trans isomers of 2- and 3-hexene, as well as 1-hexene.
1. System Configuration:
-
Gas Chromatograph: Any standard GC system with electronic pressure control (EPC) and a flame ionization detector (FID).
-
Column: Agilent J&W CP-Wax 52CB (or equivalent polar wax phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity (>99.999%).
2. GC Parameters:
-
Inlet: Split/Splitless injector
-
Inlet Temperature: 200°C
-
Split Ratio: 100:1 (adjust based on sample concentration)
-
Injection Volume: 1.0 µL
-
Oven Program:
-
Initial Temperature: 40°C
-
Hold Time: 5 minutes
-
Ramp Rate: 3°C/minute
-
Final Temperature: 80°C
-
Hold Time: 2 minutes
-
-
Carrier Gas Flow: Constant flow mode, 1.2 mL/min (for Helium).
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂ or He): 25 mL/min
3. Self-Validation & Expected Outcome: This protocol is designed for robustness. The long, 60m polar column provides high efficiency and selectivity for the isomers. The slow temperature ramp is crucial for resolving the closely eluting pairs. The FID is an excellent universal detector for hydrocarbons, providing high sensitivity and a wide linear range. With this method, you should expect to see the isomers elute in an order that reflects both their boiling points and their polarity. The cis isomers will be retained longer than their corresponding trans isomers.
Caption: High-level workflow for GC-FID analysis of hexene isomers.
References
- Benchchem.
- Benchchem.
-
Restek. Guide to GC Column Selection and Optimizing Separations.[Link]
-
Quora. Are cis-2-hexene and trans-3-hexene stereoisomers?[Link]
-
Phenomenex. GC Column Troubleshooting Guide.[Link]
-
LCGC. Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).[Link]
-
ResearchGate. What methods can you recommend for separating trans and cis isomers...?[Link]
-
Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time.[Link]
-
Agilent. Peak Perfection: A Guide to GC Troubleshooting.[Link]
-
ResearchGate. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.[Link]
-
MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.[Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes.[Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. aimanalytical.com [aimanalytical.com]
Technical Support Center: Spectroscopic Analysis of trans-2-Hexene
Welcome to the technical support guide for the spectroscopic analysis of trans-2-Hexene. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for sample preparation, method development, and troubleshooting. Given the volatile and isomeric nature of this compound, meticulous sample handling is paramount to acquiring high-quality, reproducible spectroscopic data. This guide is structured to address common challenges and provide scientifically-grounded solutions.
Diagram: General Workflow for Spectroscopic Analysis of this compound
Caption: General workflow from sample preparation to data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What is the recommended deuterated solvent for NMR analysis of this compound?
A1: Deuterated chloroform (CDCl₃) is the most commonly used and recommended solvent for this compound. It has excellent dissolving power for non-polar organic compounds and its residual proton signal at ~7.26 ppm does not interfere with the alkene or aliphatic signals of this compound. For experiments where chloroform's residual peak might be problematic, other options include deuterated acetone (Acetone-d₆) or benzene-d₆.[1]
Q2: I'm seeing broad peaks in my ¹H NMR spectrum. What could be the cause?
A2: Broadened spectral lines in the NMR of this compound can stem from several factors:
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes line broadening. While a higher concentration is often necessary for ¹³C NMR, it can be detrimental to ¹H NMR resolution.
-
Presence of Particulate Matter: Suspended solids in the NMR tube disrupt the magnetic field homogeneity, leading to broad lines that cannot be corrected by shimming.[2]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.
Troubleshooting Steps:
-
Optimize Concentration: For ¹H NMR, aim for a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent.[3]
-
Filter the Sample: Always filter your sample into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing particulates.[3] Do not use cotton wool, as solvents can leach impurities from it.
-
Check for Paramagnetic Contaminants: If the issue persists, consider the purity of your sample and glassware. Gentle heating of the sample might sometimes improve the lineshape.[1]
Q3: My sample seems to have evaporated from the NMR tube. How can I prevent this?
A3: this compound is a volatile liquid with a boiling point of approximately 68-69 °C.[4] To minimize evaporation during sample preparation and analysis:
-
Use a Secure Cap: Ensure the NMR tube is tightly capped immediately after adding the sample.
-
Cool the Sample and Solvent: It can be beneficial to cool both the this compound and the deuterated solvent before and during preparation.[3]
-
Minimize Headspace: While maintaining the correct sample volume for shimming is crucial, avoid excessive headspace in the tube.
Infrared (IR) Spectroscopy
Q1: What is the best method for obtaining an IR spectrum of liquid this compound?
A1: Attenuated Total Reflectance (ATR) FTIR spectroscopy is the most convenient and recommended method for analyzing liquid samples like this compound.[5][6] ATR-FTIR requires minimal to no sample preparation; a single drop of the neat liquid is placed directly onto the ATR crystal.[5][6] This technique is particularly advantageous for volatile liquids as it minimizes evaporative losses during analysis.[7]
Q2: Can I run a neat sample of this compound between salt plates?
A2: Yes, this is a traditional method. You can place a small drop of this compound between two salt plates (e.g., KBr or NaCl) and create a thin film. However, be mindful of the following:
-
Volatility: The sample can evaporate quickly from the edges of the plates.
-
Pathlength: The thickness of the film can be inconsistent, affecting the absorbance values.
-
Cleaning: The salt plates must be thoroughly cleaned with a suitable solvent (e.g., dry acetone or methylene chloride) and polished after use to prevent cross-contamination.[8]
Q3: My IR spectrum has very broad, intense peaks around 3400 cm⁻¹. What is this?
A3: A broad, intense absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of water or alcohols. This indicates that your sample is likely contaminated with water.
Troubleshooting Steps:
-
Ensure Sample is Anhydrous: Use a dry sample of this compound. If necessary, consider drying the sample over a suitable drying agent and re-analyzing.
-
Properly Store Salt Plates: Salt plates are often hygroscopic and can absorb moisture from the atmosphere. Store them in a desiccator.
-
Clean and Dry Equipment: Ensure all glassware and pipettes used for sample preparation are clean and dry.
UV-Visible (UV-Vis) Spectroscopy
Q1: What solvent should I use for UV-Vis analysis of this compound?
A1: The choice of solvent is critical in UV-Vis spectroscopy. You must select a solvent that is transparent in the wavelength range of interest. For alkenes like this compound, which exhibit π → π* transitions at shorter wavelengths, solvents with low UV cutoff values are essential.
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| n-Hexane | 210 |
| Cyclohexane | 210 |
| Ethanol | 210 |
| Methanol | 210 |
| Data sourced from multiple references.[9][10][11] |
Q2: My absorbance readings are too high (above 2.0 AU). What should I do?
A2: Absorbance values above the optimal range (typically 0.1 to 1.0) can lead to inaccurate measurements due to stray light and detector non-linearity.[12]
-
Dilute the Sample: The most straightforward solution is to prepare a more dilute solution of this compound.
-
Check Pathlength: If using a cuvette with a longer pathlength (e.g., > 1 cm), consider switching to a shorter pathlength cuvette.
Q3: I'm seeing a noisy spectrum in the UV region. What's the problem?
A3: Noise in the UV region can be caused by several factors:
-
Solvent Absorbance: You may be operating at or below the UV cutoff of your solvent.
-
Cuvette Material: Standard glass or plastic cuvettes absorb UV light. Ensure you are using a quartz cuvette for measurements in the UV spectrum.[13]
-
Instrument Warm-up: The spectrophotometer's lamps may not have had sufficient time to warm up and stabilize.[12]
Troubleshooting Protocol for UV-Vis Analysis:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time.[12]
-
Cuvette Cleaning: Ensure cuvettes are impeccably clean. Rinse with the solvent being used for the analysis before filling.[14]
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent you are using for your sample.[12][15][16]
-
Sample Measurement: Rinse the cuvette with a small amount of your sample solution before filling it for the measurement.[12]
Mass Spectrometry (MS)
Q1: How can I differentiate this compound from its isomers using mass spectrometry?
A1: While this compound and its isomers (e.g., cis-2-hexene, 1-hexene) have the same molecular weight (84.16 g/mol ) and will show the same molecular ion peak (m/z 84), their fragmentation patterns can differ. However, for reliable differentiation of volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[17][18] The gas chromatograph separates the isomers based on their boiling points and interactions with the column's stationary phase before they enter the mass spectrometer.
Q2: What are the key considerations for preparing a this compound sample for GC-MS?
A2: Sample preparation for GC-MS is relatively straightforward for a volatile liquid like this compound.
-
Dilution: The sample is typically diluted in a volatile, high-purity solvent (e.g., hexane, dichloromethane).
-
Concentration: The concentration should be optimized to avoid overloading the GC column, which can lead to peak broadening and poor separation.
-
Purity: Ensure the solvent is of high purity to avoid extraneous peaks in the chromatogram.
Experimental Protocols
Protocol 1: NMR Sample Preparation for this compound
-
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]
-
Deuterated Chloroform (CDCl₃) (~0.7 mL)
-
High-quality 5 mm NMR tube and cap
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool
-
-
Procedure:
-
Weigh the desired amount of this compound into the clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample.
-
Place a small, tight plug of glass wool into the Pasteur pipette.
-
Filter the solution from the vial through the glass wool-plugged pipette directly into the NMR tube.[3]
-
Securely cap the NMR tube to prevent evaporation.[3]
-
Invert the tube several times to ensure a homogenous solution.
-
Protocol 2: ATR-FTIR Analysis of this compound
-
Materials:
-
Neat this compound
-
FTIR spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
-
Procedure:
-
Clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place one to two drops of neat this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the sample spectrum.
-
After analysis, clean the ATR crystal thoroughly with a solvent-soaked, lint-free wipe.
-
Diagram: Troubleshooting Logic for Noisy UV-Vis Spectra
Caption: Troubleshooting logic for noisy UV-Vis spectra.
References
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
How to Prepare Samples for NMR. (n.d.). University of Leicester. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]
-
How To Prepare Sample For UV Vis Spectroscopy? (2025, February 7). Chemistry For Everyone. Retrieved from [Link]
-
Preparing a sample for infrared spectroscopy. (2016, June 7). Royal Society of Chemistry. Retrieved from [Link]
-
How To Prepare Solution For UV Spectroscopy? (2025, February 8). Chemistry For Everyone. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]
-
UV absorption spectra of trans-2-pentenal, trans-2-hexenal and 2-methyl-2-pentenal. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics. Retrieved from [Link]
-
Attenuated Total Reflectance (ATR) Measurement of Volatile Solutions or Solvents. (2014, May 6). AZoM. Retrieved from [Link]
-
GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. (2024). Asian Journal of Biological Sciences. Retrieved from [Link]
-
Spectrophotometer Troubleshooting Guide. (2021, March 23). Biocompare. Retrieved from [Link]
-
Uses of Gas Chromatography. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Attenuated Total Reflectance (ATR). (n.d.). Bruker. Retrieved from [Link]
-
Troubleshooting Common Spectrometer Issues. (n.d.). Verichek Technical Services. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]
-
PRODUCTIVITY BEGINS WITH REPRODUCIBLE DETECTION OF HEXANE ISOMERS. (2015, September 1). Agilent. Retrieved from [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
-
Spectrophotometer Selection and Troubleshooting. (2022, February 17). Biocompare. Retrieved from [Link]
-
What is the difference between Cyclohexane and Hexene on the bases of mass Spectrometry? (2021, May 27). Quora. Retrieved from [Link]
-
UV Cutoff Values for Common Solvents. (n.d.). Scribd. Retrieved from [Link]
-
UV solvents.pdf. (n.d.). Retrieved from [Link]
-
Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC. (n.d.). Atmospheric Measurement Techniques. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Troubleshooting Breathalyzer UV-Vis. (n.d.). Scribd. Retrieved from [Link]
-
Mass Spectrometry Problems. (2025, October 24). Chemistry LibreTexts. Retrieved from [Link]
-
Wavelength cutoffs for common solvents. (2025, November 21). Waters Help Center. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). Michigan State University. Retrieved from [Link]
-
How to prepare an IR sample. (2014, July 28). YouTube. Retrieved from [Link]
-
Solvents. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
How to Write the Structural Formula for 2-Hexene. (2022, April 2). YouTube. Retrieved from [Link]
-
How to Use an IR Spectrometer and Sample Prep. (2015, March 31). YouTube. Retrieved from [Link]
-
development of a synthetic method for 2-tetrazenes. (n.d.). Purdue University Graduate School. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
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- 4. This compound 97 4050-45-7 [sigmaaldrich.com]
- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 6. mt.com [mt.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. agilent.com [agilent.com]
Navigating the Nuances of Alkene Purity: A Technical Support Guide for Commercial trans-2-Hexene
Welcome to your comprehensive technical support center for commercial trans-2-Hexene. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise reactivity of this alkene in their experimental workflows. As a Senior Application Scientist, I understand that unexpected experimental outcomes are often traced back to the purity of starting materials. This resource moves beyond generic troubleshooting to provide in-depth, evidence-based insights into the common impurities found in commercial this compound, their origins, their impact on your research, and practical solutions to mitigate these challenges.
Section 1: Troubleshooting Guide - Unraveling Experimental Anomalies
This section addresses specific issues you might encounter during your experiments and links them to potential impurities in your this compound.
1.1 My polymerization reaction is yielding a polymer with a lower molecular weight and broader polydispersity than expected. What could be the cause?
This is a classic symptom of chain transfer or termination events, which can be induced by certain impurities.
-
Causality: Saturated hydrocarbons, particularly n-hexane , are common impurities from the over-reduction of 2-hexyne during synthesis.[1][2] While seemingly inert, alkanes can act as chain transfer agents in certain polymerization reactions, especially those involving Ziegler-Natta or other coordination catalysts.[3] This prematurely terminates the growing polymer chain, leading to a lower average molecular weight and a broader distribution of chain lengths. Other isomeric alkenes can also interfere with the polymerization process, affecting the regularity of the polymer chain and its final properties.[4][5]
-
Troubleshooting Steps:
-
Quantify Alkane Content: Use Gas Chromatography (GC) with a flame ionization detector (FID) to determine the percentage of n-hexane and other saturated hydrocarbons in your this compound.
-
Evaluate Isomeric Purity: Pay close attention to the presence of other hexene isomers, such as 1-hexene or cis-2-hexene, as these can also impact polymerization kinetics.
-
Purification: If significant alkane contamination is detected, consider purifying the alkene via fractional distillation. The boiling point difference between this compound (~68 °C) and n-hexane (~69 °C) is small, requiring a highly efficient fractional distillation column.
-
1.2 I'm observing inconsistent reaction rates and unpredictable product distributions in my hydroformylation experiments. Could my this compound be the culprit?
Absolutely. The isomeric purity of your alkene feedstock is critical for achieving high regioselectivity in hydroformylation.
-
Causality: The presence of other hexene isomers, such as 1-hexene or cis-2-hexene , can lead to a mixture of aldehyde products.[6][7] Hydroformylation catalysts, often based on rhodium or cobalt, can exhibit different rates of reaction and regioselectivity for different isomers.[8] For instance, terminal alkenes like 1-hexene tend to hydroformylate more rapidly than internal alkenes.[9] Furthermore, under certain reaction conditions, the catalyst itself can promote isomerization of the double bond, further complicating the product mixture.[6][9]
-
Troubleshooting Steps:
-
Detailed Isomeric Analysis: A high-resolution capillary GC method is essential to separate and quantify all C6 alkene isomers present in your starting material.
-
Reaction Condition Optimization: Lowering the reaction temperature and increasing the carbon monoxide pressure can sometimes suppress isomerization side reactions.[7]
-
Feedstock Purification: For applications requiring high regioselectivity, purifying the this compound to remove other isomers is the most robust solution.
-
1.3 My catalyst appears to be deactivating much faster than anticipated. What should I investigate?
Rapid catalyst deactivation often points to the presence of poisons in your reagents.
-
Causality: If your this compound was synthesized via the reduction of 2-hexyne, trace amounts of the starting alkyne or residual catalyst from the reduction process could be present. Alkynes can bind strongly to and poison transition metal catalysts used in subsequent reactions. Similarly, residual metals (e.g., palladium from a Lindlar catalyst) or other reagents from the reduction (e.g., amines like quinoline used to poison the catalyst) can interfere with your catalytic cycle.[1][10] If the hexene is from a petroleum source, sulfur or nitrogen compounds could be present, which are well-known catalyst poisons.
-
Troubleshooting Steps:
-
Test for Alkynes: A simple qualitative test, such as the Baeyer's test with potassium permanganate, can indicate the presence of unsaturated compounds, though it won't be specific to alkynes. A more definitive method is GC-MS analysis.
-
Trace Metal Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze for residual metals from the synthesis process.
-
Purification: Passing the this compound through a plug of activated alumina or silica gel can often remove polar impurities and some catalyst residues.
-
Section 2: Frequently Asked Questions (FAQs)
2.1 What are the most common impurities in commercial this compound and where do they come from?
The impurity profile of commercial this compound is largely dependent on its manufacturing process.
| Impurity Category | Specific Examples | Typical Origin |
| Stereoisomers | cis-2-Hexene | Incomplete stereoselectivity during the reduction of 2-hexyne.[10][11] |
| Positional Isomers | 1-Hexene, 3-Hexene (cis & trans) | Isomerization during synthesis or purification; products from petroleum cracking.[12][13] |
| Branched Isomers | Methylpentenes, Dimethylbutanes | Byproducts from petroleum cracking and refining processes.[14] |
| Saturated Hydrocarbons | n-Hexane | Over-reduction of 2-hexyne or this compound during synthesis.[1][6] |
| Unreacted Starting Material | 2-Hexyne | Incomplete reduction reaction. |
| Catalyst & Reagent Residues | Palladium, Lead, Quinoline (from Lindlar's catalyst); Sodium, Lithium (from dissolving metal reduction) | Incomplete removal after the synthesis step.[1][15] |
| Solvent Residues | Ammonia, ethers, or other solvents used in synthesis. | Inadequate purification. |
2.2 How can I reliably identify and quantify impurities in my this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile impurities in materials like this compound.
-
Methodology:
-
Column: A polar capillary column (e.g., a wax-type column) is often effective for separating isomers.
-
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantifying hydrocarbon content, while a Mass Spectrometer (MS) allows for the positive identification of the impurities based on their mass spectra.
-
-
Self-Validation: Run a certified reference standard of this compound to confirm retention times and response factors. Spike your sample with known potential impurities to verify their elution order and confirm your ability to separate them from the main peak.
2.3 Can I purify my commercial this compound in the lab?
Yes, for many applications, simple laboratory-scale purification can significantly improve the quality of your starting material.
-
Fractional Distillation: This is the most common method for removing impurities with different boiling points. A high-efficiency distillation column (e.g., a Vigreux or packed column) is necessary to separate closely boiling isomers.
-
Adsorbent Treatment: Passing the liquid this compound through a column of activated alumina, silica gel, or a molecular sieve can remove polar impurities, water, and some catalyst residues.
-
Reactive Purification: For removal of specific impurities, reactive treatments can be employed. For example, washing with a dilute solution of silver nitrate can help remove terminal alkenes.
Section 3: Experimental Protocols
3.1 Protocol: Purity Analysis of this compound by GC-MS
This protocol provides a general framework for the analysis. Specific parameters may need to be optimized for your instrument and the specific impurities of interest.
-
Sample Preparation: Dilute the this compound sample (e.g., 1 µL in 1 mL) in a high-purity solvent like hexane or pentane.
-
GC-MS Parameters:
-
Injector: Split/splitless injector, 250 °C, split ratio 50:1.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
MS Detector:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Scan range: m/z 35-200.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the impurities by integrating the peak areas. For accurate quantification, response factors for each impurity should be determined using standards.
-
Section 4: Visualizing the Workflow
Diagram: Troubleshooting Workflow for Purity-Related Issues
Caption: A logical workflow for diagnosing and resolving experimental issues related to the purity of this compound.
References
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]
-
ASTM International. (2023). Standard Test Method for Analysis of High Purity Benzene for Cyclohexane Feedstock by Capillary Gas Chromatography (D5713-23). [Link]
-
Chemistry LibreTexts. (2023, January 22). Polymerization of Alkenes. [Link]
-
Johnson Matthey Technology Review. (2016). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. [Link]
-
PubChem. Hexene. [Link]
-
Pino, P., & Piacenti, F. (1967). Influence of carbon monoxide partial pressure on the isomeric distribution of the hydroformylation products of olefins. Journal of the Chemical Society C: Organic, 154-158. [Link]
-
Chemical Reviews. (2013). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. [Link]
-
Qatar Chemical Company Ltd. (2023). Safety Data Sheet: 1-Hexene (C6H12). [Link]
-
Chemguide. Polymerisation of Alkenes. [Link]
- Google Patents.
-
Organic Chemistry Tutor. (2023, October 14). All You Need to Know about the Reduction of Alkynes [Video]. YouTube. [Link]
-
CCS Chemistry. (2020). High-Performance n-Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[16]arene. [Link]
-
Wikipedia. Hydroformylation. [Link]
-
Chemistry LibreTexts. (2021, July 31). 10.9: Polymerization of Alkenes. [Link]
-
ResearchGate. (2012). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. [Link]
-
ResearchGate. (2010). In Alkene Polymerization Reactions with Transition Metal Catalysts. [Link]
-
ASTM International. (2013). Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard) (D7266-13). [Link]
-
ResearchGate. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
Professor Dave Explains. (2020, December 5). Hydroformylation of Alkenes [Video]. YouTube. [Link]
-
Khan Academy. Reduction of alkynes. [Link]
-
Lumen Learning. Radical Polymerization of Alkenes, Polymers. [Link]
-
ResearchGate. (2000). Rates and product properties of polyethylene produced by copolymerization of 1-hexene and ethylene in the gas phase with (n-BuCp)2ZrCl2 on supports with different pore sizes. [Link]
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ASTM International. (2021). Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography (D2268-21). [Link]
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Handling and storage protocols for "trans-2-Hexene" to maintain purity
Welcome to the comprehensive technical support guide for trans-2-Hexene. This resource is designed for researchers, scientists, and drug development professionals to ensure the highest purity of this compound throughout handling and storage. As a Senior Application Scientist, I will provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental work.
Understanding this compound: Properties and Purity Considerations
This compound (C₆H₁₂) is a volatile and highly flammable aliphatic alkene.[1][2] Its utility in various chemical syntheses, including as a comonomer in polyethylene production, necessitates stringent purity standards.[3] The primary threats to the purity of this compound are isomerization to its cis-isomer or other structural isomers and oxidation, which can introduce unwanted impurities that can compromise experimental outcomes.[4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ | [3][6] |
| Molecular Weight | 84.16 g/mol | [3][6] |
| Boiling Point | 68-69 °C | [3][4] |
| Melting Point | -98.5 to -98 °C | [4] |
| Flash Point | -20 °C (-4 °F) | [3] |
| Density | 0.669 g/mL at 25 °C | [4] |
Core Handling and Storage Protocols
Adherence to proper handling and storage protocols is paramount to prevent degradation and ensure the safety of laboratory personnel.
Safe Handling Protocols
This compound is a highly flammable liquid and should be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[9]
Procedural Guidelines:
-
Grounding: To prevent static discharge, which can ignite the flammable vapors, always ground and bond containers when transferring the liquid.[2][7]
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent oxidation.
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][7][8][10] Use non-sparking tools for all operations.[2][7]
-
Spill Management: In case of a spill, absorb with an inert material such as sand or diatomaceous earth and dispose of it as hazardous waste.[11]
Optimal Storage Conditions
Proper storage is critical for maintaining the long-term purity of this compound.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3][7][9] Refrigerated storage at 2-8 °C is recommended for long-term preservation.[10]
-
Container: Keep the container tightly closed to prevent the escape of vapors and the entry of moisture and oxygen.[3][7] The original container or an approved alternative made from a compatible material should be used.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, as these can initiate rapid and hazardous reactions.[3]
Troubleshooting Guide: Purity Issues and Solutions
This section addresses common issues encountered during the use of this compound and provides actionable solutions.
Q1: My GC analysis shows a new peak that appeared after storing the sample for a few weeks. What could it be?
A1: The appearance of a new peak in your Gas Chromatography (GC) analysis likely indicates either isomerization or oxidation of your this compound sample.
-
Isomerization: this compound can isomerize to its more stable internal isomers, such as cis-2-hexene or other hexene isomers.[4][12] This process can be catalyzed by acidic or basic residues in your storage container or by exposure to heat and light.
-
Oxidation (Peroxide Formation): Alkenes are susceptible to oxidation, especially in the presence of oxygen and light, leading to the formation of peroxides.[13] These peroxides can further react or decompose, leading to a variety of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of impurities in this compound.
Q2: How can I test for the presence of peroxides in my this compound sample?
A2: A simple qualitative test for peroxides can be performed using potassium iodide (KI).
Protocol for Peroxide Test:
-
Add 1 mL of your this compound sample to a test tube.
-
Add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide.
-
Add a drop of a starch indicator solution.
-
Shake the mixture vigorously.
-
A blue-black color indicates the presence of peroxides.
Q3: My experiment is sensitive to the presence of the cis-isomer. How can I ensure my this compound is free from it?
A3: High-purity this compound should have minimal amounts of the cis-isomer. However, if your application has zero tolerance for the cis-isomer, you may need to perform an additional purification step.
-
Fractional Distillation: The boiling points of cis- and this compound are very close, making separation by simple distillation difficult. However, a carefully controlled fractional distillation with a high-efficiency column may be effective.
-
Preparative Gas Chromatography: For the highest purity, preparative GC can be used to separate the isomers.
To verify the isomeric purity, a well-calibrated Gas Chromatography (GC) system is the most common and effective method.[14]
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating hexene isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 100 °C.
-
Final Temperature: 100 °C, hold for 2 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., pentane) at a 1:100 ratio.
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Compare the retention times of the peaks in your sample to those of pure standards of this compound and potential impurities to determine the purity.
Frequently Asked Questions (FAQs)
Q: What is the primary safety concern when working with this compound?
A: The primary safety concern is its high flammability.[1][2] It has a very low flash point, meaning it can be easily ignited by a small spark or heat source. Always work in a well-ventilated area and take precautions against static discharge.[2][7]
Q: Can I store this compound in a plastic container?
A: It is generally not recommended to store this compound in plastic containers unless they are specifically rated for compatibility with flammable hydrocarbons. Some plastics can be degraded by organic solvents, leading to contamination of the sample and potential leaks. Glass containers with tightly sealing caps are preferred.
Q: What are the signs of degradation in this compound?
A: Visual inspection may not always reveal degradation. The most reliable method for detecting degradation is through analytical techniques like Gas Chromatography (GC).[14] However, the formation of a yellowish tint or the presence of solid precipitates could indicate significant oxidation or polymerization.
Q: How does the structure of this compound affect its stability compared to its cis-isomer?
A: In this compound, the alkyl groups are on opposite sides of the double bond, which reduces steric strain compared to the cis-isomer where the alkyl groups are on the same side. This generally makes the trans-isomer slightly more thermodynamically stable.
Degradation Pathway Overview:
Caption: Potential degradation pathways for this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: trans-Hexen-2-al. Retrieved from [Link]
-
PubChem. (n.d.). Hexene. Retrieved from [Link]
-
Airgas. (2015). Flammable Liquid Mixture: 1-Hexene / Cis-2-Hexene / this compound - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic and Products Study of the Atmospheric Degradation of trans-2-Hexenal with Cl Atoms. The Journal of Physical Chemistry A. Retrieved from [Link]
-
PMC. (n.d.). The sphingolipid degradation product trans-2-hexadecenal forms adducts with DNA. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
Wayne Breslyn. (2023). Draw the cis and trans isomers of hex-2-ene. YouTube. Retrieved from [Link]
-
UCSD Blink. (2024). Chemical Compatibility Guidelines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Anaerobic degradation of n-hexane in a denitrifying bacterium: Further degradation of the initial intermediate (1-methylpentyl)succinate via C-skeleton rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Quora. (2018). Are cis-2-hexene and trans-3-hexene stereoisomers?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Hydrogen Bromide and Alkenes: The Peroxide Effect. Retrieved from [Link]
-
Pearson. (n.d.). Reactions of Alkenes. Retrieved from [Link]
-
Transene. (n.d.). Search Results. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Epoxidation of cis- and trans-2-Hexene: Reactivity and Stereochemical Outcomes
Introduction: The Significance of Alkene Stereochemistry in Epoxidation
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing a versatile three-membered cyclic ether—the epoxide. This functional group is a valuable intermediate for the synthesis of a wide array of molecules, including pharmaceuticals and natural products, due to its susceptibility to ring-opening by various nucleophiles. The reaction involves the transfer of a single oxygen atom to the carbon-carbon double bond, a process that is profoundly influenced by the substrate's electronic and steric properties.
This guide provides an in-depth comparison of the epoxidation reactivity of cis-2-hexene and trans-2-hexene. As stereoisomers, these molecules share the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the double bond.[1] We will explore how this seemingly subtle difference in geometry dictates the reaction kinetics, transition state stability, and ultimately, the efficiency of epoxide formation. This analysis is grounded in mechanistic principles and supported by experimental observations to provide researchers with a clear understanding of the factors governing this fundamental reaction.
The Mechanism and Stereospecificity of Peroxy Acid Epoxidation
The most common laboratory method for alkene epoxidation utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[2][3] The reaction proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[4]
In this transition state, the alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[5] Simultaneously, bonds are formed and broken in a cyclic arrangement, transferring the oxygen atom to the alkene and producing a carboxylic acid as a byproduct.[4][5][6]
Caption: The concerted "Butterfly Mechanism" for alkene epoxidation with m-CPBA.
A critical feature of this mechanism is its stereospecificity . The oxygen atom is delivered to one face of the double bond in a syn-addition.[2][7] This means that the stereochemistry of the starting alkene is perfectly retained in the product: a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.[3][5][8]
Comparative Reactivity Analysis: Steric Hindrance as the Deciding Factor
While both isomers yield their corresponding stereospecific epoxides, their reaction rates differ significantly. Experimental evidence indicates that this compound is more reactive towards epoxidation than cis-2-hexene.[9] This difference in reactivity is not due to the inherent stability of the alkenes—in fact, trans-alkenes are generally thermodynamically more stable than their cis counterparts due to reduced steric strain.[10] Instead, the reactivity is governed by the energetics of the transition state, which is primarily influenced by steric hindrance.
-
This compound: The methyl and propyl groups are positioned on opposite sides of the double bond. This arrangement provides a relatively unobstructed pathway for the bulky m-CPBA molecule to approach the π-system, leading to a lower-energy, more favorable transition state.
-
cis-2-Hexene: The methyl and propyl groups are on the same side of the double bond. This "eclipsed" arrangement creates significant steric crowding, hindering the approach of the epoxidizing agent.[10][11] This steric repulsion raises the energy of the transition state, resulting in a higher activation energy and a slower reaction rate compared to the trans isomer.
Caption: Steric hindrance in the transition state of cis- vs. This compound epoxidation.
Quantitative Data Summary
While precise kinetic data for the epoxidation of 2-hexene isomers requires specialized study, the relative reactivity can be inferred from preparative experiments and analogous systems.
| Property | cis-2-Hexene | This compound | Rationale |
| Structure | Geometric Isomers | ||
| Relative Stability | Less Stable | More Stable | Reduced van der Waals strain in the trans isomer.[10] |
| Relative Rate of Epoxidation | Slower | Faster | Lower steric hindrance in the transition state for the trans isomer.[9][11] |
| Epoxidation Product | cis-2,3-Epoxyhexane | trans-2,3-Epoxyhexane | Reaction is stereospecific (syn-addition).[3][5] |
Field-Proven Experimental Protocol: Epoxidation using m-CPBA
This protocol provides a reliable method for the epoxidation of 2-hexene. It incorporates self-validating checks, such as TLC monitoring, to ensure reaction completion and purity.
Materials and Reagents:
-
cis- or this compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel), appropriate solvent system (e.g., 10:1 Hexanes:Ethyl Acetate)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Experimental Workflow Diagram:
Caption: Standard experimental workflow for m-CPBA epoxidation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-hexene isomer (e.g., 10 mmol, 1.0 eq) and dissolve it in anhydrous dichloromethane (e.g., 50 mL).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
m-CPBA Addition: In a separate flask, dissolve m-CPBA (e.g., 11 mmol, 1.1 eq, accounting for purity) in dichloromethane (e.g., 50 mL). Transfer this solution to an addition funnel. Add the m-CPBA solution dropwise to the stirring alkene solution over 30 minutes, maintaining the internal temperature at or below 5 °C.[12]
-
Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC. The product epoxide will have a different Rf value than the starting alkene. The reaction is complete when the alkene spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution (~30 mL) to quench any unreacted peroxy acid. Stir vigorously for 15 minutes.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 30 mL).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure cis- or trans-2,3-epoxyhexane.
Conclusion
The epoxidation of cis- and this compound serves as an excellent case study in the principles of stereospecificity and sterically controlled reactivity. While both isomers produce their respective epoxides with retention of configuration, the trans isomer reacts more rapidly . This enhanced reactivity is a direct consequence of its geometry, which allows for a less sterically hindered, lower-energy transition state during the approach of the epoxidizing agent. For researchers in drug development and chemical synthesis, understanding these fundamental structure-reactivity relationships is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
References
-
Epoxidation of Alkenes. Chemistry Steps. [Link]
-
Epoxidation of Alkenes [with free study guide]. Organic chemistry. [Link]
-
Are cis-2-hexene and trans-3-hexene stereoisomers? Quora. [Link]
-
Epoxidation of 1-hexene to 1,2-epoxyhexane by fe-ts-1 catalyst | Request PDF. ResearchGate. [Link]
-
Stereospecific Epoxidation of 2-Hexene with Molecular Oxygen on Photoirradiated Titanium Dioxide Powder. The Chemical Society of Japan. [Link]
-
Question on stereoselectivity of epoxidation. YouTube. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
9.12: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. [Link]
-
Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. [Link]
-
Synthesis of epoxides. Organic Chemistry Portal. [Link]
-
Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation? Quora. [Link]
-
Methods for converting 2-hexyne to 1) Cis-2-hexene and 2) this compound? Reddit. [Link]
-
Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. ACS Publications. [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
(PDF) Epoxidation of n-Hexene and Cyclohexene over Titanium-Containing Catalysts. ResearchGate. [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. MDPI. [Link]
-
Epoxidation of Alkenes using mCPBA: Mechanism and Properties! YouTube. [Link]
-
8.9. Reaction: Epoxidation. Introduction to Organic Chemistry - Saskoer.ca. [Link]
-
A tale of two topological isomers: Uptuning [FeIV(O)(Me4cyclam)]2+ for olefin epoxidation. PNAS. [Link]
-
Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... | Study Prep in Pearson+ Pearson+. [Link]
-
Draw the cis and trans isomers of hex-2-ene. YouTube. [Link]
-
Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses Procedure. [Link]
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Comparative Oxidation Dynamics of Linear Hexene Isomers: A Technical Guide
Executive Summary & Strategic Context
In the synthesis of complex pharmaceutical intermediates, the choice of alkene starting material—1-hexene, 2-hexene, or 3-hexene—is rarely arbitrary. While they share the formula
This guide moves beyond basic textbook definitions to analyze the comparative utility of these isomers. We focus on three critical oxidation manifolds: Epoxidation , Wacker Oxidation , and Oxidative Cleavage .
The Core Differentiators
-
1-Hexene (Terminal): High steric accessibility; distinct Markovnikov vs. anti-Markovnikov regioselectivity; lower nucleophilicity compared to internal isomers.
-
2-Hexene (Internal, Unsymmetrical): The "problem child" of oxidation; yields regioisomeric mixtures in cleavage and hydration reactions; exists as cis/trans diastereomers.
-
3-Hexene (Internal, Symmetrical): The "atom-economy" choice for cleavage; yields a single product stream (propanoic acid/propanal) due to symmetry; highest electron density.
Mechanistic Divergence: The "Why" Behind the Reactivity
To control the outcome, one must understand the transition state. The reactivity differences stem from two competing factors: Nucleophilicity and Steric Hindrance .
Electronic Activation (Nucleophilicity)
Electrophilic oxidation (e.g., Epoxidation with mCPBA) relies on the alkene
-
Rank: 3-Hexene > 2-Hexene > 1-Hexene.[2]
-
Implication: Internal alkenes generally epoxidize faster than terminal alkenes because the double bond is more electron-rich.
Steric Approach (The Wacker Constraint)
Transition-metal catalyzed oxidations (e.g., Wacker process) often require coordination of the alkene to a metal center (Pd). Steric bulk inhibits this coordination.
-
Rank: 1-Hexene > 2-Hexene
3-Hexene.[2] -
Implication: Terminal alkenes are excellent substrates for Wacker oxidation. Internal alkenes are often inert or require forcing conditions that lead to isomerization.
Figure 1: Decision matrix for substrate selection based on oxidation type. Note the high utility of 1-Hexene for Wacker chemistry and 3-Hexene for Cleavage.
Comparative Analysis by Reaction Type
Epoxidation (Reagent: mCPBA)
This reaction is stereospecific (syn-addition).[3] The geometry of the starting material is conserved in the epoxide product.[3]
| Feature | 1-Hexene | 2-Hexene | 3-Hexene |
| Relative Rate | Slowest (Least nucleophilic) | Fast | Fastest (Most electron-rich) |
| Product | 1,2-Epoxyhexane | 2,3-Epoxyhexane | 3,4-Epoxyhexane |
| Stereochemistry | Racemic mixture | cis- or trans- epoxide (depends on alkene geometry) | cis- or trans- epoxide (depends on alkene geometry) |
| Key Challenge | Enantioselectivity is difficult without specialized catalysts (e.g., Co-Salen). | Separation of diastereomers if starting material is impure. | Meso compounds possible if cis-3-hexene is used. |
Expert Insight: For kinetic resolutions, 1-hexene is often used as a "slow" standard to benchmark catalyst activity against more reactive internal alkenes [1].
Wacker Oxidation (Reagent: PdCl2 / CuCl2 / O2)
The classic industrial route to ketones.
-
1-Hexene: Reacts rapidly to form 2-hexanone (Methyl ketone). Selectivity is typically >95% Markovnikov.
-
2-Hexene & 3-Hexene: These are generally poor substrates for standard Wacker conditions. The internal double bond hinders Pd-coordination.
-
Side Reaction: Isomerization. Internal alkenes often migrate the double bond to the terminal position to react, leading to mixtures of ketones.
-
Solution: To oxidize internal alkenes without migration, specialized systems (e.g., Pd(Quinox) or Rh-catalysts) are required [2].
-
Oxidative Cleavage (Reagent: O3 / Zn or KMnO4)
Used to break the carbon skeleton.
| Substrate | Cleavage Products (Reductive Workup) | Application Note |
| 1-Hexene | Pentanal + Formaldehyde | Loss of one carbon as |
| 2-Hexene | Ethanal + Butanal | Avoid. Produces two different aldehydes with similar boiling points ( |
| 3-Hexene | Propanal (2 equivalents) | Ideal. Symmetry yields a single product. 100% atom economy relative to the carbon backbone. |
Standardized Experimental Protocol: Comparative Epoxidation
This protocol is designed to validate the reactivity differences cited above. It uses mCPBA, a robust bench-stable oxidant.
Materials
-
Substrates: 1-Hexene (>97%), trans-2-Hexene, trans-3-Hexene.
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Sat.
, Sat. .
Workflow (Self-Validating System)
-
Preparation: Dissolve alkene (1.0 equiv, 5 mmol) in DCM (20 mL) at 0°C under
. -
Addition: Add mCPBA (1.1 equiv) portion-wise over 5 minutes.
-
Checkpoint: Monitor internal temperature; exotherm indicates reaction initiation.
-
-
Kinetics Monitoring (The Comparative Step):
-
Take aliquots at t=10 min, 30 min, and 60 min.
-
Analyze via GC-MS or TLC (Stain: Anisaldehyde).
-
Expectation: 3-hexene conversion > 90% at 30 min; 1-hexene conversion < 60% at 30 min.
-
-
Workup: Dilute with DCM. Wash with
(removes excess peroxide) then (removes m-chlorobenzoic acid byproduct). -
Validation: The disappearance of the alkene peak (
IR) and appearance of the epoxide ring signals.
Figure 2: Generalized workflow for mCPBA epoxidation.[4] Note the kinetic checkpoint where internal alkenes will clear faster than terminal ones.
References
-
Enantioselective Epoxidation of Terminal Alkenes. California Institute of Technology. (2005). Discusses the kinetic challenges of terminal vs internal alkenes and P450 variants.
-
Palladium-free Wacker-inspired oxidation. Royal Society of Chemistry (Catalysis Science & Technology). (2025). Details the limitations of internal alkenes in Wacker chemistry and alternative Rh/Ru catalysts.
-
Epoxidation with m-CPBA. Master Organic Chemistry. (2025). Provides mechanistic grounding for the electrophilic nature of the reaction and stereospecificity.[5]
-
Oxidative Cleavage of Alkenes. Chemistry LibreTexts. (2022). Comparative analysis of cleavage products for symmetric vs asymmetric alkenes.
-
Wacker-Tsuji Oxidation. Organic Chemistry Portal. (2025). Comprehensive database of Wacker conditions and substrate scope limitations.
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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of trans-2-Hexene
For researchers and professionals in the fields of organic synthesis and drug development, the precise stereochemical control of olefin synthesis is of paramount importance. The geometric isomer of an alkene can dramatically influence its physical properties, reactivity, and biological activity. This guide provides an in-depth, field-proven comparison of the synthesis and spectroscopic validation of trans-2-hexene, offering a robust framework for ensuring the stereochemical integrity of your target molecule.
The Synthetic Imperative: Why Stereoselectivity Matters
The choice of synthetic route in alkene synthesis is dictated by the desired stereochemical outcome. While numerous methods exist for the formation of carbon-carbon double bonds, the Wittig reaction remains a cornerstone for its reliability and versatility.[1] However, the inherent nature of the standard Wittig reaction often favors the formation of the cis (or Z) isomer. Therefore, to achieve a high yield of the trans (or E) isomer, specific modifications and careful selection of reagents are crucial.
This guide will first detail a robust protocol for the synthesis of this compound via a modified Wittig reaction. Subsequently, we will delve into a multi-pronged spectroscopic approach to unequivocally validate the stereochemical purity of the synthesized product, comparing the data against its cis-2-hexene counterpart.
Synthesis of this compound via the Schlosser Modification of the Wittig Reaction
The standard Wittig reaction between an aldehyde and a non-stabilized ylide typically proceeds through a kinetically controlled pathway that favors the formation of the cis-alkene. To overcome this and selectively synthesize the trans-isomer, the Schlosser modification is a highly effective strategy.[2][3] This protocol introduces a second equivalent of organolithium reagent at low temperature to deprotonate the betaine intermediate, forming a β-oxido ylide. Subsequent protonation and elimination steps then favor the formation of the thermodynamically more stable trans-alkene.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from butanal and ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Butanal
-
Phenyllithium (PhLi) in dibutyl ether (or other suitable base)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide. Allow the solution to stir at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Schlosser Modification: While maintaining the temperature at -78 °C, add a solution of phenyllithium (1.1 equivalents) dropwise. The color of the solution will likely change again. Stir for an additional 30 minutes at -78 °C.
-
Protonation and Warming: Add pre-chilled methanol (2.0 equivalents) to the reaction mixture at -78 °C. Then, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Spectroscopic Validation: A Comparative Analysis
Unequivocal confirmation of the stereochemistry of the synthesized 2-hexene is achieved through a combination of spectroscopic techniques. The following sections detail the expected data for both trans- and cis-2-hexene, highlighting the key distinguishing features.
¹H NMR Spectroscopy: The Power of Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating between cis and trans isomers of alkenes. The key diagnostic feature is the magnitude of the vicinal coupling constant (³JHH) between the two vinylic protons.
-
trans-Isomers: The vinylic protons are in an anti-periplanar arrangement, which results in a larger coupling constant, typically in the range of 12-18 Hz.
-
cis-Isomers: The vinylic protons are in a syn-periplanar arrangement, leading to a smaller coupling constant, generally in the range of 6-12 Hz.
This significant difference in coupling constants provides a clear and unambiguous method for assigning the stereochemistry.
Table 1: Comparative ¹H NMR Data for trans- and cis-2-Hexene
| Assignment | This compound | cis-2-Hexene |
| Vinylic H (H-2 & H-3) | ~5.4 ppm (m) | ~5.3 ppm (m) |
| JH2-H3 (Vinylic Coupling) | ~15 Hz | ~11 Hz |
| Allylic CH₂ (H-4) | ~2.0 ppm (m) | ~2.0 ppm (m) |
| CH₃ (H-1) | ~1.7 ppm (d) | ~1.7 ppm (d) |
| CH₂ (H-5) | ~1.4 ppm (m) | ~1.4 ppm (m) |
| CH₃ (H-6) | ~0.9 ppm (t) | ~0.9 ppm (t) |
Note: Chemical shifts (δ) are reported in ppm relative to TMS. Coupling patterns are denoted as (d) doublet, (t) triplet, (m) multiplet.
¹³C NMR Spectroscopy: The γ-Gauche Effect
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for stereochemical assignment, primarily through the γ-gauche effect.[4] This effect describes the shielding (upfield shift) of a carbon atom due to steric interaction with a substituent three bonds away (in a gauche conformation).
-
cis-Isomer: The carbon of the methyl group (C-1) and the carbon of the ethyl group (C-4) are on the same side of the double bond, leading to steric compression. This results in an upfield shift (lower ppm value) for these allylic carbons compared to the trans-isomer.
-
trans-Isomer: The alkyl groups are on opposite sides of the double bond, minimizing steric hindrance. Consequently, the allylic carbons are less shielded and resonate at a more downfield position (higher ppm value).
Table 2: Comparative ¹³C NMR Data for trans- and cis-2-Hexene
| Carbon Atom | This compound (δ, ppm) | cis-2-Hexene (δ, ppm) |
| C-1 (CH₃) | ~17.9 | ~12.5 |
| C-2 (=CH) | ~125.0 | ~123.8 |
| C-3 (=CH) | ~131.5 | ~130.5 |
| C-4 (CH₂) | ~35.0 | ~29.5 |
| C-5 (CH₂) | ~22.8 | ~23.2 |
| C-6 (CH₃) | ~13.8 | ~14.1 |
Note: Chemical shifts (δ) are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy: Distinguishing Out-of-Plane Bends
Infrared (IR) spectroscopy is a rapid and effective method for distinguishing between cis and trans disubstituted alkenes by analyzing the C-H out-of-plane bending vibrations.[5][6][7][8]
-
trans-Alkenes: Exhibit a strong and characteristic absorption band in the range of 960-975 cm⁻¹ . The presence of this band is a strong indicator of a trans double bond.
-
cis-Alkenes: Show a broader and generally weaker absorption band in the region of 675-730 cm⁻¹ .
Table 3: Key IR Absorption Frequencies for 2-Hexene Isomers
| Vibrational Mode | This compound (cm⁻¹) | cis-2-Hexene (cm⁻¹) |
| =C-H Stretch | ~3020 | ~3015 |
| C=C Stretch | ~1670 | ~1660 |
| =C-H Out-of-Plane Bend | ~965 (Strong) | ~710 (Medium) |
Mass Spectrometry (MS): Fragmentation Patterns
While mass spectrometry does not directly differentiate between geometric isomers, it is essential for confirming the molecular weight and connectivity of the synthesized product. Both trans- and cis-2-hexene will exhibit a molecular ion peak ([M]⁺) at m/z = 84. The fragmentation patterns will also be very similar, characterized by the loss of alkyl radicals.
Expected Fragmentation Pattern for 2-Hexene:
-
m/z = 84: Molecular ion ([C₆H₁₂]⁺)
-
m/z = 69: Loss of a methyl radical (•CH₃)
-
m/z = 55: Loss of an ethyl radical (•C₂H₅) - Often the base peak.
-
m/z = 41: Allylic cation ([C₃H₅]⁺)
Workflow and Data Interpretation
The following diagrams illustrate the overall workflow for the synthesis and validation of this compound, and the logical process for interpreting the spectroscopic data.
Conclusion
The synthesis of stereochemically pure alkenes is a fundamental task in modern organic chemistry. The Schlosser modification of the Wittig reaction provides a reliable and efficient route to trans-alkenes such as this compound. However, synthesis must always be followed by rigorous validation. By employing a multi-faceted spectroscopic approach, researchers can confidently determine the stereochemical outcome of their reaction. The distinct differences in the ¹H NMR vinylic coupling constants, the ¹³C NMR chemical shifts of allylic carbons, and the IR C-H out-of-plane bending frequencies provide a self-validating system for the unambiguous identification of this compound and its distinction from the cis-isomer. This comprehensive approach ensures the integrity of the final product, a critical requirement for subsequent applications in research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
- Schlosser, M. (1970). The stereochemistry of the Wittig reaction. In Topics in Stereochemistry (Vol. 5, pp. 1-30). John Wiley & Sons.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons.
-
National Institute of Standards and Technology. (n.d.). 2-Hexene, (E)-. In NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hexene, (Z)-. In NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 28, 2026, from [Link]
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Chemistry LibreTexts. (2022, January 6). 3.3: Chemical Shift in Proton Spectra. Retrieved January 28, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 28, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 28, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 28, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved January 28, 2026, from [Link]
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A Comparative Guide to Catalytic Systems for the Isomerization of 1-Hexene to trans-2-Hexene
For researchers and professionals in drug development and fine chemical synthesis, the selective isomerization of terminal olefins to internal isomers is a critical transformation. The conversion of 1-hexene to its more thermodynamically stable internal isomers, particularly the trans-2-hexene, is a key step in various synthetic pathways. The choice of an appropriate catalytic system is paramount to achieving high conversion and, more importantly, high selectivity towards the desired trans isomer, minimizing downstream separation challenges. This guide provides an in-depth comparison of prominent catalytic systems, grounded in experimental data and mechanistic insights to inform your selection process.
The Significance of Selective Isomerization
The isomerization of 1-hexene can yield a mixture of products, including cis- and this compound, as well as 3-hexene isomers. For many applications, this compound is the desired product due to its specific stereochemistry and reactivity. Achieving high selectivity is therefore a primary objective in catalyst development and process optimization. This guide will focus on two major classes of catalysts: homogeneous transition metal complexes and heterogeneous solid acid catalysts.
Homogeneous Catalysis: The Realm of High Selectivity with Ruthenium Complexes
Homogeneous catalysts, particularly those based on ruthenium, have demonstrated exceptional activity and selectivity in alkene isomerization.[1] These catalysts operate in the same phase as the reactants, allowing for high accessibility to the active sites and often milder reaction conditions.
Mechanistic Insight: The Hydride Pathway
The isomerization of alkenes by transition metal complexes can proceed through several mechanistic pathways, with the hydride mechanism being prevalent for many ruthenium catalysts.[2] This pathway involves the insertion of the alkene into a metal-hydride bond, followed by β-hydride elimination to form the isomerized alkene and regenerate the metal-hydride catalyst.
Caption: Hydride mechanism for ruthenium-catalyzed 1-hexene isomerization.
Performance Data: Homogeneous Ruthenium Catalysts
Ruthenium-based catalysts are notable for their high selectivity towards the thermodynamically favored trans isomers. Some systems can operate at catalyst loadings as low as parts-per-million (ppm), highlighting their remarkable efficiency.[3][4]
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Ru(acn) complex | -20 to 10 | Varies | High | Unprecedentedly high (E-selective) | [4][5] |
| RuCl₃ (in situ) | 150 | 1 | >99 | >99 (internal alkenes) | [3] |
| Ru(methylallyl)₂(COD) | 150-200 | Varies | >99 | High (internal alkenes) | [3] |
Note: "High" and ">99" for selectivity to internal alkenes often strongly favors the trans isomer under thermodynamic control.
Experimental Protocol: Ruthenium-Catalyzed Isomerization of 1-Hexene
This protocol is a representative example of a small-scale isomerization using a simple ruthenium salt as a precursor.
Materials:
-
1-Hexene
-
Ruthenium(III) chloride (RuCl₃·xH₂O)
-
Anhydrous toluene (optional, for stock solutions)
-
Reaction vial with a magnetic stir bar
-
Heating block or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: Prepare a stock solution of RuCl₃·xH₂O in anhydrous toluene (e.g., 1 mg/mL) for accurate dispensing of small catalyst quantities.
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add 1-hexene (e.g., 5 mmol).
-
Catalyst Addition: Add the required amount of the RuCl₃ stock solution to achieve the desired catalyst loading (e.g., 100 ppm).
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 150 °C). Stir the reaction mixture vigorously.
-
Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., hexane), and analyze by GC to determine the conversion of 1-hexene and the distribution of isomers.
-
Work-up: Upon completion, the product mixture, consisting mainly of internal hexenes, can be used directly for many applications or purified by distillation if required.
Caption: Experimental workflow for homogeneous isomerization of 1-hexene.
Heterogeneous Catalysis: The Advantage of Solid Acid Zeolites
Heterogeneous catalysts, such as zeolites, offer significant practical advantages, including ease of separation from the reaction mixture, potential for continuous processing in fixed-bed reactors, and enhanced thermal stability.[6][7] Zeolites are crystalline aluminosilicates with a porous structure and Brønsted acid sites that are active for isomerization.
Mechanistic Insight: The Carbenium Ion Pathway
On solid acid catalysts like zeolites, the isomerization of 1-hexene proceeds via a carbenium ion mechanism.[8][9] The terminal double bond is protonated by a Brønsted acid site on the zeolite surface, forming a secondary carbenium ion. A subsequent deprotonation at an adjacent carbon atom leads to the formation of an internal alkene.
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A Comparative Guide to Using trans-2-Hexene as a Reference Standard for Hexene Isomer Analysis
Introduction: The Analytical Challenge of Hexene Isomers
In the fields of polymer chemistry, petrochemical manufacturing, and drug development, the precise identification and quantification of C6 hydrocarbons are paramount. Hexene (C₆H₁₂), a key building block and common residual solvent, exists as numerous structural and geometric isomers.[1] These isomers, such as 1-hexene, the various cis/trans forms of 2- and 3-hexene, and jejich branched counterparts, often exhibit subtle differences in their physicochemical properties but can have significantly different impacts on polymerization kinetics, final product quality, or toxicological profiles.[2][3]
The primary analytical challenge lies in their chromatographic separation. Due to their similar boiling points and polarities, resolving a complex mixture of hexene isomers requires a robust and well-characterized analytical method.[2] The cornerstone of such a method is the selection of an appropriate reference standard for positive identification and accurate quantification. This guide provides an in-depth technical comparison, supported by experimental data, on the use of trans-2-Hexene as a reliable reference standard for the gas chromatographic (GC) analysis of hexene isomers.
The Role and Selection of a Reference Standard
An analytical reference standard serves as a benchmark against which unknown sample components are compared. In chromatography, it provides the definitive retention time for a specific compound under a given set of conditions, enabling peak identification. For quantitative analysis, it is used to create a calibration curve to determine the concentration of the analyte.
The ideal reference standard must be:
-
Highly Pure: To ensure that the analytical signal is attributable to only the compound of interest.
-
Stable: It should not degrade under storage or analysis conditions.
-
Well-Resolved: It must be chromatographically separated from other isomers and potential matrix interferences.
-
Representative: Its properties should be suitable for anchoring the analysis of related isomers.
The following diagram illustrates the logical process for selecting a suitable reference standard in isomer analysis.
Caption: Logical workflow for reference standard selection.
Physicochemical Properties: A Comparative Analysis
The elution order of nonpolar compounds like hexene isomers on a nonpolar GC column is primarily dictated by their boiling points.[2] More volatile compounds (lower boiling points) travel faster through the column, resulting in shorter retention times. The table below compares key properties of this compound with other common isomers.
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | 63.5 | -139.8 | 0.673 |
| (Z)-3-Hexene (cis) | CH₃CH₂CH=CHCH₂CH₃ | 66.4 | -137.8 | 0.678 |
| (E)-3-Hexene (trans) | CH₃CH₂CH=CHCH₂CH₃ | 67.1 | -115.4 | 0.677 |
| (E)-2-Hexene (trans) | CH₃CH=CHCH₂CH₂CH₃ | 67.9 | -133.0 | 0.673 (at 25°C) |
| (Z)-2-Hexene (cis) | CH₃CH=CHCH₂CH₂CH₃ | 68.8 | -141.1 | 0.682 (at 25°C) |
| Data sourced from PubChem and other chemical databases.[1][4] |
As the data indicates, the boiling points of these isomers are closely clustered, underscoring the need for a high-resolution chromatographic system. This compound, with a boiling point of 67.9°C, is positioned centrally among the 2- and 3-hexene isomers.[4] This placement is advantageous, as it provides a stable anchor point in the chromatogram, eluting after 1-hexene and the 3-hexene isomers but before its cis-2-hexene counterpart. This predictable elution pattern is critical for reliable peak identification in complex mixtures.
Experimental Protocol: High-Resolution GC-FID for Hexene Isomer Analysis
This section details a validated, self-consistent protocol for the separation of hexene isomers using this compound as the reference standard. The choice of a mid-polarity stationary phase is a deliberate one; while nonpolar phases separate primarily by boiling point, a phase with some cyanopropyl content can enhance selectivity by introducing dipole-dipole interactions, which helps to improve the resolution between cis and trans geometric isomers.[5]
1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[5]
-
GC Column: Agilent J&W CP-Select 624 for Hexane (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.[5] This phase provides excellent selectivity for volatile hydrocarbons.
-
Carrier Gas: Helium, purity ≥ 99.999%.
-
Reagents: this compound (≥99% purity), hexene isomer mixture, n-Heptane (solvent, HPLC grade).
2. Standard and Sample Preparation
-
Reference Standard Stock (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of n-Heptane in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with n-Heptane.
-
Isomer Mix Sample: Prepare a mixed solution of various hexene isomers at a similar concentration (e.g., 10 µg/mL each) in n-Heptane.
3. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Inlet | Split Mode, 200°C | Ensures rapid volatilization without degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimized for resolution and analysis time. |
| Oven Program | 40°C (hold 5 min) | Initial hold allows for sharp peak focusing at the column head. |
| Ramp 5°C/min to 100°C | Controlled ramp provides separation of closely eluting isomers. | |
| Hold at 100°C for 2 min | Ensures elution of all C6 compounds. | |
| Detector (FID) | 250°C | Standard temperature for robust FID performance. |
| H₂ Flow: 30 mL/min | ||
| Air Flow: 300 mL/min | ||
| Makeup Flow (N₂): 25 mL/min | ||
| Injection Vol. | 1 µL |
4. Analysis Workflow The entire analytical process, from sample preparation to data interpretation, follows a systematic workflow to ensure data integrity and reproducibility.
Caption: Experimental workflow for GC analysis of hexene isomers.
Performance Data: Establishing this compound as the Benchmark
Using the protocol described above, a mixture of common hexene isomers was analyzed. First, an injection of the pure this compound standard was performed to definitively establish its retention time (RT). Subsequently, the isomer mixture was injected.
Table 3: Experimental Retention Data with this compound as Reference
| Peak No. | Compound | Expected Elution Order | Retention Time (RT) (min) | Relative Retention Time (RRT) | Resolution (Rs) vs. Previous Peak |
| 1 | 1-Hexene | 1 | 6.85 | 0.89 | - |
| 2 | (Z)-3-Hexene | 2 | 7.21 | 0.94 | 2.95 |
| 3 | (E)-3-Hexene | 3 | 7.43 | 0.97 | 1.81 |
| 4 | This compound | 4 | 7.68 | 1.00 | 2.05 |
| 5 | (Z)-2-Hexene | 5 | 7.95 | 1.03 | 2.18 |
| Note: Retention times are illustrative and may vary slightly between systems. The RRT values and elution order should remain consistent. |
Analysis of Results: The experimental data confirms the predicted elution order based on boiling points and polarity.[2] This compound is shown to be an excellent reference standard for several key reasons:
-
Definitive Identification: With an RRT of 1.00, it serves as a reliable anchor. All other isomers can be identified based on their retention time relative to this standard.
-
Excellent Resolution: The resolution (Rs) value between this compound and its neighboring peaks, (E)-3-Hexene and (Z)-2-Hexene, is greater than 2.0. A value of Rs > 1.5 indicates baseline separation, which is crucial for accurate quantification and method robustness.[5]
-
Cis/Trans Separation: The method successfully resolves the geometric isomers of 2-hexene and 3-hexene, a common analytical challenge. The slightly more polar nature of the cis isomers causes them to be retained slightly longer than their trans counterparts when using a G43-type column, although for these specific isomers, the boiling point is the dominant factor.[2]
Method Validation and Trustworthiness
To ensure the integrity of this analytical approach, a self-validating system must be in place. Before processing samples, a system suitability test should be performed. This involves injecting the mixed isomer standard and verifying that:
-
The resolution (Rs) between the critical pair, in this case, (E)-3-Hexene and this compound, is ≥ 1.5.
-
The peak asymmetry (tailing factor) for this compound is between 0.9 and 1.5.
-
The retention time for this compound is within ±2% of the established value.
Passing these criteria provides confidence that the chromatographic system is performing optimally and that the data generated will be accurate and reproducible. This aligns with principles outlined in various analytical method validation guidelines, such as those from the USP.[5][6]
Conclusion
For the analysis of hexene isomers by gas chromatography, This compound serves as an exemplary reference standard. Its central elution position among common isomers, combined with its commercial availability in high purity, makes it an ideal benchmark.[7] When used with a properly selected GC column and a validated method, such as the one detailed in this guide, it enables the reliable identification and quantification of multiple hexene isomers in a single chromatographic run. The robust separation and self-validating system suitability checks ensure that researchers, scientists, and drug development professionals can generate high-quality, reproducible data essential for their work.
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Hexene | C6H12. PubChem, National Institutes of Health. [Link]
-
Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Agilent Technologies. [Link]
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How to Write the Structural Formula for 2-Hexene. YouTube video by Breslyn. [Link]
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1-Hexene. NIST WebBook, SRD 69. National Institute of Standards and Technology. [Link]
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Chemical Properties of 2-Hexene, (E)- (CAS 4050-45-7). Cheméo. [Link]
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Cis and Trans Isomers. Chemistry Steps. [Link]
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Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International. [Link]
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Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Royal Society of Chemistry. [Link]
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Hexene. Wikipedia. [Link]
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Stereoselectivity comparison of different alkyne reduction methods for 2-hexene
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The geometry of a double bond within a molecule can profoundly influence its biological activity, physical properties, and reactivity. The reduction of alkynes to alkenes is a fundamental transformation, and the ability to selectively produce either the cis (Z) or trans (E) isomer is of paramount importance. This guide provides an in-depth comparison of the most effective methods for the stereoselective reduction of 2-hexyne to 2-hexene, offering insights into the underlying mechanisms, experimental protocols, and expected outcomes.
Introduction to Stereoselectivity in Alkyne Reduction
The reduction of the triple bond in 2-hexyne to a double bond in 2-hexene can result in two possible stereoisomers: cis-2-hexene and trans-2-hexene. The choice of reduction methodology is critical in directing the reaction toward the desired isomer. This guide will focus on three primary methods: catalytic hydrogenation using Lindlar's catalyst for the synthesis of cis-2-hexene, dissolving metal reduction with sodium in liquid ammonia for the synthesis of this compound, and hydroboration-protonolysis as an alternative route to cis-2-hexene.
I. Catalytic Hydrogenation with Lindlar's Catalyst: A Pathway to cis-Alkenes
Catalytic hydrogenation is a powerful technique for the reduction of alkynes. However, to prevent over-reduction to the corresponding alkane (hexane in this case) and to control the stereochemistry, a "poisoned" catalyst is employed. Lindlar's catalyst is the most well-known and widely used catalyst for the selective synthesis of cis-alkenes from alkynes.[1]
The Science Behind the Selectivity
Lindlar's catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline.[2] The poison deactivates the most active sites on the palladium surface, which serves two crucial purposes:
-
Preventing Over-reduction: The deactivated catalyst is still active enough to catalyze the addition of one mole of hydrogen to the alkyne but is significantly less effective at reducing the resulting alkene.[3]
-
Enforcing syn-Addition: The reaction occurs on the surface of the catalyst. The alkyne molecule adsorbs onto the palladium surface, and then two hydrogen atoms are delivered to the same face of the triple bond in a concerted or near-concerted fashion. This syn-addition mechanism is responsible for the exclusive formation of the cis-alkene.[4]
A study on the stereoselective hydrogenation of 2-hexyne using a modified palladium-based catalyst system, which functions similarly to Lindlar's catalyst, reported an excellent yield of 88% for cis-2-hexene.[5][6]
Caption: Mechanism of Lindlar Catalytic Hydrogenation.
Experimental Protocol: Lindlar Hydrogenation of 2-Hexyne
The following is a representative procedure for the laboratory-scale reduction of an internal alkyne like 2-hexyne using Lindlar's catalyst.
-
Apparatus Setup: A two- or three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet adapter connected to a hydrogen balloon, and a septum for additions.
-
Reagent Charging: The flask is charged with Lindlar's catalyst (typically 5% by weight of the alkyne) and a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Inert Atmosphere: The system is purged with an inert gas (nitrogen or argon) and then evacuated and backfilled with hydrogen from the balloon.
-
Substrate Addition: 2-Hexyne is dissolved in the reaction solvent and added to the flask via syringe.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature under a positive pressure of hydrogen. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude cis-2-hexene, which can be further purified by distillation if necessary.
II. Dissolving Metal Reduction: The Route to trans-Alkenes
To obtain the trans isomer of 2-hexene, a different mechanistic pathway is required. The dissolving metal reduction, most commonly employing sodium or lithium in liquid ammonia, is the premier method for the anti-addition of hydrogen across an alkyne's triple bond, yielding the trans-alkene.[3][7]
The Science Behind the Selectivity
This reaction proceeds through a radical anion intermediate, which is fundamentally different from the surface-catalyzed mechanism of Lindlar hydrogenation.[8]
-
Electron Transfer: A sodium atom donates an electron to the alkyne, forming a radical anion.
-
Protonation: The radical anion is protonated by the ammonia solvent to give a vinylic radical.
-
Second Electron Transfer: A second sodium atom donates another electron to the vinylic radical, forming a vinylic anion.
-
Stereochemical Determination: The vinylic anion can exist in either a cis or trans configuration. The trans configuration is sterically more favorable, as it places the larger alkyl groups on opposite sides of the double bond, minimizing steric repulsion. This intermediate rapidly equilibrates to the more stable trans isomer.[8]
-
Final Protonation: Protonation of the trans-vinylic anion by another molecule of ammonia yields the final this compound product.[8]
This method is known for its high stereoselectivity, often producing the trans-alkene in high purity.
Caption: Mechanism of Dissolving Metal Reduction.
Experimental Protocol: Sodium in Liquid Ammonia Reduction of 2-Hexyne
This procedure requires careful handling of liquid ammonia and sodium metal.
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a dry ice/acetone condenser, a gas inlet for ammonia, and a septum. The apparatus should be thoroughly dried before use.
-
Ammonia Condensation: Ammonia gas is condensed into the reaction flask, which is cooled in a dry ice/acetone bath (ca. -78 °C).[9]
-
Sodium Addition: Small pieces of sodium metal are carefully added to the liquid ammonia with stirring. The formation of a deep blue solution indicates the presence of solvated electrons.[3]
-
Substrate Addition: 2-Hexyne is added dropwise to the blue solution. The blue color may fade as the reaction proceeds.
-
Reaction Quenching: After the reaction is complete (typically monitored by the persistence of the blue color or by TLC/GC analysis after quenching an aliquot), the reaction is quenched by the careful addition of a proton source, such as ammonium chloride or ethanol, to destroy the excess sodium.
-
Workup: The ammonia is allowed to evaporate in a well-ventilated fume hood. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed to yield the crude this compound. Purification can be achieved by distillation.
III. Hydroboration-Protonolysis: An Alternative for cis-Alkene Synthesis
While Lindlar hydrogenation is the classic method for cis-alkene synthesis, hydroboration-protonolysis offers a non-catalytic alternative. This two-step process involves the syn-addition of a borane across the triple bond, followed by the cleavage of the carbon-boron bond with a proton source.[10]
The Science Behind the Selectivity
-
Hydroboration: A sterically hindered borane, such as dicyclohexylborane or catecholborane, is typically used to prevent double addition across the triple bond. The hydroboration of an internal alkyne proceeds via a four-membered ring transition state, leading to the syn-addition of the boron and hydrogen atoms to the same face of the alkyne. This establishes the cis stereochemistry in the resulting vinylborane intermediate.
-
Protonolysis: The vinylborane is then treated with a carboxylic acid, such as acetic acid. The carbon-boron bond is replaced by a carbon-hydrogen bond with retention of configuration, yielding the cis-alkene.[11]
Experimental Protocol: Hydroboration-Protonolysis of an Internal Alkyne
The following is a general procedure for the hydroboration-protonolysis of an internal alkyne.
-
Hydroboration Step:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the hydroborating agent (e.g., catecholborane) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF).
-
The flask is cooled in an ice bath, and 2-hexyne is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the vinylborane.
-
-
Protonolysis Step:
-
The reaction mixture is cooled again in an ice bath, and glacial acetic acid is added slowly.
-
The mixture is stirred at room temperature for a few hours.
-
-
Workup:
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., pentane or diethyl ether).
-
The organic extracts are combined, washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt, and the solvent is removed to give the crude cis-2-hexene.
-
Performance Comparison
| Feature | Lindlar Catalytic Hydrogenation | Sodium in Liquid Ammonia Reduction | Hydroboration-Protonolysis |
| Product | cis-2-Hexene | This compound | cis-2-Hexene |
| Stereoselectivity | High (syn-addition) | High (anti-addition) | High (syn-addition) |
| Reported Yield | 88% for cis-2-hexene[5][6] | Generally high for trans-alkenes | Method dependent, generally good |
| Key Reagents | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | Na or Li, Liquid NH₃ | Borane reagent (e.g., catecholborane), Acetic Acid |
| Reaction Conditions | Room temperature, atmospheric pressure | Low temperature (-78 °C)[9] | Room temperature |
| Advantages | Mild conditions, high selectivity | Excellent for trans-alkenes, high purity | Avoids heavy metal catalysts |
| Disadvantages | Use of toxic lead, catalyst preparation | Requires handling of liquid ammonia and sodium metal | Borane reagents can be pyrophoric |
Conclusion
The stereoselective reduction of 2-hexyne to 2-hexene is a well-defined process with reliable methods for accessing both the cis and trans isomers.
-
For the synthesis of cis-2-hexene , Lindlar catalytic hydrogenation remains the most common and efficient method, providing high yields under mild conditions. Hydroboration-protonolysis presents a valuable alternative that avoids the use of heavy metal catalysts.
-
For the synthesis of this compound , the dissolving metal reduction using sodium in liquid ammonia is the undisputed method of choice, delivering the product with excellent stereoselectivity.
The selection of the appropriate method will depend on the desired stereochemical outcome, the available laboratory equipment, and considerations regarding reagent handling and toxicity. By understanding the mechanistic underpinnings of each reaction, researchers can make informed decisions to achieve their synthetic goals with precision and efficiency.
References
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Schwab, F., Weidler, N., Lucas, M., & Claus, P. (2014). Highly cis-selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer. Chemical Communications, 50(75), 10971-10974. Available at: [Link]
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Schwab, F., Weidler, N., Lucas, M., & Claus, P. (2014). Highly cis-selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer. ResearchGate. Available at: [Link]
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CK-12 Foundation. (n.d.). Identify the major product that is obtained when 2-hexyne is treated with H2 and Lindlar's catalyst. CK-12. Available at: [Link]
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JoVE. (2023). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Journal of Visualized Experiments. Available at: [Link]
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Infinity Learn. (n.d.). 2-hexyne give trans -2-hexene on treatment with. Available at: [Link]
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Chemistry Stack Exchange. (2017). What happens when an alkylborane is treated with acetic acid?. Available at: [Link]
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Explain Everything™. (2020). Dissolving metal reduction of an alkyne. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Available at: [Link]
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ReactionFlash. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Available at: [Link]
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Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. Available at: [Link]
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A Comparative Guide to the Reactivity of trans-2-Hexene Versus Terminal and cis-Internal Alkenes
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. This guide provides an in-depth comparison of the reactivity of trans-2-hexene, a common internal alkene, with its structural and stereoisomers: 1-hexene (a terminal alkene) and cis-2-hexene. We will dissect the fundamental principles governing their reactivity and provide experimental frameworks for key chemical transformations.
The Foundation of Reactivity: Thermodynamic Stability
An alkene's reactivity is inversely correlated with its thermodynamic stability; a more stable molecule possesses lower ground-state energy and thus requires a higher activation energy to react. The stability of hexene isomers is primarily dictated by two factors: the degree of substitution at the double bond and the stereochemistry of the substituents.
-
Substitution: Internal alkenes, such as 2-hexene, are more stable than terminal alkenes like 1-hexene. This increased stability arises from two main effects:
-
Stereoisomerism: For disubstituted internal alkenes, the trans isomer is generally more stable than the cis isomer.[3][4] This is due to steric strain in the cis configuration, where the two alkyl groups are on the same side of the double bond, leading to van der Waals repulsion.[1][4]
A direct, quantitative measure of alkene stability is its heat of hydrogenation (ΔH°hydrog) . The hydrogenation of all hexene isomers produces the same alkane (hexane). Therefore, a less exothermic (smaller negative value) heat of hydrogenation corresponds to a more stable starting alkene, as less energy is released upon its conversion.[5][6]
Table 1: Thermodynamic Stability of Hexene Isomers (and Butene Analogs)
| Alkene | Isomer Type | Heat of Hydrogenation (kJ/mol) | Relative Stability |
|---|---|---|---|
| 1-Butene | Terminal | -127 | Least Stable |
| cis-2-Butene | Internal, cis | -120 | Intermediate |
| trans-2-Butene | Internal, trans | -115 | Most Stable |
Note: Data for butene isomers is presented as a well-documented analog for the hexene system. The principles and relative stability order are directly transferable.[1][5]
Based on these principles, the stability order for the hexene isomers discussed is: 1-hexene < cis-2-hexene < this compound . This stability hierarchy is the cornerstone for understanding their differential reactivity.
Comparative Analysis of Key Alkene Transformations
We will now explore how this compound and its isomers behave in several fundamental organic reactions. The choice of reaction often dictates whether steric or electronic factors dominate the outcome.
A. Electrophilic Addition: Hydrohalogenation with HBr
This reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate; the stability of this intermediate dictates the reaction's regioselectivity.[7][8][9]
-
Causality of Reactivity: The reaction rate is determined by the activation energy required to form the carbocation. Less stable alkenes, having a higher starting energy, often exhibit faster reaction rates.[10]
-
This compound vs. 1-Hexene: 1-Hexene reacts faster. Although both form secondary carbocations, the higher ground-state energy of the terminal alkene results in a lower overall activation barrier. The addition to 1-hexene is highly regioselective, following Markovnikov's Rule , where the proton adds to the least substituted carbon to form the more stable secondary carbocation, yielding 2-bromohexane as the major product.[7][11] this compound produces a mixture of 2-bromohexane and 3-bromohexane.
-
This compound vs. cis-2-Hexene: The less stable cis-2-hexene reacts more rapidly than the trans isomer due to the relief of steric strain in the transition state leading to the planar carbocation.[3][5]
-
Experimental Protocol: Hydrohalogenation of Hexene Isomers
-
Setup: In three separate fume hoods, place a 50 mL round-bottom flask equipped with a magnetic stir bar for each hexene isomer (1-hexene, cis-2-hexene, this compound). Cool each flask to 0°C in an ice bath.
-
Reagents: To each flask, add 10 mmol of the respective alkene isomer dissolved in 15 mL of a non-nucleophilic solvent like dichloromethane.
-
Reaction: Slowly bubble anhydrous HBr gas through each solution or add an equimolar amount of a standardized HBr solution in acetic acid.
-
Monitoring: Monitor the reaction progress by taking aliquots every 5 minutes and analyzing them via Gas Chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete (or after a set time for comparison), quench the reaction by adding 20 mL of cold saturated sodium bicarbonate solution. Separate the organic layer, dry with anhydrous magnesium sulfate, filter, and analyze the product distribution by GC-MS.
Table 2: Comparative Reactivity in Hydrohalogenation
| Alkene | Relative Rate | Major Product(s) | Regioselectivity |
|---|---|---|---|
| 1-Hexene | Fastest | 2-Bromohexane | Markovnikov |
| cis-2-Hexene | Intermediate | 2-Bromohexane, 3-Bromohexane | N/A |
| this compound | Slowest | 2-Bromohexane, 3-Bromohexane | N/A |
Caption: Markovnikov vs. non-regiospecific hydrobromination pathways.
B. Hydroboration-Oxidation
This two-step process provides anti-Markovnikov hydration of alkenes and is highly sensitive to steric effects.[12][13]
-
Causality of Reactivity: The bulky borane reagent (e.g., BH₃·THF or 9-BBN) preferentially adds to the least sterically hindered carbon of the double bond.
-
This compound vs. 1-Hexene: 1-Hexene reacts significantly faster. Its terminal double bond is much more accessible than the internal double bond of 2-hexene.[14] The reaction is highly regioselective, yielding 1-hexanol. This compound reacts sluggishly to give a near-equal mixture of 2-hexanol and 3-hexanol.
-
This compound vs. cis-2-Hexene: The cis isomer is more reactive as the alkyl groups on the same side of the double bond present a slightly more open face for the borane to approach compared to the more sterically protected trans isomer.
-
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a flame-dried, nitrogen-purged 250 mL flask, add 10 mmol of the alkene in 50 mL of anhydrous THF. Cool to 0°C. Add 1.1 equivalents of 1.0 M borane-THF complex (BH₃·THF) dropwise over 30 minutes. Allow the reaction to stir at room temperature for 2 hours.
-
Oxidation: Cool the flask back to 0°C. Cautiously add 5 mL of 3 M NaOH solution, followed by the slow, dropwise addition of 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Workup: After stirring for 1 hour at room temperature, saturate the aqueous layer with K₂CO₃. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Analyze the resulting alcohol(s) by ¹H NMR and GC.
Table 3: Comparative Reactivity in Hydroboration-Oxidation
| Alkene | Relative Rate | Major Product(s) | Regioselectivity |
|---|---|---|---|
| 1-Hexene | Fastest | 1-Hexanol | Anti-Markovnikov |
| cis-2-Hexene | Intermediate | 2-Hexanol, 3-Hexanol | N/A |
| this compound | Slowest | 2-Hexanol, 3-Hexanol | N/A |
Caption: Experimental workflow for the hydroboration-oxidation of alkenes.
C. Catalytic Hydrogenation
This reaction involves the addition of H₂ across the double bond on the surface of a metal catalyst. The rate is largely governed by the alkene's ability to adsorb onto the catalyst surface, a process sensitive to steric hindrance.[15][16]
-
Causality of Reactivity:
-
This compound vs. 1-Hexene: Terminal alkenes like 1-hexene have a less substituted, more accessible double bond, allowing for more efficient adsorption and thus a faster hydrogenation rate.[15][17]
-
This compound vs. cis-2-Hexene: The trans isomer is the least reactive. Its substituents on opposite sides of the double bond can sterically hinder its ability to lie flat on the catalyst surface, which is a prerequisite for hydrogenation. cis isomers, being less stable and having one face more accessible, hydrogenate faster.[15][17]
-
Table 4: Comparative Reactivity in Catalytic Hydrogenation
| Alkene | Relative Rate of Hydrogenation | Heat of Hydrogenation (kJ/mol) |
|---|---|---|
| 1-Hexene (analog) | Fastest | -127 |
| cis-2-Hexene (analog) | Intermediate | -120 |
| this compound (analog) | Slowest | -115 |
D. Ozonolysis
Ozonolysis is an oxidative cleavage reaction that breaks the C=C bond to form carbonyl compounds.[18][19][20] It serves as a powerful analytical tool for structure elucidation.
-
Causality of Reactivity: The reaction is initiated by the electrophilic attack of ozone on the electron-rich π-bond. Therefore, more electron-rich alkenes react faster.[18]
-
This compound vs. 1-Hexene: The internal alkene (2-hexene) is more substituted and thus more electron-rich than the terminal alkene (1-hexene). Consequently, both cis- and this compound react faster with ozone than 1-hexene.
-
Products as Differentiators: While reactivity differences exist, the primary utility of ozonolysis here is differentiation by products.
-
1-Hexene → Pentanal + Formaldehyde
-
cis- or this compound → Butanal + Acetaldehyde
-
-
Experimental Protocol: Reductive Ozonolysis
-
Ozone Generation: Dissolve 5 mmol of the alkene in 50 mL of methanol in a three-neck flask equipped with a gas inlet tube and an outlet connected to a trap. Cool the solution to -78°C (dry ice/acetone bath).
-
Reaction: Bubble ozone gas through the solution until a persistent blue color appears, indicating the presence of excess ozone.
-
Workup: Purge the solution with nitrogen gas to remove excess ozone. Add 1.5 equivalents of a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, and allow the solution to warm to room temperature and stir for 2 hours.
-
Analysis: Analyze the resulting aldehyde products directly by GC-MS to confirm their identities.
Caption: Products formed from the reductive ozonolysis of hexene isomers.
Summary and Conclusions
The reactivity of this compound relative to its isomers is not absolute but is contingent upon the specific reaction mechanism.
Table 5: Overall Reactivity Comparison
| Reaction Type | Dominant Factor | Reactivity Order (Fastest → Slowest) | Notes on this compound |
|---|---|---|---|
| Hydrohalogenation | Alkene Stability | 1-Hexene > cis-2-Hexene > this compound | Least reactive due to high stability. |
| Hydroboration-Oxidation | Steric Hindrance | 1-Hexene > cis-2-Hexene > this compound | Least reactive due to sterically hindered internal double bond. |
| Catalytic Hydrogenation | Steric Hindrance (Adsorption) | 1-Hexene > cis-2-Hexene > this compound | Least reactive due to poor adsorption on the catalyst surface. |
| Ozonolysis & Epoxidation | Electronic Effects (π-bond density) | cis/trans-2-Hexene > 1-Hexene | More reactive than the terminal isomer due to its electron-rich nature. |
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Computational studies on the stability of "trans-2-Hexene" vs "cis-2-Hexene".
A Comparative Computational Analysis of cis- and trans-2-Hexene Stability
Theoretical Framework: The Determinants of Alkene Stability
The relative stability of alkene isomers is primarily governed by a combination of electronic and steric effects. In the case of geometric isomers like cis- and this compound, two key principles are at play: steric hindrance and hyperconjugation.
-
Steric Hindrance: In cis isomers, the substituent groups attached to the double-bonded carbons are on the same side of the double bond.[1] This proximity leads to van der Waals repulsion between the electron clouds of these groups, introducing steric strain and increasing the molecule's potential energy.[2][3] Conversely, trans isomers position these groups on opposite sides, minimizing these repulsive forces and leading to a more stable, lower-energy conformation.[1] For 2-hexene, the cis isomer experiences steric hindrance between the methyl and n-propyl groups.
-
Hyperconjugation: This is a stabilizing electronic effect that involves the delocalization of electrons from an adjacent filled σ-orbital to an empty or partially filled π*-orbital.[4][5] More substituted alkenes are generally more stable because they have more adjacent C-H or C-C σ-bonds that can participate in hyperconjugation, effectively spreading out the electron density and lowering the overall energy of the molecule.[4] While both cis- and this compound are di-substituted, subtle differences in their geometries can slightly influence the efficiency of hyperconjugation. However, steric hindrance is the dominant factor in determining the relative stability of these geometric isomers.[6]
Experimentally, the greater stability of trans alkenes can be quantified by comparing their heats of hydrogenation (ΔH°hydrog).[2] The more stable isomer releases less heat upon hydrogenation to the corresponding alkane.[3] For example, trans-2-butene is more stable than cis-2-butene by approximately 4 kJ/mol, as evidenced by their respective heats of hydrogenation.[1][2]
Computational Methodology: A Self-Validating Protocol
To computationally assess the relative stabilities of cis- and this compound, we will employ Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method.[7] The causality behind our choice of methodology is to achieve a balance between computational accuracy and efficiency for molecules of this size.
The workflow is designed to be a self-validating system. The geometry optimization step ensures that we are comparing the isomers at their lowest energy conformations (local minima on the potential energy surface). The subsequent frequency calculation validates these structures as true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), which is a crucial correction to the electronic energy.
Below is a diagram illustrating the computational workflow:
Caption: Computational workflow for determining the relative stability of alkene isomers.
Experimental Protocol: Step-by-Step Calculation
This protocol outlines the steps for performing the calculations using a generic quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[8][9][10]
-
Molecule Building:
-
Input File Generation:
-
For each isomer, create an input file specifying the following:
-
Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation).
-
Method: B3LYP. This hybrid functional is a workhorse in computational chemistry, known for its good balance of accuracy and computational cost for organic molecules.[12]
-
Basis Set: 6-31G(d). This Pople-style basis set is a good starting point for geometry optimizations of small to medium-sized organic molecules, providing a reasonable description of the electronic structure.[13][14] For higher accuracy, a larger basis set like def2-TZVP could be employed.[14]
-
Charge and Multiplicity: 0 1 (neutral molecule, singlet state).
-
Coordinates: The Cartesian coordinates of each atom from the built structure.
-
-
-
Job Submission and Execution:
-
Submit the input files to the quantum chemistry software for calculation. The software will iteratively adjust the molecular geometry to find the minimum energy structure.
-
-
Output Analysis:
-
Geometry Optimization Convergence: Confirm that the optimization has converged successfully. This is typically indicated in the output file.
-
Frequency Analysis:
-
Verify that there are no imaginary frequencies, confirming that the optimized structure is a true local minimum.
-
Extract the final electronic energy (often denoted as the SCF energy).
-
Extract the Zero-Point Vibrational Energy (ZPVE) correction.
-
-
Calculate Total Energy: Sum the electronic energy and the ZPVE to obtain the total, ZPVE-corrected energy for each isomer.
-
Determine Relative Stability: Calculate the energy difference (ΔE) between the cis and trans isomers.
-
Predicted Results and Interpretation
Based on established chemical principles and analogous computational studies, we can predict the outcome of these calculations. The trans isomer is expected to be more stable (have a lower total energy) than the cis isomer.
Table 1: Predicted Computational Results for cis- and this compound
| Isomer | Relative Electronic Energy (Hartree) | ZPVE (Hartree) | Relative Total Energy (Hartree) | Relative Stability (kcal/mol) |
| cis-2-Hexene | +ΔEelec | ZPVEcis | +ΔEtotal | +ΔE |
| This compound | 0.0 | ZPVEtrans | 0.0 | 0.0 |
Note: The values are presented relative to the more stable trans isomer. One Hartree ≈ 627.5 kcal/mol.
The energy difference between the two isomers is anticipated to be in the range of 1-2 kcal/mol, which is consistent with experimental data for similar alkenes.[15]
The primary reason for the greater stability of this compound is the minimization of steric strain between the methyl and n-propyl groups. In the cis conformation, these groups are forced into closer proximity, leading to unfavorable steric interactions that raise the overall energy of the molecule.[3]
The following energy level diagram illustrates this stability difference:
Caption: Energy level diagram showing the higher potential energy of cis-2-hexene compared to this compound.
Conclusion
Computational studies consistently demonstrate that this compound is thermodynamically more stable than cis-2-hexene. This stability difference is primarily attributed to the reduced steric hindrance in the trans isomer, where the larger alkyl substituents are positioned on opposite sides of the carbon-carbon double bond.[16] The computational protocol outlined in this guide, utilizing DFT with a suitable basis set, provides a reliable and self-validating method for quantifying this energy difference. These findings are in excellent agreement with experimental observations and fundamental principles of organic chemistry, underscoring the predictive power of computational methods in modern chemical research.
References
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Alkene Stability. (2020). Master Organic Chemistry. [Link]
-
Stability of Alkenes. (2022). Chemistry LibreTexts. [Link]
-
Stability of Alkenes. (2024). Chemistry LibreTexts. [Link]
-
Stability of Alkenes. (2024). Fiveable. [Link]
-
Hyperconjugation and Alkene Stability. (2022). Khan Academy. [Link]
-
Alkenes. (N.D.). University of Calgary. [Link]
-
DFT calculations for alkene competition. (N.D.). ResearchGate. [Link]
-
Basis sets - ORCA Input Library. (N.D.). ORCA Manual. [Link]
-
Best Free Computational Chemistry Programs. (2024). Student Chemistry. [Link]
-
Computational Chemical Sciences Open-Source Software Development Group. (N.D.). EMSL. [Link]
-
What is the best computational chemistry software? (2022). Reddit. [Link]
-
Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. (2023). ResearchGate. [Link]
-
Which Basis Set and Functional to use when? (2023). Reddit. [Link]
-
Draw the cis and trans isomers of hex-2-ene. (2023). YouTube. [Link]
-
Methods for converting 2-hexyne to 1) Cis-2-hexene and 2) this compound? (2011). Reddit. [Link]
-
Hyperconjugation vs. steric hindrance: which is stronger? (2016). Chemistry Stack Exchange. [Link]
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Navigating the Frontier of Alkene Incorporation: A Comparative Guide to the Cross-Reactivity of trans-2-Hexene in Modern Multi-Component Reactions
In the landscape of contemporary organic synthesis, multi-component reactions (MCRs) stand as a cornerstone for achieving molecular complexity in a single, efficient step. While classical MCRs have traditionally relied on polarized functional groups, the incorporation of unactivated alkenes, such as trans-2-hexene, has presented a formidable challenge. This guide illuminates the burgeoning field of modern MCRs designed to harness the reactivity of simple olefins, providing a comparative analysis of their performance with a focus on the cross-reactivity of this compound and its aliphatic counterparts.
Introduction: Beyond the Classical Realm
The inherent nucleophilicity of the π-bond in alkenes suggests their potential as valuable components in MCRs. However, their unactivated nature often renders them poor substrates in traditional polar reaction cascades like the Ugi or Biginelli reactions. The advent of novel activation strategies, primarily through photocatalysis, radical-mediated processes, and transition-metal catalysis, has unlocked new avenues for alkene participation in MCRs. This guide will explore these modern methodologies, offering a comparative perspective on the reactivity of unactivated aliphatic alkenes in contrast to their more reactive styrenyl and activated counterparts.
The Rise of Photocatalytic and Radical-Mediated Multi-Component Reactions
Visible-light photocatalysis has emerged as a powerful tool for the generation of reactive radical intermediates under mild conditions, enabling the participation of unactivated alkenes in MCRs. These reactions typically involve the addition of a photochemically generated radical to the alkene double bond, followed by trapping of the resulting radical intermediate by another component in the reaction mixture.
Comparative Analysis of Alkene Reactivity
The electronic nature of the alkene plays a pivotal role in its reactivity in these radical-mediated MCRs. A comparative analysis reveals a general trend in reactivity:
-
Electron-rich alkenes (e.g., styrenes): These substrates are highly reactive due to the ability of the aromatic ring to stabilize the radical intermediate.
-
Electron-deficient alkenes (e.g., acrylates): These activated alkenes are also excellent substrates, readily undergoing conjugate addition with radical species.
-
Unactivated aliphatic alkenes (e.g., this compound, 1-hexene, cyclohexene): These represent the most challenging substrate class. Their reactivity is generally lower than that of styrenes and activated alkenes. However, recent advancements have demonstrated their successful incorporation in a variety of photocatalytic MCRs.
Table 1: Comparative Performance of Alkene Substrates in a Photocatalytic Three-Component Aminoalkylation
| Alkene Substrate | Product Structure | Yield (%) | Diastereomeric Ratio (dr) |
| Styrene | 85 | N/A | |
| α-Methylstyrene | 78 | N/A | |
| trans-Anethole | 82 | >20:1 | |
| Methyl Acrylate | 91 | N/A | |
| 1-Hexene | 65 | N/A | |
| Cyclohexene | 72 | 1.5:1 |
Data synthesized from representative photocatalytic aminoalkylation reactions. Yields and diastereomeric ratios are illustrative and can vary based on specific reaction conditions.
The data in Table 1 underscores the feasibility of incorporating unactivated aliphatic alkenes like 1-hexene and cyclohexene in photocatalytic MCRs, albeit with generally lower yields compared to their activated and styrenyl counterparts. The stereochemistry of the alkene can also influence the diastereoselectivity of the product, as seen with trans-anethole. For this compound, while specific data is often not reported, its reactivity is expected to be comparable to that of 1-hexene and cyclohexene.
Mechanistic Insights: A Radical Cascade Pathway
The general mechanism for a photocatalytic three-component reaction involving an alkene proceeds through a radical cascade. The process is initiated by the visible-light-excited photocatalyst, which generates a radical species from one of the reaction components. This radical then adds to the alkene, forming a new radical intermediate that is subsequently trapped by the third component to afford the final product.
Figure 1: Generalized workflow for a photocatalytic three-component reaction involving an alkene.
Transition-Metal-Catalyzed Multi-Component Reactions
Transition-metal catalysis offers another powerful strategy for the incorporation of unactivated alkenes into MCRs. These reactions often proceed through pathways involving migratory insertion of the alkene into a metal-hydride or metal-alkyl bond.
A Case Study: Transition-Metal-Free Carboboration of Unactivated Alkenes
Interestingly, a transition-metal-free, three-component 1,2-carboboration of unactivated alkenes has been developed, proceeding via a radical pathway.[1] This reaction demonstrates the potential for incorporating simple alkenes into complex borylated products, which are valuable synthetic intermediates.
Table 2: Substrate Scope of the Three-Component Carboboration of Unactivated Alkenes
| Alkene Substrate | Alkyl Halide | Product Structure | Yield (%) |
| 1-Octene | t-BuI | 78 | |
| Cyclohexene | t-BuI | 85 | |
| cis-Cyclooctene | t-BuI | 82 | |
| Styrene | t-BuI | 55 | |
| 1,5-Hexadiene | t-BuI | 61 (mono-adduct) |
Data adapted from M. Pu, et al., J. Am. Chem. Soc. 2018, 140, 21, 6499–6503.[1]
The results in Table 2 highlight the excellent reactivity of unactivated aliphatic alkenes in this radical-mediated three-component reaction, in some cases outperforming styrenyl substrates. This suggests that for certain radical MCRs, the steric and electronic properties of unactivated alkenes can be advantageous.
Experimental Protocols
General Procedure for a Visible-Light-Mediated Three-Component Aminoalkylation of an Unactivated Alkene
Materials:
-
Alkene (e.g., 1-hexene, 1.0 equiv)
-
Amine precursor (e.g., N-arylglycine derivative, 1.2 equiv)
-
Radical acceptor (e.g., an electron-deficient olefin, 1.5 equiv)
-
Photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%)
-
Solvent (e.g., degassed DMSO or CH3CN)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the amine precursor, the radical acceptor, and the photocatalyst.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent and the alkene via syringe.
-
Place the reaction vial approximately 5-10 cm from the blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-amino acid derivative.
Figure 2: Experimental workflow for a photocatalytic three-component reaction.
Conclusion and Future Outlook
The cross-reactivity of unactivated alkenes like this compound in multi-component reactions has transitioned from a synthetic challenge to a field of active innovation. While classical MCRs remain largely incompatible with such substrates, modern photocatalytic, radical-mediated, and transition-metal-catalyzed methodologies have opened the door to their efficient incorporation.
Our comparative analysis demonstrates that while unactivated aliphatic alkenes generally exhibit lower reactivity than their styrenyl and activated counterparts in many photocatalytic MCRs, they are nonetheless viable substrates capable of forming complex molecular architectures. Furthermore, in certain radical-mediated processes, their unique electronic and steric profiles can lead to excellent yields.
The continued development of novel catalytic systems that can efficiently activate the C=C bond of unactivated alkenes under mild conditions will undoubtedly expand the synthetic utility of this abundant and inexpensive feedstock. As our understanding of the underlying reaction mechanisms deepens, we can anticipate the design of more selective and efficient MCRs that will further empower researchers in the fields of drug discovery and materials science.
References
-
Pu, M., et al. (2018). Transition-Metal-Free 1,2-Carboboration of Unactivated Alkenes. Journal of the American Chemical Society, 140(21), 6499–6503. [Link]
-
Shen, L., et al. (2025). A photoredox-catalyzed three-component sulfonaminoalkynylation of alkenes with N-aminopyridine salts and potassium alkynyltrifluoroborate salts provides β-alkynylated sulfonamides in very good yields via a radial/polar crossover mechanism. The Journal of Organic Chemistry, 90, 1656-1662. [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
-
Le, C., et al. (2020). Synthesis of γ-amino acids via photocatalyzed intermolecular carboimination of alkenes. Organic Chemistry Frontiers, 7(18), 2735-2740. [Link]
-
Wang, Y., et al. (2025). Visible-light-induced three-component radical cascade 1,2-dialkylation of alkenes to access alcohols. Organic Chemistry Frontiers, 12, 3035-3040. [Link]
-
Lyon, W. L., Wang, J. Z., Alcázar, J., & MacMillan, D. W. C. (2025). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Journal of the American Chemical Society, 147(3), 2296-2302. [Link]
-
Zhang, Z., et al. (2024). A photocatalytic three-component cascade reaction of readily available enaminones, hydrazines, and CBr4 provides bromo-substituted pyrazoles in one pot. The Journal of Organic Chemistry, 89, 16809-16827. [Link]
Sources
Benchmarking new catalysts against known "trans-2-Hexene" synthesis methods
The following guide is structured as a high-level technical white paper designed for application scientists and R&D leads. It moves beyond basic textbook synthesis to address the specific challenges of benchmarking novel catalytic systems against established industrial and academic standards.
Executive Summary: The Stereoselectivity Challenge
In pharmaceutical and fine chemical synthesis, internal alkenes like 2-hexene are critical intermediates.[1] However, the synthesis of trans-2-hexene (the E-isomer) presents a specific thermodynamic and kinetic challenge.[1] While thermodynamic equilibrium favors the trans isomer over the cis (typically ~3:1 to 4:1), achieving high E-selectivity (>95%) without forming positional isomers (3-hexene) or requiring cryogenic stoichiometric reagents is a significant hurdle.
This guide provides a rigorous framework for benchmarking New Catalytic Systems (e.g., Earth-abundant metal complexes, MOFs, or organocatalysts) against the three established "Gold Standards" of the field.
The Benchmark Standards
To validate a new catalyst, you must compare its performance not just against a "blank" or a poor catalyst, but against the best-in-class methods.
Standard A: The Kinetic "Gold Standard" (Ru-Based Isomerization)
-
Reference System: Grotjahn’s Catalyst
and related bifunctional ruthenium complexes. -
Why it’s the benchmark: These catalysts operate under kinetic control , leveraging a bifunctional mechanism (metal + pendant base) to achieve E-selectivities often exceeding 90-95%, far surpassing the thermodynamic equilibrium.[1]
-
Performance Target: >90% E-selectivity, >95% positional selectivity for 2-hexene (vs. 3-hexene).
Standard B: The Stoichiometric Baseline (Birch/Alkyne Reduction)
-
Reference System: Na/NH₃ (Birch conditions) or Li/Ethylenediamine reduction of 2-hexyne.[1]
-
Why it’s the benchmark: This method yields trans-alkenes almost exclusively via a radical anion mechanism.[1][2] It is the definition of stereochemical purity.
-
Performance Target: >99% E-selectivity. (Note: This is chemically wasteful; a new catalyst wins by matching this selectivity with atom economy).
Standard C: The Industrial Baseline (Acid/Zeolite Isomerization)
-
Why it’s the benchmark: Represents the "thermodynamic floor."[1] Acid catalysis drives 1-hexene to a thermodynamic mixture of 2- and 3-hexenes with an E/Z ratio of ~3.5:1.[1]
-
Performance Target: High conversion, robust turnover number (TON), but lower selectivity.
Mechanistic Logic & Visualization[1][2]
Understanding how your catalyst compares requires mapping its mechanism.[1] Most isomerization catalysts follow a metal-hydride insertion/elimination pathway.[1]
Diagram 1: The Isomerization Decision Tree
This diagram illustrates the bifurcation between Kinetic Control (High E) and Thermodynamic Control (Mix).
Figure 1: Mechanistic divergence in alkene isomerization. A superior catalyst (Green path) avoids the thermodynamic sink (Red path) via rapid, selective beta-hydride elimination.
Experimental Benchmarking Protocol
To generate publishable data, follow this "Head-to-Head" protocol. This ensures your data is self-validating and directly comparable.[1]
Phase 1: Reaction Setup
Objective: Eliminate mass transfer limitations and ensure intrinsic kinetic measurement.
-
Substrate Preparation: Distill 1-hexene over sodium/benzophenone to remove peroxides (critical for air-sensitive catalysts).[1]
-
Internal Standard: Add n-decane or mesitylene (10 mol%) to the reaction mixture. Do not rely on isolated yields for kinetic benchmarking.
-
Conditions:
-
Temperature: Screen at 25°C, 40°C, and 60°C.
-
Loading: Start at 1 mol% catalyst.
-
Solvent: Deuterated benzene (
) for in-situ NMR or Toluene for GC.
-
Phase 2: Analytical Validation (The "Trust" Pillar)
You must distinguish between cis and trans isomers, which have very similar boiling points (trans: 67.9°C vs cis: 68.8°C).
-
Method A: GC-FID/MS
-
Method B:
H NMR Spectroscopy
Phase 3: Data Collection
Collect aliquots at geometric time points (5 min, 15 min, 1 h, 4 h, 24 h). Quench immediately (e.g., with ethyl vinyl ether for Ru catalysts) to freeze the equilibrium.
Comparative Data Presentation
Summarize your findings using the table below. This format allows immediate assessment of "Success" vs. "Failure."
Table 1: Benchmarking Matrix for this compound Synthesis
| Catalyst Class | Catalyst Example | Temp (°C) | Time (h) | Conv. (%) | Yield (%) | E/Z Ratio | Positional Selectivity (2- vs 3-) |
| New Candidate | [Insert Your Cat] | 40 | 2 | TBD | TBD | Target > 10:1 | Target > 95:5 |
| Kinetic Std. | Grotjahn's (Ru) | 25 | 0.5 | >98 | >95 | >30:1 | >98:2 |
| Thermo. Std. | Zeolite Beta | 150 | 4 | >90 | ~85 | ~3.5:1 | ~60:40 |
| Stoich.[1] Std. | Na/NH₃ (Birch) | -33 | 2 | 100 | >90 | >99:1 | 100:0 |
Diagram 2: The Benchmarking Workflow
Use this flow to determine where your catalyst fits in the market.[1]
Figure 2: Decision matrix for evaluating catalyst commercial viability.
References
-
Grotjahn, D. B., et al. (2004). "Bifunctional Catalysts for the Isomerization of Alkenes." Journal of the American Chemical Society.[1] Link
- The definitive source for kinetic E-selective isomeriz
-
Modhera, B., et al. (2009).[1][3] "1-Hexene Isomerization Over Nano-crystalline Zeolite Beta." Catalysis Letters. Link
- Establishes the thermodynamic baseline and acid-c
-
Larsen, C. R., et al. (2015). "E-Selective Semi-Hydrogenation of Alkynes by Heterobimetallic Catalysis." Journal of the American Chemical Society.[1] Link
-
Modern catalytic alternative to Birch reduction.[1]
-
-
NIST Chemistry WebBook. "1-Hexene Thermochemistry Data." Link
-
Source for physical properties and thermodynamic stability data.[1]
-
Sources
A Guide to Inter-laboratory Comparison of trans-2-Hexene Analysis: Methodologies and Performance Metrics
In the landscape of analytical chemistry, ensuring the accuracy and comparability of measurements across different laboratories is paramount. This is particularly true for the analysis of volatile organic compounds (VOCs), such as trans-2-hexene, which are of significant interest in various fields, including environmental monitoring, industrial hygiene, and food science. This guide provides a comprehensive overview of the analytical methodologies for this compound, with a focus on establishing a framework for inter-laboratory comparisons to ensure data reliability and consistency. While specific inter-laboratory proficiency testing data for this compound is not publicly available, this guide will draw upon established principles and data for similar VOCs to provide a robust framework for its analysis.
Introduction to this compound and the Importance of Accurate Analysis
Primary Analytical Technique: Gas Chromatography (GC)
Gas chromatography is the cornerstone for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The choice of detector is crucial and depends on the specific analytical requirements.
GC-MS is the gold standard for the identification and quantification of VOCs. Its primary advantage is the provision of mass spectral data, which allows for confident identification of the analyte by comparing the obtained spectrum with a reference library, such as the one provided by the National Institute of Standards and Technology (NIST)[1][2][3][4].
Principle: In GC-MS, the sample is first vaporized and separated into its components in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a unique mass spectrum that serves as a molecular fingerprint.
Method Validation Parameters for GC-MS analysis of VOCs (General)
| Parameter | Typical Value/Range | Reference |
| Limit of Detection (LOD) | 0.004 - 0.076 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.008 - 0.164 µg/mL | [5] |
| Linearity (R²) | > 0.99 | [5] |
| Precision (RSD) | < 15% | |
| Accuracy (Recovery) | 80 - 120% |
GC-FID is a widely used technique for the quantification of organic compounds. It is known for its robustness, wide linear range, and high sensitivity to hydrocarbons.
Principle: In GC-FID, the effluent from the GC column is mixed with hydrogen and air and then burned. The combustion of organic compounds produces ions that generate a current, which is proportional to the amount of analyte.
Comparison of GC-MS and GC-FID for VOC Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Identification | Excellent, provides structural information. | Poor, based on retention time only. |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | High for hydrocarbons. |
| Selectivity | High, can distinguish between co-eluting compounds with different mass spectra. | Lower, relies on chromatographic separation. |
| Linearity | Good, but can be affected by matrix effects. | Excellent over a wide dynamic range. |
| Cost | Higher initial and operational costs. | Lower initial and operational costs. |
| Robustness | More complex and requires more maintenance. | Very robust and easy to operate. |
Experimental Protocols
While a specific, universally validated protocol for this compound is not detailed in publicly available literature, the following protocols are based on established methods for VOC analysis, such as EPA Method TO-15 and ASTM D5466, and can be adapted and validated for this compound.[6][7][8][9]
For air analysis, whole air samples are collected in passivated stainless steel canisters according to EPA Method TO-15 or ASTM D5466.[6][7][8][9]
Workflow for Air Sample Collection
Caption: Workflow for air sample collection using passivated canisters.
-
Sample Introduction: A fixed volume of the air sample from the canister is withdrawn and concentrated using a preconcentration system (e.g., cryotrapping).
-
Thermal Desorption: The trapped analytes are thermally desorbed and transferred to the GC column.
-
Gas Chromatography:
-
Column: DB-1 (or equivalent non-polar column), 60 m x 0.32 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Oven Program: 35°C (hold 5 min), ramp to 150°C at 5°C/min, then to 220°C at 15°C/min (hold 2 min).
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification. For this compound (molecular weight 84.16 g/mol ), characteristic ions would be selected for SIM analysis based on its mass spectrum.[1][10]
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Sample Introduction and GC conditions: Same as for GC-MS.
-
Flame Ionization Detector:
-
Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
Inter-laboratory Comparison Framework
An inter-laboratory comparison (ILC) or proficiency test (PT) is essential to assess the competence of laboratories in performing a specific analysis.
Logical Flow of an Inter-laboratory Comparison Study
Caption: Logical workflow of an inter-laboratory comparison study.
In a typical PT for VOCs, a certified reference material (CRM) of this compound in an inert gas like nitrogen would be prepared and distributed to participating laboratories.[11][12] Each laboratory would then analyze the sample using their in-house validated method and report the results. The performance of each laboratory is then assessed using statistical tools, most commonly the Z-score, which is calculated as:
Z = (x - X) / σ
Where:
-
x is the result of the individual laboratory.
-
X is the assigned value (often the mean or median of all results).
-
σ is the standard deviation for proficiency assessment.
A Z-score between -2.0 and +2.0 is generally considered satisfactory.
While specific ILC data for this compound is not available, data from ILCs for other VOCs show that inter-laboratory variability can range from less than 10% to over 50% (expressed as Relative Standard Deviation, RSD), depending on the analyte, its concentration, and the complexity of the sample matrix.
Alternative Analytical Techniques
While GC-based methods are predominant, other techniques offer rapid, real-time analysis of VOCs, which can be advantageous in certain applications.
PTR-MS is a chemical ionization technique that allows for real-time monitoring of VOCs without the need for chromatographic separation.[13][14]
Principle: In PTR-MS, H₃O⁺ ions are used to gently ionize VOCs with a higher proton affinity than water. The protonated molecules are then detected by a mass spectrometer.
SIFT-MS is another direct mass spectrometry technique for real-time VOC analysis.[15][16]
Principle: SIFT-MS uses multiple precursor ions (e.g., H₃O⁺, NO⁺, O₂⁺) to ionize VOCs in a controlled manner, allowing for the differentiation of isomers in some cases.
Comparison of GC-MS with Real-Time Techniques
| Feature | GC-MS | PTR-MS / SIFT-MS |
| Analysis Time | Minutes to an hour per sample. | Seconds per sample. |
| Isomer Separation | Excellent, based on chromatography. | Limited to poor, relies on ion chemistry. |
| Portability | Typically lab-based. | Field-deployable instruments are available. |
| Sample Preparation | Often requires preconcentration. | Direct air sampling. |
| Cost | Moderate to high. | High. |
Conclusion and Recommendations
The accurate analysis of this compound is crucial for various scientific and industrial applications. Gas chromatography, particularly when coupled with mass spectrometry, remains the most reliable method for both identification and quantification. GC-FID serves as a robust and cost-effective alternative for quantification when confident identification is not a primary concern.
To ensure the comparability of data across different laboratories, the following recommendations are crucial:
-
Method Harmonization: Laboratories should adopt standardized methods, such as those based on EPA TO-15 or ASTM D5466, for the analysis of this compound in air.
-
Method Validation: Each laboratory must perform a thorough in-house validation of their analytical method to determine key performance characteristics such as LOD, LOQ, linearity, precision, and accuracy.
-
Use of Certified Reference Materials: The use of CRMs for calibration and quality control is essential for establishing traceability and ensuring the accuracy of results.[11][12]
-
Participation in Proficiency Testing: Regular participation in proficiency testing schemes for VOCs is the most effective way to assess and demonstrate a laboratory's analytical competence and to identify and correct for potential biases.
While specific inter-laboratory comparison data for this compound is currently limited, the principles and frameworks outlined in this guide provide a solid foundation for laboratories to achieve accurate, reliable, and comparable results for the analysis of this important volatile organic compound. The continued development and participation in proficiency testing programs that include a wider range of VOCs, including this compound, will be vital for advancing the quality of environmental and industrial analyses.
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"trans-2-Hexene" versus other solvents in specific reaction types
Executive Summary
The selection of a reaction solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, selectivity, and overall process efficiency. While traditional solvents like toluene and dichloromethane (DCM) are widely used, their environmental and health profiles have prompted a search for greener alternatives.[1][2] This guide provides an in-depth comparison of trans-2-hexene with commonly used solvents, focusing on its application in palladium-catalyzed cross-coupling and olefin metathesis reactions. We will explore its physicochemical properties, performance data, and provide detailed experimental protocols to offer researchers and drug development professionals a comprehensive understanding of its potential as a viable, non-aromatic, and potentially advantageous solvent.
Introduction to this compound: A Profile
This compound is a non-polar, acyclic olefin that presents an interesting alternative to traditional aromatic and chlorinated solvents.[3] Its key properties are summarized below.
Physicochemical Properties
The utility of a solvent is dictated by its physical characteristics. This compound's low boiling point and non-polar nature make it a suitable candidate for reactions involving non-polar reagents where easy removal of the solvent is desired.
| Property | Value | Comparison to Common Solvents |
| Molecular Formula | C₆H₁₂[4] | Toluene: C₇H₈, DCM: CH₂Cl₂, Heptane: C₇H₁₆ |
| Molecular Weight | 84.16 g/mol [5] | Toluene: 92.14 g/mol , DCM: 84.93 g/mol , Heptane: 100.21 g/mol |
| Boiling Point | 68-69 °C[4][6][7][8] | Toluene: 111 °C, DCM: 39.6 °C, Heptane: 98.4 °C |
| Density | 0.669 g/mL at 25 °C[4] | Toluene: 0.867 g/mL, DCM: 1.326 g/mL, Heptane: 0.684 g/mL |
| Polarity | Non-polar[5] | Toluene: Non-polar, DCM: Polar aprotic, Heptane: Non-polar |
| Solubility in Water | Insoluble[3][5] | Toluene: Insoluble, DCM: Slightly soluble, Heptane: Insoluble |
Safety, Health, and Environmental (SHE) Profile
This compound is classified as a highly flammable liquid.[5] It can cause skin and eye irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[5] From an environmental perspective, as a volatile organic compound (VOC), its use requires appropriate containment to prevent atmospheric release.[2] However, its non-aromatic and non-halogenated structure makes it a potentially more benign alternative to solvents like toluene and DCM, which are under increasing regulatory scrutiny.[1]
Comparative Analysis in Key Reaction Types
The choice of solvent can dramatically influence the outcome of a chemical reaction.[9] Here, we compare the performance of this compound against standard solvents in two widely utilized reaction classes.
Olefin Metathesis
Olefin metathesis, particularly using Grubbs-type catalysts, is a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[10][11] The solvent in these reactions plays a crucial role in dissolving the reactants and the catalyst, and in some cases, can influence catalyst stability and activity.
Causality Behind Solvent Choice: Commonly used solvents for olefin metathesis include DCM and toluene. DCM is effective at dissolving the ruthenium catalysts and substrates, while toluene is often used for higher temperature reactions. The search for greener alternatives has led to the exploration of solvents like ethyl acetate and 2-MeTHF.[12][13][14] However, some "green" solvents can have drawbacks; for instance, 2-MeTHF has been reported to promote double bond isomerization.[14]
This compound, as an olefin itself, presents a unique case. While it could potentially interfere with the metathesis reaction, its low reactivity in comparison to more strained or electron-deficient olefins may allow it to function as a relatively inert medium, particularly in ring-closing metathesis (RCM) where intramolecular reactions are favored.
Performance Comparison (Hypothetical Data for RCM):
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | 1.0 | 40 | 4 | 95 |
| Toluene | 1.0 | 80 | 2 | 92 |
| This compound | 1.0 | 60 | 4 | 88 |
| Heptane | 1.0 | 60 | 6 | 85 |
Analysis: In this hypothetical scenario, this compound performs comparably to other non-polar solvents like heptane, albeit with a slightly lower yield than DCM or toluene. The key advantage of this compound over toluene is its lower boiling point, which allows for milder reaction conditions and easier removal. Compared to DCM, it offers a non-halogenated alternative. The potential for this compound to participate in the reaction as a cross-metathesis partner remains a consideration that must be evaluated for each specific substrate.
Caption: Workflow for a typical Ring-Closing Metathesis reaction.
Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[15][16] Solvent polarity is a critical factor in the Heck reaction, as it can influence the stability of charged intermediates in the catalytic cycle.[17][18]
Causality Behind Solvent Choice: Polar aprotic solvents like DMF and NMP are often the solvents of choice for the Heck reaction because they can stabilize the cationic palladium intermediates. However, less polar solvents like toluene or dioxane are also used, particularly when paired with specific ligands.[17]
The use of a non-polar solvent like this compound in a Heck reaction is unconventional. For the reaction to proceed efficiently in a non-polar medium, the choice of base and ligands becomes paramount to ensure the solubility of the catalyst and reactants and to facilitate the catalytic cycle. While less polar solvents are generally less favored, they can be advantageous in specific cases, for example, to minimize side reactions or to simplify product isolation.
Performance Comparison (Hypothetical Data for Heck Reaction):
| Solvent | Base | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| DMF | K₂CO₃ | PPh₃ | 100 | 12 | 90 |
| Toluene | K₂CO₃ | PPh₃ | 100 | 18 | 75 |
| This compound | Et₃N (organic base) | SPhos | 65 | 24 | 60 |
Analysis: This hypothetical data suggests that while a Heck reaction can be performed in this compound, the yield may be lower compared to traditional polar aprotic solvents. The use of an organic base like triethylamine (Et₃N) would be necessary to ensure solubility in the non-polar medium. The lower reaction temperature is dictated by the solvent's boiling point. The primary benefit would be in applications where the substrate or product is sensitive to high temperatures or incompatible with polar solvents.
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound as a solvent.
Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol is adapted from standard procedures for RCM.[19]
Materials:
-
Diethyl diallylmalonate (1 equivalent)
-
Grubbs' 2nd Generation Catalyst (0.01 equivalents)
-
This compound (to make a 0.1 M solution)
-
Ethyl vinyl ether (for quenching)
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl diallylmalonate (1.00 g, 4.16 mmol).
-
Add this compound (42 mL) to dissolve the substrate.
-
Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Under a positive pressure of nitrogen, add Grubbs' 2nd Generation Catalyst (35 mg, 0.0416 mmol).
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After 4 hours (or upon completion), cool the reaction to room temperature.
-
Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate.
Conclusion and Future Outlook
This compound presents itself as a viable, non-aromatic, and non-halogenated alternative to traditional solvents in specific reaction types. Its low boiling point allows for mild reaction conditions and easy removal, which is advantageous for thermally sensitive compounds. While it may not always provide the highest yields compared to established solvents like DCM or DMF, its favorable environmental profile warrants its consideration, especially in the context of green chemistry.[12][20]
Future research should focus on expanding the scope of reactions in which this compound can be effectively used. A systematic study comparing its performance with its isomers (cis-2-hexene, 1-hexene, etc.) would provide valuable insights into the role of the double bond's position and stereochemistry.[21] Furthermore, exploring its use in biphasic systems or with solvent-philic catalysts could unlock new applications and further enhance its utility as a green solvent.
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Economic and environmental comparison of "trans-2-Hexene" synthesis routes
An In-depth Guide to the Economic and Environmental Comparison of trans-2-Hexene Synthesis Routes
In the landscape of industrial chemistry and pharmaceutical development, the synthesis of fundamental building blocks like this compound demands rigorous evaluation of not just yield and purity, but also economic viability and environmental impact. As the principles of green chemistry become increasingly integral to process development, a holistic comparison of synthetic pathways is essential for sustainable innovation. This guide provides a detailed analysis of the most common and emerging routes to this compound, offering researchers and process chemists the data-driven insights needed to make informed decisions.
Route I: Isomerization of 1-Hexene
The catalytic isomerization of a terminal alkene like 1-hexene to a more thermodynamically stable internal alkene is an elegant and highly atom-economical approach. This pathway is particularly attractive for large-scale industrial production where feedstock availability and minimizing waste are paramount.
Reaction Overview & Mechanism
The reaction involves the migration of the double bond from the terminal (1) position to the internal (2) position. This is typically achieved using solid acid catalysts or transition metal complexes. The mechanism often involves either a protonation-deprotonation sequence on an acid catalyst or the formation of a metal-hydride intermediate with a transition metal catalyst, which facilitates the bond migration. The formation of the trans isomer is generally favored over the cis isomer due to greater thermodynamic stability.
Economic Analysis
The primary economic driver for this route is the relatively low cost of 1-hexene, which is a common byproduct of ethylene oligomerization in the petrochemical industry[1][2]. The main cost variable is the catalyst system. While heterogeneous catalysts like zeolites (e.g., H-beta) are robust and recyclable, they may require higher temperatures and pressures, increasing energy costs[3]. Homogeneous catalysts, such as those based on rhodium, can operate under milder conditions but are more expensive and can be challenging to separate from the product stream[4]. A study utilizing a zeolite H-beta (HBEA) catalyst demonstrated a 2-hexene yield of 66%, with a favorable selectivity of 55% for the desired this compound isomer[5].
Environmental Analysis
This route exemplifies the principles of green chemistry.
-
Atom Economy: The atom economy is 100%, as all atoms from the reactant are incorporated into the product. This is an ideal scenario for waste minimization.
-
Environmental Factor (E-Factor): The E-Factor, which is the ratio of the mass of waste to the mass of product, is exceptionally low[6][7]. Assuming a solvent-free process and near-complete conversion, the E-Factor approaches zero, with only minimal waste generated from catalyst deactivation over long-term use. For bulk chemical production, an E-factor between 1 and 5 is typical, making this route highly efficient[8].
Experimental Protocol: Isomerization using Zeolite H-Beta
-
Catalyst Activation: A packed bed reactor is loaded with H-beta (HBEA) zeolite catalyst. The catalyst is activated in situ by heating under a flow of inert gas (e.g., Argon) at 550 °C for 2 hours to remove moisture.
-
Reaction Setup: The reactor temperature is adjusted to 75 °C and atmospheric pressure is maintained.
-
Isomerization: Gaseous 1-hexene is passed through the heated catalyst bed.
-
Product Collection & Analysis: The effluent stream is cooled and condensed. The product composition is analyzed by gas chromatography (GC) to determine the conversion of 1-hexene and the relative yields of cis- and this compound, and 3-hexene isomers. Under these conditions, a 1-hexene conversion of nearly 90% can be achieved, with a combined yield for 2-hexenes and 3-hexenes of 70% and 20% respectively[5].
Caption: Workflow for 1-Hexene Isomerization.
Route II: Dehydration of 2-Hexanol
The acid-catalyzed dehydration of alcohols is a foundational method for alkene synthesis[9]. Starting from 2-hexanol, this route can produce a mixture of hexene isomers, including 1-hexene, and cis/trans isomers of 2-hexene.
Reaction Overview & Mechanism
In the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the hydroxyl group of 2-hexanol is protonated, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon. According to Zaitsev's rule, abstraction from the more substituted carbon (C3) is favored, leading to the formation of 2-hexene as the major product over 1-hexene[10]. The reaction conditions, particularly temperature, are critical; lower temperatures can favor the formation of ethers as a side product[11].
Economic Analysis
The economic feasibility of this route depends heavily on the market price of 2-hexanol. In 2024, the global market for 2-hexanol was valued at approximately $76 million, with production costs influenced by its synthesis via hexene hydration or fermentation[12]. The reagents, sulfuric or phosphoric acid, are inexpensive bulk chemicals. However, the process often requires high temperatures (100-140 °C for a secondary alcohol), which translates to significant energy costs[11]. Furthermore, the yield of the specific this compound isomer can be moderate, as multiple alkene products are typically formed, requiring costly separation and purification steps[13].
Environmental Analysis
This route presents several environmental challenges compared to isomerization.
-
Atom Economy: The theoretical atom economy is calculated as: (Molar Mass of Hexene / (Molar Mass of Hexanol)) * 100 = (84.16 / 102.17) * 100 ≈ 82.4%. While not poor, it is inherently inferior to isomerization due to the elimination of a water molecule.
-
E-Factor: The use of a stoichiometric amount of strong acid, which must be neutralized during workup, generates significant salt waste. This, combined with the formation of byproducts and potential for solvent use, leads to a higher E-Factor. For fine chemical synthesis, E-factors can range from 5 to over 100, and this process likely falls within this range[8]. The corrosive nature of the acid also necessitates specialized equipment.
Experimental Protocol: Dehydration of 2-Hexanol
-
Reaction Setup: In a round-bottom flask equipped for distillation, add 50 mL of 2-hexanol.
-
Acid Addition: Slowly and with cooling, add 15 mL of concentrated sulfuric acid (or phosphoric acid) to the flask. Add boiling chips.
-
Dehydration & Distillation: Heat the mixture to approximately 140 °C. The lower-boiling hexene isomers (b.p. ~63-68 °C) will distill out as they are formed. Collect the distillate in a receiver cooled in an ice bath.
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to separate the this compound from its isomers.
Caption: Workflow for Dehydration of 2-Hexanol.
Route III: The Wittig Reaction
The Wittig reaction is a powerful and reliable method in synthetic organic chemistry for creating a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone[14][15]. This route offers excellent regiochemical control, as the double bond is formed precisely where the carbonyl group was located.
Reaction Overview & Mechanism
To synthesize this compound, butanal (an aldehyde) is reacted with ethyltriphenylphosphonium ylide. The ylide is a zwitterionic species with adjacent positive and negative charges[14]. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide, a highly stable byproduct whose formation is the thermodynamic driving force of the reaction[16]. The stereochemical outcome (cis vs. trans) depends on the nature of the ylide; non-stabilized ylides (like the one used here) often favor the Z (cis) alkene, but reaction conditions can be modified to favor the E (trans) isomer.
Economic Analysis
This route is generally not economically viable for bulk chemical production. Triphenylphosphine is an expensive reagent, and a stoichiometric amount is required. Furthermore, the ylide must be generated in situ using a strong base like n-butyllithium, which is also costly and requires stringent anhydrous reaction conditions. While yields can be high, the high cost of reagents makes this route more suitable for small-scale, high-value applications, such as in pharmaceutical synthesis.
Environmental Analysis
The Wittig reaction is a classic example of a reaction with poor atom economy, a significant drawback from a green chemistry perspective.
-
Atom Economy: The calculation is stark: Reactants: Butanal (C₄H₈O, 72.11 g/mol ) + Ethyltriphenylphosphonium Bromide (C₂₀H₂₀PBr, 387.25 g/mol ) + Base Products: this compound (C₆H₁₂, 84.16 g/mol ) + Triphenylphosphine Oxide (C₁₈H₁₅PO, 278.28 g/mol ) + Salt Atom Economy = (84.16 / (72.11 + 387.25)) * 100 ≈ 18.3% (excluding the base). This calculation highlights that for every kilogram of desired product, over four kilograms of byproduct are generated.
-
E-Factor: The E-Factor is consequently very high. The large mass of the triphenylphosphine oxide byproduct is the primary contributor[6]. Disposing of or recycling this byproduct adds significant cost and environmental burden. The reaction also requires anhydrous organic solvents like THF, which are themselves environmental concerns.
Experimental Protocol: Wittig Synthesis of 2-Hexene
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (argon), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise. Allow the resulting deep red solution to stir and warm to 0 °C for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of butanal (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, the crude product, containing triphenylphosphine oxide and the alkene isomers, is purified by column chromatography or fractional distillation[17].
Caption: Workflow for Wittig Synthesis of 2-Hexene.
Comparative Summary
The ideal synthesis route is highly dependent on the desired scale of production and the relative importance of cost, waste, and reaction complexity.
| Metric | Isomerization of 1-Hexene | Dehydration of 2-Hexanol | Wittig Reaction |
| Starting Materials | 1-Hexene | 2-Hexanol | Butanal, Ethyltriphenylphosphonium Bromide, n-BuLi |
| Typical Yield | High (~90% conversion) | Moderate-High | High |
| Trans-Selectivity | Good (Thermodynamically favored) | Moderate (Mixture of isomers) | Moderate (Condition dependent) |
| Atom Economy | 100% (Ideal) | ~82.4% | ~18.3% (Very Poor) |
| E-Factor | ~0 (Excellent) | Moderate (Salt waste) | Very High (Phosphine oxide waste) |
| Economic Viability | Excellent for bulk scale | Good for bulk scale | Poor; suitable for lab/specialty scale only |
| Environmental Impact | Very Low | Moderate (Acid waste, energy use) | High (Byproduct waste, solvent use) |
| Process Simplicity | Simple (flow chemistry) | Simple (distillation) | Complex (anhydrous, cryogenic) |
Conclusion and Future Outlook
For the large-scale, industrial production of this compound, the isomerization of 1-hexene is unequivocally the superior method. Its perfect atom economy, minimal waste generation, and use of a readily available feedstock align perfectly with the goals of economic and environmental sustainability.
The dehydration of 2-hexanol remains a viable, classic method but is hampered by lower atom economy and the generation of acid waste, making it a less green alternative. The Wittig reaction , while a cornerstone of organic synthesis for its precision, is wholly unsuitable for bulk production due to its catastrophic atom economy and high cost. It should be reserved for small-scale applications where cost is secondary to regiochemical control.
Looking forward, the field of biocatalysis presents an intriguing frontier. The enzymatic synthesis of related compounds like trans-2-hexenal from trans-2-hexenol using oxidases in continuous-flow reactors demonstrates the potential for highly selective and green processes[18][19]. Developing an enzymatic pathway to this compound could represent the next leap forward in the sustainable synthesis of this important chemical.
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If 2-hexanol underwent dehydration followed by dehydrogenation, the final product would be: A. 1-hexene - Brainly. (URL: [Link])
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-
Biocatalytic Synthesis of trans-2-Hexenal - ChemistryViews. (URL: [Link])
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Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00269D. (URL: [Link])
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Synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene - RSC Publishing. (URL: [Link])
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How would you synthesize this compound, starting with 1-bromoethane and 1-ethyne?. (URL: [Link])
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Olefin metathesis - Wikipedia. (URL: [Link])
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Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed. (URL: [Link])
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Solved Isomerization of 1-hexene to 2- hexene occurred in a | Chegg.com. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-2-Hexene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-2-Hexene, a highly flammable and hazardous chemical. Adherence to these procedures is critical to mitigate risks of fire, explosion, and environmental contamination.
Immediate Safety Considerations: Understanding the Hazard
Before initiating any disposal protocol, it is imperative to recognize the inherent hazards of this compound. It is a highly flammable liquid and vapor, posing a significant fire risk.[1][2] Furthermore, it can be fatal if swallowed and enters the airways, highlighting the need for stringent safety measures to prevent accidental ingestion and inhalation.[1]
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][3]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[3][4]
Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from ignition sources, and with appropriate Personal Protective Equipment (PPE).
Properties of this compound Relevant to Disposal
To effectively manage the disposal of this compound, a clear understanding of its physical and chemical properties is essential.
| Property | Value | Significance for Disposal |
| CAS Number | 4050-45-7[1][5][6] | Unique identifier for accurate chemical inventory and waste profiling. |
| Physical State | Colorless to almost colorless clear liquid[1] | Indicates the potential for spills and the need for liquid containment. |
| Flash Point | -20 °C[7] | Extremely low flash point underscores its high flammability and the need to eliminate all ignition sources. |
| Boiling Point | 67-69 °C[5] | The low boiling point contributes to the formation of flammable vapors at room temperature. |
| Vapor Density | 1 (vs air)[5] | Vapors are heavier than air and can accumulate in low-lying areas, increasing the risk of a flash fire. |
| UN Number | UN3295[1][4] | Essential for proper shipping and transportation of the hazardous waste. |
| Hazard Class | 3 (Flammable Liquid)[1][4][8] | Dictates the specific packaging, labeling, and transportation requirements for disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps from waste accumulation to final disposal.
Step 1: Waste Segregation and Containerization
The foundation of safe chemical waste management lies in proper segregation.
-
Dedicated Waste Container: Collect all this compound waste in a designated, properly labeled container.[9][10] This container should be made of a compatible material, such as glass or a suitable plastic or metal container.[10]
-
Labeling: Immediately label the waste container as "Flammable Waste: this compound".[9] Include the hazard symbols for flammable liquids. The label must clearly identify the contents to prevent accidental mixing with incompatible chemicals.[10]
-
Avoid Mixing: Never mix this compound waste with other chemical waste streams, especially strong oxidizing agents, as this can lead to violent reactions.[4]
Step 2: Safe Storage of Waste
Proper storage of the accumulated waste is critical to prevent accidents in the laboratory.
-
Ventilation: Store the waste container in a well-ventilated area, preferably in a designated flammable liquid storage cabinet.[1][2]
-
Ignition Sources: Ensure the storage area is free from all potential ignition sources, such as open flames, sparks, and hot surfaces.[2][9]
-
Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks or spills.
Step 3: Disposal through a Licensed Contractor
Due to its hazardous nature, this compound must be disposed of through a licensed and approved waste disposal contractor.[2][11]
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal company.
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately and accompanies the waste container.
Disposal Methodology: Incineration
The recommended method for the final disposal of this compound is incineration.
-
Controlled Combustion: This process involves burning the chemical waste in a specialized incinerator equipped with afterburners and scrubbers.[12] This ensures the complete destruction of the hazardous compound and the treatment of any harmful combustion byproducts.
-
Professional Handling: This procedure must be carried out by trained professionals at a licensed waste disposal facility to ensure safety and environmental protection.[12]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[2]
-
Ventilate the Area: Increase ventilation to disperse flammable vapors.
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain and absorb the spill.[2]
-
Collect and Dispose: Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
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- How Do You Dispose Of Flammable Liquids? - CountyOffice.org. (2025, August 12).
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- trans-2-Hexen-1-ol - Safety Data Sheet - ChemicalBook. (2025, December 20).
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A Senior Application Scientist's Guide to the Safe Handling of trans-2-Hexene
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical research and pharmaceutical development, a profound respect for safety protocols is not merely a procedural formality; it is the bedrock of innovation. This guide provides essential, immediate safety and logistical information for the handling of trans-2-Hexene, a highly flammable and potentially hazardous aliphatic hydrocarbon. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that your critical work proceeds with the utmost attention to well-being and operational integrity.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks associated with this compound is paramount. This colorless liquid presents a multifaceted hazard profile that demands meticulous adherence to safety protocols.
Primary Hazards:
-
Extreme Flammability: this compound is a highly flammable liquid and vapor.[1][2][3][4] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
-
Health Hazards:
-
Aspiration Toxicity: May be fatal if swallowed and enters airways.[1][4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][6]
-
Respiratory Irritation: May cause respiratory irritation.[6] Inhalation of high vapor concentrations can lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1]
-
Chemical and Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 4050-45-7 | [1][7] |
| Molecular Formula | C6H12 | [7] |
| Flash Point | -20 °C to -25 °C (-4 °F to -13 °F) | [4][6] |
| Physical State | Liquid | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure and injury.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary for splash protection.[6]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Given the nature of the solvent, nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat, and for larger quantities or in case of potential splashing, chemically resistant aprons or coveralls should be considered.
-
-
Respiratory Protection:
-
Under normal use conditions with adequate engineering controls (i.e., a properly functioning chemical fume hood), respiratory protection may not be required.[1]
-
However, if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following procedural steps provide a framework for safe operation.
3.1. Preparation and Engineering Controls:
-
Work Area Designation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Source Elimination: Ensure that the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][2][3] Use only non-sparking tools and explosion-proof equipment.[2][3][9]
-
Static Electricity Prevention: Ground and bond containers and receiving equipment during transfer to prevent static discharge, a potential ignition source.[1][2][4]
-
Emergency Equipment Accessibility: Verify that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids (e.g., CO2, dry chemical, or foam) are readily accessible.[1]
3.2. Handling and Transfer:
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Controlled Dispensing: When transferring, pour slowly and carefully to avoid splashing. Use a funnel for smaller openings.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1][7]
-
Quantity Minimization: Only work with the minimum quantity of this compound required for the procedure.
Safe Handling Workflow Diagram:
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
